1-(1H-Pyrazol-3-YL)propan-2-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(1H-pyrazol-5-yl)propan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-5(7)4-6-2-3-8-9-6/h2-3,5H,4,7H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCYGESYSBXWUJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=NN1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70677501 | |
| Record name | 1-(1H-Pyrazol-5-yl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017783-22-0 | |
| Record name | 1-(1H-Pyrazol-5-yl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(1H-Pyrazol-3-YL)propan-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and biological properties of 1-(1H-Pyrazol-3-YL)propan-2-amine, a pyrazole derivative of significant interest in medicinal chemistry. Pyrazole-containing compounds are recognized for their diverse pharmacological activities, particularly as kinase inhibitors. This document summarizes the known physicochemical properties, provides detailed hypothetical experimental protocols for its synthesis and analysis, and explores its potential role in modulating key signaling pathways. The information is presented to support further research and development of this and related compounds.
Chemical Properties
This compound is a small molecule featuring a pyrazole ring linked to a propan-2-amine moiety. While extensive experimental data for this specific compound is not widely available in the public domain, its fundamental properties can be summarized and predicted based on its structure and data from similar compounds.
General Information
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Synonyms | 1-(1H-Pyrazol-5-yl)propan-2-amine | [1] |
| CAS Number | 1017783-22-0 | [1][2] |
| Molecular Formula | C₆H₁₁N₃ | [3] |
| Molecular Weight | 125.17 g/mol | [2] |
Physicochemical Properties
Quantitative experimental data for the physicochemical properties of this compound are limited. The following table includes available data and predicted values.
| Property | Value | Source/Method |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Soluble (details not specified) | N/A |
| pKa | Not available | N/A |
| logP (predicted) | -1.0 | [3] |
| Storage Temperature | 2-8°C (for neat compound) | N/A |
| Stock Solution Storage | Below -20°C | N/A |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly published. However, based on established synthetic routes for similar pyrazole derivatives, a plausible synthetic strategy and analytical methods are outlined below.[4][5][6]
Synthesis of 1-(1H-Pyrazol-3-YL)propan-2-one (Intermediate)
A common method for synthesizing 3-substituted pyrazoles involves the condensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine.[7]
-
Reaction:
-
Reactants: A suitable β-ketonitrile or a related precursor.
-
Reagent: Hydrazine hydrate.
-
Solvent: Ethanol or a similar protic solvent.
-
Procedure: The β-ketonitrile is dissolved in ethanol, and hydrazine hydrate is added dropwise at room temperature. The mixture is then refluxed for several hours. Progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
-
Synthesis of this compound
The target amine can be synthesized from the corresponding ketone via reductive amination.[6]
-
Reaction:
-
Reactant: 1-(1H-Pyrazol-3-YL)propan-2-one.
-
Reagents: Ammonia or an ammonium salt (as the amine source) and a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).
-
Solvent: Methanol or another suitable solvent.
-
Procedure: The ketone is dissolved in methanol, followed by the addition of an excess of the ammonium salt and the reducing agent. The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS). The reaction is then quenched, and the product is extracted and purified.
-
Analytical Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include those for the pyrazole ring protons, the methylene protons, the methine proton, and the amine protons. The chemical shifts and coupling patterns would be characteristic of the structure.[8][9][10]
-
¹³C NMR: Expected signals would correspond to the carbon atoms of the pyrazole ring and the propyl amine side chain.[8]
-
-
Mass Spectrometry (MS):
-
Electron Ionization (EI) or Electrospray Ionization (ESI): The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound.[11][12][13] Predicted m/z for [M+H]⁺ is 126.10258.[3] Fragmentation patterns would be consistent with the structure, likely showing loss of the amine group or fragmentation of the side chain.
-
Caption: Synthetic workflow for this compound.
Biological Activity and Signaling Pathways
The pyrazole scaffold is a privileged structure in medicinal chemistry, known to be a core component of numerous kinase inhibitors.[14][15] Pyrazole derivatives have been investigated for their activity against a wide range of kinases, including those involved in cancer and inflammatory diseases.[16][17]
Potential as a Kinase Inhibitor
Given its structure, this compound is a candidate for investigation as a kinase inhibitor. The pyrazole ring can participate in hydrogen bonding interactions within the ATP-binding pocket of kinases, a common mechanism of action for this class of compounds.
Role in the Necroptosis Signaling Pathway
A significant area of research for pyrazole derivatives is the inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis. Necroptosis is a form of programmed cell death that plays a crucial role in inflammation. The inhibition of RIPK1 is a promising therapeutic strategy for inflammatory and neurodegenerative diseases.
The following diagram illustrates the TNF-α induced necroptosis pathway and the central role of RIPK1, a potential target for pyrazole-based inhibitors.
Caption: TNF-α induced necroptosis pathway highlighting RIPK1 as a target.
Conclusion
This compound represents a valuable scaffold for the development of novel therapeutics, particularly in the area of kinase inhibition. While specific experimental data for this compound is limited, this guide provides a solid foundation for researchers by summarizing its known characteristics, proposing viable synthetic and analytical protocols, and contextualizing its potential biological activity within the well-established necroptosis pathway. Further investigation into the precise physicochemical properties and biological targets of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. This compound | 1017783-22-0 [amp.chemicalbook.com]
- 2. 3-nitro-1-(propan-2-yl)-1h-pyrazole | Sigma-Aldrich [sigmaaldrich.com]
- 3. PubChemLite - 1-(1h-pyrazol-1-yl)propan-2-amine (C6H11N3) [pubchemlite.lcsb.uni.lu]
- 4. soc.chim.it [soc.chim.it]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pyrazole synthesis [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. 1H proton nmr spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropylamine 2-propylamine 2-propanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. researchgate.net [researchgate.net]
- 11. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- [webbook.nist.gov]
- 12. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester [webbook.nist.gov]
- 13. mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern of m/z m/e ions for analysis and identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 1-(1H-Pyrazol-3-yl)propan-2-amine: Structure, Synthesis, and Potential Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and potential biological relevance of 1-(1H-Pyrazol-3-yl)propan-2-amine. The document details the structural characteristics of the molecule and outlines a plausible synthetic route based on established chemical principles, complete with a detailed experimental protocol. Furthermore, it explores the potential implication of this compound in signaling pathways relevant to inflammation and neuroprotection, drawing from the known biological activities of structurally related pyrazole derivatives. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug discovery.
Chemical Structure and Properties
This compound is a heterocyclic compound featuring a pyrazole ring linked to a propan-2-amine moiety at the C3 position. The presence of the pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, combined with a chiral aminopropane side chain, suggests its potential for diverse biological interactions.
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1017783-22-0 |
| Molecular Formula | C₆H₁₁N₃ |
| Molecular Weight | 125.17 g/mol |
| Canonical SMILES | CC(N)CC1=CNN=C1 |
Synthesis of this compound
Proposed Synthetic Pathway:
Caption: Proposed synthesis of this compound.
Experimental Protocol: Reductive Amination of 1-(1H-Pyrazol-3-yl)propan-2-one
This protocol describes the conversion of 1-(1H-pyrazol-3-yl)propan-2-one to the target amine via reductive amination.
Materials:
-
1-(1H-Pyrazol-3-yl)propan-2-one
-
Ammonium acetate (NH₄OAc)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl) in diethyl ether
Procedure:
-
Reaction Setup: To a solution of 1-(1H-pyrazol-3-yl)propan-2-one (1.0 eq) in methanol, add ammonium acetate (10.0 eq). Stir the mixture at room temperature for 30 minutes.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol. Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude amine by silica gel column chromatography, eluting with a gradient of dichloromethane and methanol.
-
Salt Formation (Optional): For easier handling and storage, the free amine can be converted to its hydrochloride salt by dissolving it in a minimal amount of diethyl ether and adding a solution of HCl in diethyl ether. The resulting precipitate can be collected by filtration and dried under vacuum.
Table 2: Reagent Quantities for Synthesis
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Example Quantity (for 1g of ketone) |
| 1-(1H-Pyrazol-3-yl)propan-2-one | 1.0 | 124.14 | 1.0 g |
| Ammonium acetate | 10.0 | 77.08 | 6.21 g |
| Sodium cyanoborohydride | 1.5 | 62.84 | 0.76 g |
Potential Biological Significance and Signaling Pathways
While the specific biological activity of this compound has not been extensively reported, the pyrazole scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of 1H-pyrazol-3-amine have been identified as inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis and inflammation. Furthermore, N-propananilide derivatives bearing a pyrazole ring have demonstrated neuroprotective effects by modulating the levels of pro-apoptotic proteins like Bax and caspase-3.
Based on this, it is plausible that this compound could interact with signaling pathways involved in inflammation and apoptosis.
Potential Involvement in RIPK1-Mediated Inflammatory Signaling
Inhibition of RIPK1 is a promising therapeutic strategy for inflammatory diseases. 1H-Pyrazol-3-amine derivatives have been shown to inhibit RIPK1, thereby blocking the downstream inflammatory cascade.
Caption: Potential inhibition of the RIPK1 signaling pathway.
Potential Role in Neuroprotective Pathways
Structurally related pyrazole compounds have been shown to exert neuroprotective effects by downregulating pro-apoptotic proteins. This suggests a potential role for this compound in modulating apoptosis.
Caption: Potential modulation of the intrinsic apoptosis pathway.
Conclusion
This compound represents a molecule of interest for medicinal chemists and drug discovery professionals. Its synthesis is achievable through established chemical transformations, and its structural similarity to known bioactive compounds suggests potential for therapeutic applications, particularly in the areas of inflammatory diseases and neuroprotection. Further investigation into its biological activities is warranted to fully elucidate its pharmacological profile and therapeutic potential. This guide provides a foundational resource for initiating such research endeavors.
The Biological Versatility of Pyrazole Derivatives: A Technical Guide for Drug Discovery
Introduction
Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a privileged scaffold in medicinal chemistry. Its derivatives have garnered significant attention from researchers and drug development professionals due to their broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the diverse biological activities of pyrazole derivatives, focusing on their anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
The versatility of the pyrazole ring allows for the synthesis of a vast library of compounds with tailored biological activities.[1] Many pyrazole-containing drugs are already commercially available, such as the COX-2 inhibitor Celecoxib, highlighting the clinical significance of this heterocyclic core.[2] This guide will delve into the mechanisms of action of these derivatives, their structure-activity relationships, and the experimental methodologies used to evaluate their efficacy.
Anticancer Activity
Pyrazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines.[3][4] Their mechanisms of action are often centered around the inhibition of key enzymes and protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.
Inhibition of Cyclin-Dependent Kinases (CDKs)
CDKs are a family of protein kinases that regulate the cell cycle, and their dysregulation is a hallmark of many cancers.[5][6] Pyrazole derivatives have been developed as potent inhibitors of CDKs, particularly CDK2, which plays a critical role in the G1/S phase transition.[5][7] Inhibition of CDK2 leads to cell cycle arrest and apoptosis in cancer cells.
A variety of pyrazole-based scaffolds, including pyrazolo[1,5-a]pyrimidines, have shown significant CDK2 inhibitory activity.[8] For instance, some novel N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines have demonstrated potent CDK2 inhibition with Ki values in the low nanomolar range.[9]
Table 1: Anticancer Activity of Pyrazole Derivatives (CDK2 Inhibition)
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Target | Reference |
| Indole-pyrazole derivatives (Compd. 33 & 34) | HCT116, MCF7, HepG2, A549 | < 23.7 | CDK2 | [10] |
| Pyrazole carbaldehyde derivative (Compd. 43) | MCF7 | 0.25 | PI3 Kinase | [10] |
| Pyrazolo[1,5-a]pyrimidine (Compd. 7d) | HepG2, MCF-7, A549, Caco2 | 24.24, 14.12, 30.03, 29.27 | CDK2/cyclin A2 | [8] |
| Pyrazolo[1,5-a]pyrimidine (Compd. 10b) | HepG2, MCF-7, A549, Caco2 | 17.12, 10.05, 29.95, 25.24 | CDK2/cyclin A2 | [8] |
| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine (Compd. 15) | - | Ki = 0.005 | CDK2 | [9] |
| Pyrazole derivative (Compd. 4) | - | 3.82 | CDK2/cyclin A2 | [7] |
| Pyrazole derivative (Compd. 7a) | - | 2.0 | CDK2/cyclin A2 | [7] |
| Pyrazole derivative (Compd. 7d) | - | 1.47 | CDK2/cyclin A2 | [7] |
| Pyrazole derivative (Compd. 9) | - | 0.96 | CDK2/cyclin A2 | [7] |
Inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis.[11] VEGFR-2 is a key regulator of this process, making it a prime target for anti-angiogenic therapies.[11][12] Several pyrazole derivatives have been identified as potent inhibitors of VEGFR-2 kinase activity.[10][13] These compounds can effectively block the signaling pathways that lead to endothelial cell proliferation and migration, thereby inhibiting tumor angiogenesis.[14][15]
For example, certain fused pyrazole derivatives have shown dual inhibitory activity against both Epidermal Growth Factor Receptor (EGFR) and VEGFR-2.[13][16] Compound 9 from one such study was identified as a potent VEGFR-2 inhibitor with an IC50 of 0.22 µM.[13]
Table 2: Anticancer Activity of Pyrazole Derivatives (VEGFR-2 Inhibition)
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Target | Reference |
| Pyrazolone-pyrazole derivative (Compd. 27) | MCF7 | 16.50 | VEGFR-2 | [10] |
| 5-alkylated selanyl-1H-pyrazole (Compd. 53 & 54) | HepG2 | 15.98 & 13.85 | EGFR & VEGFR-2 | [10] |
| Fused Pyrazole (Compd. 3) | HepG2 | - | EGFR (IC50 = 0.06 µM) | [13] |
| Fused Pyrazole (Compd. 9) | HepG2 | - | VEGFR-2 (IC50 = 0.22 µM) | [13] |
| Fused Pyrazole (Compd. 12) | HepG2 | - | Dual EGFR/VEGFR-2 | [13] |
| 3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-one (Compd. 3a) | PC-3 | 1.22 | VEGFR-2 (IC50 = 38.28 nM) | [12] |
| 3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-one (Compd. 3i) | PC-3 | 1.24 | VEGFR-2 (IC50 = 8.93 nM) | [12] |
| Pyrazole-based derivative (Compd. 6b) | HepG2 | - | Dual VEGFR2/CDK-2 | [17] |
Signaling Pathways in Cancer
The anticancer effects of pyrazole derivatives are often mediated through the modulation of specific signaling pathways. Below are diagrams of the CDK2 and VEGFR-2 signaling pathways, which are common targets of these compounds.
Caption: CDK2 signaling pathway and the inhibitory action of pyrazole derivatives.
Caption: VEGFR-2 signaling pathway and the inhibitory action of pyrazole derivatives.
Anti-inflammatory Activity
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases.[18] Pyrazole derivatives are well-known for their anti-inflammatory properties, with Celecoxib being a prime example of a selective COX-2 inhibitor.[2][18]
Inhibition of Cyclooxygenase (COX) Enzymes
The anti-inflammatory effects of many pyrazole derivatives are attributed to their ability to inhibit COX enzymes, particularly the inducible isoform, COX-2.[18][19] COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[11][18] By selectively inhibiting COX-2 over COX-1, some pyrazole derivatives can reduce inflammation with a lower risk of gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[18]
Recent research has focused on developing novel pyrazole-pyridazine hybrids as selective COX-2 inhibitors, with some compounds showing greater potency and selectivity than Celecoxib.[20][21]
Table 3: Anti-inflammatory Activity of Pyrazole Derivatives (COX Inhibition)
| Compound/Derivative Class | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |
| 3-(trifluoromethyl)-5-arylpyrazole | 4.5 | 0.02 | 225 | [18] |
| Pyrazole-thiazole hybrid | - | 0.03 (COX-2), 0.12 (5-LOX) | - | [18] |
| Pyrazolo-pyrimidine | - | 0.015 | - | [18] |
| Pyrazole-pyridazine hybrid (5f) | 14.34 | 1.50 | 9.56 | [20] |
| Pyrazole-pyridazine hybrid (6f) | 9.56 | 1.15 | 8.31 | [20] |
| Pyrazole derivative (11) | - | 0.043 | - | [22] |
| Pyrazole derivative (12) | - | 0.049 | - | [22] |
| Pyrazole derivative (15) | - | 0.045 | - | [22] |
Inhibition of p38 MAP Kinase
The p38 mitogen-activated protein (MAP) kinase signaling pathway is another important target for anti-inflammatory drugs.[23] This pathway is activated by cellular stress and inflammatory cytokines, leading to the production of pro-inflammatory mediators like TNF-α and IL-6.[1] Pyrazole-urea based compounds have been developed as potent inhibitors of p38 MAP kinase, offering a different mechanism for controlling inflammation.[24][25]
Signaling Pathways in Inflammation
The following diagrams illustrate the COX-2 and p38 MAPK signaling pathways, which are key targets for the anti-inflammatory action of pyrazole derivatives.
References
- 1. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 2. Evaluation of In Vivo Antidiabetic, In Vitro α-Amylase Inhibitory, and In Vitro Antioxidant Activity of Leaves Crude Extract and Solvent Fractions of Bersama abyssinica Fresen (Melianthaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. frontierspartnerships.org [frontierspartnerships.org]
- 10. researchgate.net [researchgate.net]
- 11. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro study on α-amylase inhibitory activity of an Indian medicinal plant, Phyllanthus amarus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. inotiv.com [inotiv.com]
- 17. In-vitro alpha amylase inhibitory activity of the leaf extracts of Adenanthera pavonina - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. researchgate.net [researchgate.net]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. mdpi.com [mdpi.com]
- 23. promega.com [promega.com]
- 24. In vitro VEGFR2 kinase activity assay [bio-protocol.org]
- 25. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Potential Mechanism of Action of 1-(1H-Pyrazol-3-YL)propan-2-amine
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No specific pharmacological data or mechanism of action has been published for 1-(1H-Pyrazol-3-YL)propan-2-amine. This guide, therefore, provides a comprehensive overview of the known mechanisms of action and biological targets of structurally related pyrazole-containing compounds. The information presented herein is intended to serve as a foundational resource for directing future research into the specific activities of this molecule.
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, featured in numerous approved drugs with a wide array of therapeutic applications.[1][2] Derivatives of pyrazole have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[3][4][5] The specific mechanism of action of any given pyrazole derivative is determined by the nature and position of its substituents.
Potential Biological Targets and Mechanisms of Action of Pyrazole Derivatives
Based on the extensive literature on pyrazole-containing compounds, this compound could potentially interact with several classes of biological targets. The following sections outline these possibilities.
1. Enzyme Inhibition:
A significant number of pyrazole derivatives exert their therapeutic effects by inhibiting specific enzymes. Key enzyme targets include:
-
Cyclooxygenases (COX): The pyrazole moiety is a core component of the selective COX-2 inhibitor, Celecoxib.[5] By selectively inhibiting COX-2, these compounds reduce the production of prostaglandins, which are key mediators of inflammation and pain.
-
Kinases: Numerous pyrazole derivatives have been developed as kinase inhibitors for the treatment of cancer.[3][6] These compounds can target various kinases involved in cell signaling pathways that control cell proliferation, differentiation, and survival, such as:
-
Phosphodiesterases (PDEs): Sildenafil, a well-known pyrazole-containing drug, is a potent inhibitor of phosphodiesterase type 5 (PDE5).[7] Inhibition of PDE5 leads to increased levels of cyclic guanosine monophosphate (cGMP), resulting in smooth muscle relaxation.
-
Monoamine Oxidase (MAO): Certain pyrazole derivatives have been shown to inhibit MAO-A and MAO-B, enzymes responsible for the breakdown of neurotransmitters like serotonin, dopamine, and norepinephrine.[8] This activity suggests potential applications in the treatment of depression and neurodegenerative diseases.
2. Receptor Modulation:
Pyrazole-containing compounds can also act as modulators of various receptors:
-
Cannabinoid Receptor 1 (CB1): Rimonabant, a pyrazole derivative, is an inverse agonist of the CB1 receptor.[5]
-
Opioid Receptors: Some pyrazole analogs have demonstrated antinociceptive effects associated with the activation of opioid receptors.[9]
3. Other Mechanisms:
-
Antimicrobial Activity: Pyrazole derivatives have been reported to exhibit broad-spectrum antimicrobial activity against various bacterial and fungal strains.[4][5] The exact mechanisms are often multifaceted but can involve the disruption of microbial cell membranes or the inhibition of essential enzymes.
-
Tubulin Polymerization Inhibition: Some pyrazole-oxindole conjugates have been found to inhibit tubulin polymerization, a mechanism of action for several anticancer drugs.[6]
Quantitative Data on Representative Pyrazole Derivatives
Due to the lack of specific data for this compound, the following table summarizes inhibitory concentrations (IC50) for various well-characterized pyrazole derivatives against their respective targets to provide a comparative context.
| Compound Class | Specific Compound Example | Target | IC50 Value | Reference |
| Anticancer Agents | Pyrazole carbaldehyde derivative | PI3 Kinase | 0.25 µM | [3] |
| Pyrazole-oxindole conjugate | Tubulin Polymerization | 7.30 µM | [10] | |
| Pyrazole derivative 42 | WM 266.4 cells | 0.12 µM | [6] | |
| MCF-7 cells | 0.16 µM | [6] | ||
| Anti-inflammatory Agents | Celecoxib | COX-2 | 0.95 µM | [9] |
| 1,5-diaryl pyrazole (33) | COX-2 | 2.52 µM | [9] |
Experimental Protocols for Characterizing the Mechanism of Action
To elucidate the mechanism of action of this compound, a systematic approach involving a series of in vitro and in vivo assays would be necessary.
1. Initial Target Screening:
-
Broad Panel Kinase Assay: To assess the inhibitory activity against a wide range of kinases, a high-throughput screening platform utilizing radiometric, fluorescence, or luminescence-based assays would be employed.
-
Receptor Binding Assays: Competitive binding assays using radiolabeled ligands for a panel of common G-protein coupled receptors (GPCRs) and ion channels would help identify potential receptor interactions.
-
Enzyme Inhibition Assays: A panel of enzymatic assays for targets such as COX-1/COX-2, PDEs, and MAO-A/MAO-B would be conducted to determine inhibitory potential.
2. In Vitro Functional Assays:
-
Cell Viability/Cytotoxicity Assays: To evaluate the effect on cell proliferation, various cancer cell lines would be treated with the compound, and viability would be measured using assays such as MTT or CellTiter-Glo®.
-
Cell-Based Signaling Assays: If a specific kinase or receptor target is identified, downstream signaling events can be monitored using techniques like Western blotting to detect phosphorylation of target proteins or reporter gene assays to measure transcriptional activation.
-
Anti-inflammatory Assays: The anti-inflammatory potential can be assessed by measuring the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[8]
3. In Vivo Efficacy Studies:
-
Xenograft Models: For potential anticancer agents, efficacy can be evaluated in mouse xenograft models using human cancer cell lines.
-
Animal Models of Inflammation: To assess in vivo anti-inflammatory activity, models such as carrageenan-induced paw edema in rats can be utilized.[8]
Visualizations
The following diagrams illustrate a general workflow for screening a novel pyrazole derivative and a hypothetical signaling pathway that could be modulated by such a compound based on known activities of the pyrazole class.
Caption: A generalized experimental workflow for the screening and characterization of a novel pyrazole derivative.
Caption: A hypothetical signaling pathway (PI3K/Akt/mTOR) that could be inhibited by a pyrazole derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 10. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity | MDPI [mdpi.com]
An In-Depth Technical Guide to 1-(1H-Pyrazol-3-YL)propan-2-amine: Discovery, History, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(1H-Pyrazol-3-YL)propan-2-amine is a pyrazole derivative of interest in medicinal chemistry. This technical guide provides a comprehensive overview of its discovery, historical context, and synthetic methodologies. Due to the limited publicly available data on this specific compound, this guide also explores the broader context of pyrazole-containing compounds, their general synthesis, and their wide-ranging pharmacological activities. This document is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.
Introduction to this compound
This compound, with the Chemical Abstracts Service (CAS) registry number 1017783-22-0, is a small molecule featuring a pyrazole ring linked to a propan-2-amine moiety. The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, known for its presence in a variety of biologically active compounds. While specific details regarding the initial discovery and a detailed historical development of this compound are not extensively documented in publicly accessible scientific literature, its chemical structure suggests its potential as a building block in the synthesis of more complex molecules for drug discovery programs. It is commercially available as a research chemical, indicating its utility in exploratory studies.
The Pyrazole Scaffold: A Historical Perspective
The parent pyrazole ring was first synthesized in 1883 by German chemist Ludwig Knorr. This discovery opened the door to a vast field of heterocyclic chemistry. Pyrazole and its derivatives have since become a cornerstone in the development of pharmaceuticals due to their diverse biological activities. The versatility of the pyrazole ring allows for substitutions at various positions, leading to a wide array of compounds with different physicochemical and pharmacological properties.
Synthesis of this compound
General Synthetic Workflow
The synthesis would likely commence with the formation of the pyrazole ring, followed by the introduction and modification of the side chain to yield the final amine product. A key intermediate would be the corresponding ketone, 1-(1H-pyrazol-3-yl)propan-2-one, which can then be converted to the amine via reductive amination.
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocols (Hypothetical)
The following are hypothetical, yet standard, experimental protocols for the key steps in the synthesis of this compound.
Step 1: Synthesis of a Pyrazole Precursor (e.g., Pyrazole-3-carboxaldehyde)
A common method for the synthesis of a 3-substituted pyrazole is the reaction of an appropriate α,β-unsaturated aldehyde or ketone with hydrazine hydrate.
-
Materials: α,β-unsaturated aldehyde (e.g., acrolein dimer), hydrazine hydrate, ethanol.
-
Procedure:
-
Dissolve the α,β-unsaturated aldehyde in ethanol in a round-bottom flask equipped with a condenser and a magnetic stirrer.
-
Slowly add hydrazine hydrate to the solution at room temperature.
-
Reflux the reaction mixture for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pyrazole-3-carboxaldehyde.
-
Step 2: Synthesis of 1-(1H-pyrazol-3-yl)propan-2-one
This step involves the extension of the side chain from the aldehyde to a propanone moiety.
-
Materials: Pyrazole-3-carboxaldehyde, methylmagnesium bromide (Grignard reagent), diethyl ether, pyridinium chlorochromate (PCC), dichloromethane.
-
Procedure:
-
Dissolve pyrazole-3-carboxaldehyde in anhydrous diethyl ether under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of methylmagnesium bromide in diethyl ether.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the secondary alcohol.
-
Dissolve the crude alcohol in dichloromethane and add PCC.
-
Stir the mixture at room temperature until the oxidation is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of silica gel and wash with dichloromethane.
-
Remove the solvent under reduced pressure to yield 1-(1H-pyrazol-3-yl)propan-2-one.
-
Step 3: Synthesis of this compound (Reductive Amination)
The final step is the conversion of the ketone to the primary amine.
-
Materials: 1-(1H-pyrazol-3-yl)propan-2-one, ammonium acetate, sodium cyanoborohydride, methanol.
-
Procedure:
-
Dissolve 1-(1H-pyrazol-3-yl)propan-2-one and a large excess of ammonium acetate in methanol.
-
Add sodium cyanoborohydride portion-wise to the stirring solution.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Quench the reaction by adding dilute hydrochloric acid until the solution is acidic.
-
Remove the methanol under reduced pressure.
-
Wash the aqueous residue with diethyl ether to remove any unreacted ketone.
-
Basify the aqueous layer with a concentrated sodium hydroxide solution.
-
Extract the product into dichloromethane.
-
Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound.
-
Pharmacological Potential and Biological Activity
Currently, there is a lack of specific quantitative data in the public domain regarding the pharmacological profile of this compound. However, the broader class of pyrazole derivatives has been extensively studied and shown to exhibit a wide range of biological activities. This suggests that this compound could serve as a valuable scaffold or intermediate in the development of novel therapeutic agents.
General Biological Activities of Pyrazole Derivatives
The following table summarizes some of the well-documented biological activities of various pyrazole-containing compounds.
| Biological Activity | Examples of Pyrazole-Containing Drugs/Compounds |
| Anti-inflammatory/Analgesic | Celecoxib, Rimonabant |
| Anticancer | Crizotinib |
| Antimicrobial | Various experimental compounds |
| Antiviral | Various experimental compounds |
| CNS Activity | Difenamizole (analgesic) |
This table is for illustrative purposes and is not exhaustive.
Potential Signaling Pathways
Given the diverse activities of pyrazole derivatives, they can interact with a multitude of biological targets and signaling pathways. For instance, anti-inflammatory pyrazoles like Celecoxib are known to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the prostaglandin synthesis pathway. Anticancer pyrazoles like Crizotinib are kinase inhibitors, targeting pathways involved in cell growth and proliferation.
Caption: Examples of signaling pathways targeted by pyrazole derivatives.
Future Directions
The lack of specific data for this compound presents an opportunity for further research. Future studies could focus on:
-
Definitive Synthesis and Characterization: Publication of a detailed and validated synthetic protocol, along with comprehensive characterization data (NMR, MS, etc.).
-
Pharmacological Screening: A broad-based screening of the compound against a panel of biological targets to identify potential therapeutic applications.
-
Structure-Activity Relationship (SAR) Studies: Using this compound as a starting point for the synthesis of a library of related compounds to explore SAR.
Conclusion
This compound is a pyrazole derivative with potential for use in medicinal chemistry and drug discovery. While its specific discovery and history are not well-documented, its chemical structure places it within a class of compounds with a rich history of therapeutic applications. The general synthetic strategies and the known biological activities of related pyrazole compounds provide a strong foundation for future research into the potential of this and similar molecules. This guide serves as a starting point for researchers interested in exploring the chemistry and biology of this intriguing compound.
1-(1H-Pyrazol-3-YL)propan-2-amine IUPAC name and synonyms
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical compound 1-(1H-Pyrazol-3-yl)propan-2-amine, including its nomenclature, chemical identity, and a summary of related compounds. Due to the limited availability of public research data, this document also highlights the general context of pyrazole derivatives to offer a broader perspective for research and development.
Chemical Identity and Nomenclature
The compound with the CAS Registry Number 1017783-22-0 is formally known by its IUPAC name, This compound . This nomenclature precisely describes its chemical structure: a propan-2-amine backbone where the first carbon atom is substituted with a 1H-pyrazol-3-yl group.
Synonyms:
-
1-(1H-Pyrazol-5-yl)propan-2-amine
-
1H-Pyrazole-3-ethanamine, α-methyl-
It is important to note the tautomeric nature of the pyrazole ring, which can lead to the interchange of the 3- and 5-positions, hence the synonym 1-(1H-Pyrazol-5-yl)propan-2-amine.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 1017783-22-0 |
| Molecular Formula | C6H11N3 |
| Molecular Weight | 125.17 g/mol |
| IUPAC Name | This compound |
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not documented in readily accessible scientific literature or patents. However, the synthesis of structurally related pyrazole derivatives generally involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.
A potential synthetic pathway could be conceptualized as follows:
Caption: A generalized workflow for pyrazole synthesis.
This generalized scheme would require significant experimental optimization to achieve the desired product. The specific starting materials and reaction conditions would need to be determined through methodical laboratory investigation.
Biological Activity and Signaling Pathways
There is currently a lack of specific research data on the biological activity and the signaling pathways associated with this compound. However, the pyrazole moiety is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of pyrazole have been reported to exhibit a wide range of pharmacological activities, including but not limited to:
-
Anti-inflammatory
-
Analgesic
-
Anticancer
-
Antimicrobial
-
Antiviral
The biological effects of pyrazole-containing compounds are often attributed to their ability to act as inhibitors of various enzymes, such as kinases and cyclooxygenases.
Given the structural features of this compound, particularly the presence of a primary amine and the pyrazole ring, it could be hypothesized to interact with various biological targets. The logical relationship for investigating its potential biological activity is outlined below.
Caption: Logical workflow for biological activity assessment.
Conclusion
This compound is a defined chemical entity with potential for further investigation in drug discovery and development. While specific experimental data for this compound is scarce, the well-documented biological significance of the pyrazole scaffold suggests that it could be a valuable building block for the synthesis of novel therapeutic agents. Further research is required to elucidate its physicochemical properties, develop efficient synthetic routes, and explore its biological activities and potential mechanisms of action. This guide serves as a foundational resource for researchers embarking on the study of this and related pyrazole derivatives.
The Pyrazole Nucleus: A Privileged Scaffold in Drug Discovery and Its Therapeutic Targets
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural features and synthetic tractability have led to the development of a vast number of derivatives with a broad spectrum of pharmacological activities. Pyrazole-containing compounds have been successfully developed into approved drugs for a variety of diseases, including cancer, inflammatory conditions, infectious diseases, and neurological disorders.[1][2][3][4][5] This technical guide provides a comprehensive overview of the key therapeutic targets of pyrazole compounds, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.
Key Therapeutic Areas and Molecular Targets
The versatility of the pyrazole scaffold allows for its interaction with a wide array of biological targets, leading to its application in diverse therapeutic areas.[1][6]
Oncology
A significant number of pyrazole derivatives have been investigated and developed as anticancer agents, primarily targeting protein kinases involved in aberrant cell signaling pathways that drive tumor growth and proliferation.[7][8][9][10]
Key Kinase Targets:
-
Receptor Tyrosine Kinases (RTKs):
-
Epidermal Growth Factor Receptor (EGFR): Pyrazole derivatives have been shown to be potent inhibitors of EGFR, a key driver in many cancers.[7][11]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): By inhibiting VEGFR, pyrazole compounds can disrupt tumor angiogenesis.[7][11]
-
Platelet-Derived Growth Factor Receptor (PDGFR): Inhibition of PDGFR is another mechanism through which pyrazole-based drugs can exert their anti-angiogenic and anti-proliferative effects.[12]
-
-
Non-Receptor Tyrosine Kinases:
-
Bruton's Tyrosine Kinase (BTK): Ibrutinib, a pyrazole-containing drug, is a potent BTK inhibitor used in the treatment of certain B-cell malignancies.[2][3]
-
Janus Kinases (JAKs): Ruxolitinib and Baricitinib are approved pyrazole-based JAK inhibitors for myelofibrosis and rheumatoid arthritis, respectively, and are also explored in cancer therapy.[2][3]
-
-
Serine/Threonine Kinases:
-
Cyclin-Dependent Kinases (CDKs): Pyrazole compounds have been designed to target CDKs, which are crucial for cell cycle regulation, thereby inducing cell cycle arrest and apoptosis in cancer cells.[7][13]
-
Aurora Kinases: Inhibition of Aurora kinases by pyrazole derivatives can lead to defects in mitosis and subsequent cancer cell death.[13]
-
PI3K/Akt/mTOR Pathway: Several pyrazole-based molecules have been developed to inhibit key components of this critical survival pathway, such as PI3K and Akt.[7][12][13]
-
B-Raf: Pyrazole derivatives have been explored as inhibitors of the B-Raf kinase, particularly the V600E mutant found in melanoma.[12][14]
-
Other Anticancer Targets:
-
Tubulin: Some pyrazole compounds have been shown to interfere with microtubule dynamics by binding to tubulin, leading to mitotic arrest and apoptosis.[7]
-
DNA: Pyrazole derivatives can also exert their anticancer effects by interacting with DNA.[7]
-
Carbonic Anhydrase: Certain pyrazole sulfonamide derivatives have shown inhibitory activity against carbonic anhydrase, an enzyme involved in tumor metabolism.[11]
Inflammation and Autoimmune Diseases
The anti-inflammatory properties of pyrazole derivatives have been recognized for a long time, with several compounds being used clinically as nonsteroidal anti-inflammatory drugs (NSAIDs).[1][15][16][17]
Key Targets in Inflammation:
-
Cyclooxygenase (COX) Enzymes: The most well-known mechanism of anti-inflammatory pyrazoles is the inhibition of COX-1 and COX-2 enzymes, which are key in the biosynthesis of prostaglandins. Celecoxib is a selective COX-2 inhibitor containing a pyrazole moiety.[11][15][17]
-
Lipoxygenase (LOX): Some pyrazole derivatives have demonstrated inhibitory activity against lipoxygenases, another class of enzymes involved in the inflammatory cascade.[15][17]
-
Cytokine Modulation: Pyrazole compounds can modulate the production and signaling of pro-inflammatory cytokines.[15]
-
NF-κB Pathway: Inhibition of the NF-κB signaling pathway is another mechanism by which pyrazole derivatives can exert their anti-inflammatory effects.[15]
Neurological Disorders
The neuroprotective potential of pyrazole compounds is an active area of research, with several targets identified in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[18][19][20][21]
Key Targets in Neurological Disorders:
-
Monoamine Oxidase (MAO): Pyrazole derivatives have been developed as inhibitors of both MAO-A and MAO-B, enzymes that metabolize neurotransmitters and are implicated in the pathophysiology of depression and Parkinson's disease.[1][19][22]
-
Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) inhibitors are a mainstay in the symptomatic treatment of Alzheimer's disease, and several pyrazoline derivatives have shown potent inhibitory activity against these enzymes.[20][21][22]
-
Adenosine A2A Receptor: Antagonists of this receptor are being investigated for the treatment of Parkinson's disease, and pyrazole-based compounds have been identified as potential candidates.[21]
-
Phosphodiesterases (PDEs): PDE inhibitors, including those with a pyrazole scaffold, are being explored for their potential to enhance cognitive function.[21]
Infectious Diseases
Pyrazole derivatives have demonstrated a broad spectrum of activity against various pathogens, including bacteria, fungi, viruses, and parasites.[1][23][24]
Key Targets in Infectious Diseases:
-
Bacterial Enzymes:
-
DNA Gyrase and Topoisomerase II: These essential bacterial enzymes are validated targets for antibacterial agents, and pyrazole derivatives have been identified as potent inhibitors.[23][25]
-
DapE: N-succinyl-L,L-diaminopimelate desuccinylase (DapE) is a crucial enzyme in the bacterial lysine biosynthesis pathway, and pyrazole-based inhibitors have been developed as potential antibiotics.[26]
-
-
Mycobacterium tuberculosis Targets: Pyrazole compounds have shown promising activity against Mycobacterium tuberculosis, with some targeting the membrane protein MmpL3.[27][28]
-
Viral Proteins: Pyrazole derivatives have been investigated for their antiviral activity against a range of viruses, including SARS-CoV-2, MERS-CoV, and Hepatitis A virus.[1][24]
Quantitative Data on Pyrazole Compound Activity
The following tables summarize the inhibitory activities of representative pyrazole compounds against various therapeutic targets.
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Target | Cell Line | IC50 (µM) | Reference |
| Compound 43 | PI3 Kinase | MCF7 | 0.25 | [7] |
| Compound 50 | EGFR / VEGFR-2 | HepG2 | 0.71 (cell) / 0.09 (EGFR) / 0.23 (VEGFR-2) | [7] |
| Compound 36 | CDK2 | - | 0.199 | [7] |
| Compound 6 | Aurora A Kinase | HCT116 | 0.39 | [13] |
| Compound 2 | Akt1 | HCT116 | 0.95 | [13] |
| Compound 17 | Chk2 | - | 0.0179 | [13] |
| Afuresertib | Akt1 | - | Ki = 0.08 nM | [13] |
Table 2: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound | Target | Assay | IC50 (µM) | Reference |
| Celecoxib | COX-2 | - | - | [15][17] |
| Compound 2g | Lipoxygenase | in vitro | 80 | [17] |
| Pyrazole-Thiazole Hybrid | COX-2 / 5-LOX | - | 0.03 / 0.12 | [15] |
Table 3: Neuroprotective Activity of Pyrazole Derivatives
| Compound | Target | Assay | IC50 (µM) | Reference |
| Compound 8b | COMT | in vitro | 0.048 | [22] |
| Compound 3g | AChE / BChE | in vitro | 0.338 / 2.087 | [22] |
| Compound A06 | AChE | in vitro (erythrocyte) | 0.09 | [20] |
| Compound A11 | AChE | in vitro | 0.72 µg/mL | [20] |
Table 4: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Target/Organism | MIC | Reference |
| Thiazolo-pyrazole derivative (17) | MRSA | 4 µg/mL | [23] |
| Indole-attached imine of pyrazole (37) | Drug-resistant E. coli | IC50 = 1.0 µM | [23] |
| Pyrazole derivative (353) | M. tuberculosis | < 10 µg/mL | [28] |
| Furoxanyl N-acylhydrazone (359) | M. tuberculosis | 0.5 µM | [28] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are representative protocols for key experiments cited in the literature for evaluating the therapeutic potential of pyrazole compounds.
Kinase Inhibition Assay (General Protocol)
Objective: To determine the in vitro inhibitory activity of a pyrazole compound against a specific protein kinase.
Methodology:
-
Reagents and Materials: Recombinant human kinase, appropriate peptide substrate, ATP, kinase buffer, test compound (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Procedure: a. A kinase reaction is set up in a multi-well plate containing the kinase, substrate, and kinase buffer. b. The test pyrazole compound is added at various concentrations. A control with DMSO alone is included. c. The reaction is initiated by the addition of ATP. d. The plate is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes). e. The kinase reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a detection reagent and a luminometer.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to the DMSO control. The IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) is determined by fitting the data to a dose-response curve.
This is a generalized protocol. Specific conditions such as substrate concentration, ATP concentration, and incubation time will vary depending on the specific kinase being assayed.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effect of a pyrazole compound on cancer cell lines.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Procedure: a. Cells are seeded into 96-well plates and allowed to adhere overnight. b. The cells are then treated with various concentrations of the pyrazole compound for a specified duration (e.g., 48 or 72 hours). c. After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). d. The plates are incubated to allow the viable cells to metabolize the MTT into formazan crystals. e. The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). f. The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined from the dose-response curve.
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model)
Objective: To evaluate the in vivo anti-inflammatory effect of a pyrazole compound in an animal model.
Methodology:
-
Animals: Wistar rats or Swiss albino mice are used.
-
Procedure: a. The animals are divided into groups: a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the pyrazole compound. b. The test compounds and standard drug are administered orally or intraperitoneally. c. After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is given into the right hind paw of each animal to induce inflammation. d. The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the control group. The ED50 (the dose that causes 50% inhibition of edema) can be determined.
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions of signaling pathways and the logical flow of experimental procedures is essential for a clear understanding of the therapeutic targeting by pyrazole compounds.
Caption: Inhibition of the EGFR signaling pathway by pyrazole compounds.
Caption: Selective inhibition of COX-2 by pyrazole-based NSAIDs.
Caption: A typical drug discovery workflow for pyrazole compounds.
Conclusion
The pyrazole scaffold is undeniably a cornerstone in modern drug discovery, offering a versatile platform for the design of potent and selective modulators of a wide range of therapeutic targets. The successful clinical application of pyrazole-containing drugs in oncology, inflammation, and infectious diseases validates the importance of this heterocyclic nucleus. Ongoing research continues to uncover new biological activities and therapeutic targets for pyrazole derivatives, particularly in the realm of neurodegenerative disorders and emerging infectious diseases. The information presented in this guide, including the quantitative data, experimental protocols, and pathway diagrams, is intended to serve as a valuable resource for researchers dedicated to harnessing the full therapeutic potential of pyrazole-based compounds. The continued exploration of structure-activity relationships and the application of rational drug design principles will undoubtedly lead to the development of novel pyrazole-based medicines with improved efficacy and safety profiles.
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A review on heterocyclic compound pyrazole [wisdomlib.org]
- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. srrjournals.com [srrjournals.com]
- 11. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. researchgate.net [researchgate.net]
- 17. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV- 229E , MERS-CoV, and IBV propagation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04728A [pubs.rsc.org]
- 25. Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Novel Pyrazole-Containing Compounds Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
An In-Depth Technical Guide on 1-(1H-Pyrazol-3-YL)propan-2-amine Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-(1H-Pyrazol-3-YL)propan-2-amine scaffold represents a promising architectural framework in medicinal chemistry, demonstrating potential as a versatile core for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and pharmacological evaluation of derivatives and analogs based on this pyrazole-containing scaffold. While direct and extensive research on this specific scaffold is emerging, this document synthesizes available data from closely related pyrazole-amine structures to provide a foundational understanding for researchers in the field. The primary focus is on their potential as kinase inhibitors, a class of therapeutic targets implicated in a multitude of diseases, including cancer and inflammatory disorders.
Introduction
Pyrazoles are a well-established class of five-membered heterocyclic compounds that are integral to numerous FDA-approved drugs. Their unique structural and electronic properties allow them to act as effective pharmacophores, engaging in various biological interactions. The incorporation of a propan-2-amine side chain at the 3-position of the pyrazole ring introduces a key vector for chemical modification, enabling the exploration of diverse chemical space and the fine-tuning of pharmacological activity. This guide will delve into the synthetic methodologies for creating libraries of these compounds, analyze the structural features that govern their biological activity, and outline the experimental protocols necessary for their evaluation.
Synthetic Strategies
The synthesis of this compound derivatives typically involves a multi-step sequence, beginning with the construction of the pyrazole core, followed by the introduction and modification of the propan-2-amine side chain.
General Synthetic Workflow
A general and adaptable synthetic route is depicted below. This workflow allows for the introduction of diversity at various points of the synthesis, facilitating the generation of a library of analogs for SAR studies.
Caption: General synthetic workflow for this compound derivatives.
Experimental Protocols
The following are generalized experimental protocols for key synthetic steps, adapted from literature on related pyrazole syntheses. Researchers should optimize these conditions for their specific substrates.
Protocol 2.2.1: Synthesis of a Substituted Pyrazole Core
-
Reaction Setup: To a solution of an α,β-unsaturated ketone or aldehyde (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add a hydrazine derivative (1.1 eq).
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux for a period ranging from 2 to 24 hours, monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.
Protocol 2.2.2: Reductive Amination for Propan-2-amine Synthesis
-
Reaction Setup: To a solution of 1-(1H-pyrazol-3-yl)propan-2-one (1.0 eq) in a solvent like methanol or dichloromethane, add the amine source (e.g., ammonium acetate or a primary amine, 1.5 eq).
-
Formation of Imine: The mixture is stirred at room temperature for 1-2 hours to allow for imine formation.
-
Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB) (1.5 eq), is added portion-wise.
-
Reaction Conditions: The reaction is stirred at room temperature for 12-24 hours.
-
Work-up and Purification: The reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by column chromatography.
Protocol 2.2.3: Acylation of the Amine
-
Reaction Setup: To a solution of the this compound derivative (1.0 eq) and a base (e.g., triethylamine or diisopropylethylamine, 1.5 eq) in a solvent such as dichloromethane, add the acid chloride (1.1 eq) dropwise at 0 °C.
-
Reaction Conditions: The reaction is stirred at room temperature for 2-12 hours.
-
Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried, concentrated, and the product is purified by chromatography or recrystallization.
Pharmacological Evaluation and Structure-Activity Relationships (SAR)
Derivatives of the this compound scaffold have shown promise as inhibitors of various protein kinases. The following sections detail the potential biological activities and the structural features that influence this activity, based on data from analogous pyrazole-based kinase inhibitors.
Kinase Inhibition
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases. The pyrazole core is a known hinge-binding motif in many kinase inhibitors. The propan-2-amine side chain and its derivatives can extend into the solvent-exposed region or other pockets of the ATP-binding site, allowing for modulation of potency and selectivity.
Table 1: Representative Kinase Inhibitory Activity of Analogous Pyrazole Derivatives
| Compound ID | R1 (on Pyrazole N1) | R2 (on Amine) | Target Kinase | IC50 (nM) |
| Analog A | Phenyl | Acetyl | BRAF V600E | 100[1] |
| Analog B | 2,4-Dichlorophenyl | Piperidinyl-carbonyl | CB1 | Data not in nM |
| Analog C | Methyl | Cyclopropyl-carbonyl | JNK3 | 635 |
| Analog D | H | 4-Chlorophenyl-sulfonyl | LRRK2 | >10000 |
| Analog E | H | (Indolin-6-yl)pyrimidinyl | PLK1 | Data not in nM |
| Analog F | Phenyl | Naphthyl-propenone | 15-LOX | Data not in nM |
| Analog G | Phenyl | 4-Chlorophenyl-propenone | 15-LOX | Data not in nM |
Note: The data in this table is derived from studies on analogous pyrazole structures and serves to illustrate the potential of this chemical class. IC50 values are highly dependent on the specific assay conditions.
Structure-Activity Relationships (SAR)
Based on the analysis of related pyrazole kinase inhibitors, several key SAR trends can be extrapolated:
-
Pyrazole Core: The pyrazole ring often forms critical hydrogen bonds with the hinge region of the kinase. Substituents on the N1 position of the pyrazole can significantly impact potency and selectivity by occupying a hydrophobic pocket.
-
Amine Substituents: The nature of the substituent on the propan-2-amine nitrogen is crucial for activity. Acyl, sulfonyl, and alkyl groups can be varied to optimize interactions with the solvent-exposed region or to pick up additional interactions with the protein surface.
-
Stereochemistry: The stereocenter at the 2-position of the propane chain can influence binding affinity. It is often necessary to resolve the enantiomers and test them individually to determine the more active stereoisomer.
Experimental Protocols for Biological Evaluation
Protocol 3.3.1: In Vitro Kinase Inhibition Assay (General)
-
Assay Principle: A common method is a fluorescence-based assay that measures the amount of ADP produced during the kinase reaction.
-
Reaction Mixture: In a microplate well, the kinase, a peptide substrate, and ATP are combined in a suitable buffer.
-
Compound Addition: The test compounds are added at various concentrations.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30 °C) for a specific time.
-
Detection: A detection reagent is added that converts the ADP produced into a fluorescent signal.
-
Data Analysis: The fluorescence is measured, and the IC50 values are calculated by fitting the data to a dose-response curve.
Protocol 3.3.2: Cell-Based Proliferation Assay
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the test compounds for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a reagent such as MTT or CellTiter-Glo, which measures metabolic activity.
-
Data Analysis: The absorbance or luminescence is read, and the GI50 (concentration for 50% growth inhibition) is calculated.
Signaling Pathways
While a specific signaling pathway for this compound derivatives has not been elucidated, their potential as kinase inhibitors suggests they could modulate various pathways critical for cell growth, proliferation, and survival. A representative kinase signaling cascade is illustrated below.
Caption: Representative kinase signaling pathway potentially modulated by pyrazole derivatives.
Conclusion
The this compound scaffold holds significant potential for the development of novel kinase inhibitors. This technical guide has provided a framework for the synthesis, and pharmacological evaluation of this class of compounds, drawing upon data from closely related analogs. Future research should focus on building a comprehensive library of these derivatives and performing extensive biological screening to fully elucidate their therapeutic potential and delineate specific structure-activity relationships. The detailed protocols and workflows presented herein serve as a valuable resource for researchers embarking on the exploration of this promising area of medicinal chemistry.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-(1H-Pyrazol-3-YL)propan-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed synthetic protocols for the preparation of 1-(1H-pyrazol-3-yl)propan-2-amine, a valuable building block in medicinal chemistry and drug discovery. The pyrazole moiety is a key pharmacophore found in numerous clinically approved drugs. The title compound, featuring a chiral aminopropane side chain, offers a versatile scaffold for the development of novel therapeutic agents. Two distinct and efficient synthetic routes starting from commercially available pyrazole derivatives are presented: a reductive amination pathway starting from 3-acetyl-1H-pyrazole and a Henry reaction-based route commencing with 1H-pyrazole-3-carbaldehyde. This document includes comprehensive experimental procedures, tabulated data for key reaction steps, and workflow diagrams to facilitate reproducible synthesis in a research and development setting.
Introduction
Pyrazole derivatives are a prominent class of heterocyclic compounds widely utilized in the pharmaceutical and agrochemical industries. The unique structural features of the pyrazole ring, including its aromaticity and ability to act as both a hydrogen bond donor and acceptor, contribute to its favorable interactions with various biological targets. The target molecule, this compound, incorporates a pharmacologically significant pyrazole core functionalized with a propan-2-amine side chain. This side chain introduces a chiral center and a primary amine, providing a key handle for further derivatization and the exploration of structure-activity relationships (SAR) in drug design. The synthesis of such pyrazole-containing amines is therefore of significant interest to medicinal chemists and process development scientists.
Synthetic Strategies
Two primary synthetic routes have been developed to provide reliable access to this compound.
-
Route 1: A direct, one-step reductive amination of the commercially available 3-acetyl-1H-pyrazole. This is the most atom-economical and straightforward approach.
The overall synthetic workflows are depicted in the following diagram.
Figure 1: Overview of the synthetic routes to this compound.
Route 1: Reductive Amination of 3-Acetyl-1H-pyrazole
This route is the most direct method for the synthesis of the target compound. It involves the one-pot reaction of 3-acetyl-1H-pyrazole with an ammonia source in the presence of a reducing agent. Sodium cyanoborohydride or sodium triacetoxyborohydride are commonly used for this transformation due to their selectivity for the iminium ion intermediate over the ketone starting material.[1]
Experimental Protocol
Figure 2: Workflow for the reductive amination of 3-acetyl-1H-pyrazole.
Materials:
-
3-Acetyl-1H-pyrazole
-
Ammonium acetate (NH₄OAc)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH), anhydrous
-
Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)
-
Sodium hydroxide (NaOH), aqueous solution (e.g., 2 M)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 3-acetyl-1H-pyrazole (1.0 eq.).
-
Add ammonium acetate (10.0 eq.) and anhydrous methanol to the flask. Stir the mixture until all solids are dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride (1.5 - 2.0 eq.) to the reaction mixture in portions, ensuring the temperature remains below 10 °C.
-
Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 24-48 hours.
-
Once the starting material is consumed, cool the mixture again to 0 °C and carefully quench the reaction by the dropwise addition of 2 M HCl until the pH is acidic (pH ~2) to neutralize any unreacted reducing agent (Caution: gas evolution).
-
Stir for 30 minutes, then concentrate the mixture under reduced pressure to remove the methanol.
-
Redissolve the residue in water and basify to pH > 10 with 2 M NaOH.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume).
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography using a gradient of DCM/MeOH (with 1% triethylamine to prevent streaking) to afford the pure this compound.
Data Summary
| Reagent | Molar Eq. | Purity | Expected Yield | Notes |
| 3-Acetyl-1H-pyrazole | 1.0 | >95% | - | Commercially available. |
| Ammonium acetate | 10.0 | Reagent | - | Serves as the ammonia source. A large excess is used to drive the equilibrium. |
| Sodium cyanoborohydride | 1.5 - 2.0 | >95% | - | Moisture-sensitive. Handle under an inert atmosphere if possible. |
| Product | - | >98% | 60-80% | Yields are based on similar reductive amination reactions in the literature. |
Route 2: Henry Reaction and Reduction
This two-step route provides an alternative synthesis starting from 1H-pyrazole-3-carbaldehyde. The initial Henry reaction forms a C-C bond and introduces the nitro group, which is subsequently reduced to the target amine.
Step 2a: Henry Reaction
The Henry reaction is a base-catalyzed C-C bond-forming reaction between an aldehyde and a nitroalkane.[2][3][4] The resulting β-nitro alcohol can be dehydrated in situ or in a separate step to yield the nitroalkene.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 1H-pyrazole-3-carbaldehyde (1.0 eq.) in nitroethane (5.0-10.0 eq.). Nitroethane serves as both reactant and solvent.
-
Catalyst Addition: Add a catalytic amount of a base, such as ammonium acetate (0.5 eq.) or a primary amine like n-butylamine (0.2 eq.).
-
Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours. The reaction can be monitored by TLC for the disappearance of the aldehyde. Water is a byproduct and its removal can drive the reaction to completion.
-
Work-up: After cooling to room temperature, remove the excess nitroethane under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
The crude product, 3-(2-nitroprop-1-en-1-yl)-1H-pyrazole, can be purified by column chromatography or used directly in the next step.
Step 2b: Reduction of the Nitroalkene
The nitroalkene intermediate can be reduced to the primary amine using a powerful reducing agent like lithium aluminum hydride (LAH), which reduces both the double bond and the nitro group in one step.
Experimental Protocol:
Figure 3: Workflow for the LAH reduction of the nitroalkene intermediate.
Materials:
-
3-(2-Nitroprop-1-en-1-yl)-1H-pyrazole
-
Lithium aluminum hydride (LAH)
-
Tetrahydrofuran (THF), anhydrous
-
Water
-
Sodium hydroxide (NaOH), 15% aqueous solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add LAH (3.0-4.0 eq.) and suspend it in anhydrous THF.
-
Addition of Substrate: Cool the LAH suspension to 0 °C. Dissolve the 3-(2-nitroprop-1-en-1-yl)-1H-pyrazole (1.0 eq.) in anhydrous THF and add it dropwise to the LAH suspension via an addition funnel.
-
Reaction: After the addition is complete, slowly warm the reaction to room temperature and then heat to reflux for 4-8 hours, or until the reaction is complete as indicated by TLC or LC-MS.
-
Work-up (Fieser Method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LAH in grams. (Extreme Caution: This quenching is highly exothermic and generates hydrogen gas).
-
A granular precipitate of aluminum salts should form. Stir the resulting slurry at room temperature for 1 hour.
-
Filter the solids through a pad of Celite®, washing thoroughly with THF or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure.
-
The crude amine can be purified by column chromatography as described in Route 1.
Data Summary
| Step | Reagent | Molar Eq. | Expected Yield | Notes |
| 2a: Henry | 1H-Pyrazole-3-carbaldehyde | 1.0 | 70-90% | Yield for the formation of the nitroalkene.[5] |
| Nitroethane | 5.0-10.0 | - | Can be used as the solvent. | |
| Ammonium acetate | 0.5 | - | Catalytic amount. | |
| 2b: Reduction | Nitroalkene intermediate | 1.0 | 50-70% | Yield for the reduction step. |
| Lithium aluminum hydride | 3.0-4.0 | - | Highly reactive and pyrophoric. Must be handled with extreme care. |
Conclusion
The protocols described herein provide two effective methods for the synthesis of this compound. Route 1, via reductive amination, is the more concise and preferred method when the starting ketone is available. Route 2, utilizing a Henry reaction, is a robust alternative that proceeds through a versatile nitroalkene intermediate. Both routes employ standard organic transformations and should be readily adaptable in a laboratory setting. These application notes are intended to serve as a comprehensive guide for researchers engaged in the synthesis of novel pyrazole-based compounds for drug discovery and development.
References
Application Notes and Protocols for 1-(1H-Pyrazol-3-YL)propan-2-amine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(1H-Pyrazol-3-YL)propan-2-amine belongs to the pyrazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry. The pyrazole nucleus is a five-membered aromatic ring with two adjacent nitrogen atoms, which can act as both a hydrogen bond donor and acceptor, facilitating interactions with various biological targets.[1] Pyrazole-containing molecules are recognized as "privileged structures" in drug discovery, appearing in numerous FDA-approved drugs for a wide range of therapeutic areas, including inflammation, cancer, and cardiovascular diseases.[1][2][3][4]
The structural motif of a 3-amino-substituted pyrazole, as seen in this compound, is particularly noteworthy. This core has been identified in potent and selective inhibitors of key signaling proteins, such as Receptor-Interacting Protein Kinase 1 (RIPK1), a critical regulator of inflammation and cell death.[5] This document provides an overview of the potential applications of this compound and its derivatives in medicinal chemistry, with a focus on its potential as a RIPK1 inhibitor for the treatment of inflammatory diseases. Detailed protocols for the synthesis and biological evaluation of this compound class are also provided.
Potential Applications in Medicinal Chemistry
The this compound scaffold is a promising starting point for the development of novel therapeutics, particularly in the following areas:
-
Anti-inflammatory Agents: As demonstrated by structurally related compounds, this scaffold can be optimized to yield potent inhibitors of RIPK1, a kinase involved in the TNF-α signaling pathway that leads to inflammation and necroptotic cell death.[5] Inhibition of RIPK1 is a promising therapeutic strategy for inflammatory conditions such as inflammatory bowel disease, rheumatoid arthritis, and psoriasis.[2]
-
Anticancer Agents: The pyrazole core is found in several approved anticancer drugs, many of which are kinase inhibitors.[4][6] Derivatives of this compound could be explored as inhibitors of various kinases implicated in cancer cell proliferation and survival.
-
Other Therapeutic Areas: The versatility of the pyrazole scaffold allows for its application in a wide range of other therapeutic areas, including as antibacterial, antiviral, and analgesic agents.[7][8]
Key Biological Target: RIPK1 and the Necroptosis Pathway
Receptor-Interacting Protein Kinase 1 (RIPK1) is a serine/threonine kinase that plays a dual role in cell signaling, promoting both cell survival through NF-κB activation and cell death via apoptosis or necroptosis.[7][9] In the context of inflammation, the kinase activity of RIPK1 is a key driver of necroptosis, a form of programmed necrosis that results in the release of cellular contents and the amplification of the inflammatory response.[8]
The signaling cascade leading to necroptosis is initiated by the activation of death receptors such as TNFR1.[9] This leads to the formation of a signaling complex where RIPK1 is activated. Activated RIPK1 then phosphorylates and activates RIPK3, which in turn phosphorylates MLKL. Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane rupture and cell death.[8] Selective inhibition of the kinase activity of RIPK1 can block this pathway and thus has significant therapeutic potential in inflammatory and degenerative diseases.[10]
RIPK1-Mediated Necroptosis Signaling Pathway
Quantitative Data
The following table summarizes the in vitro and in vivo activity of a representative 1H-pyrazol-3-amine derivative (Compound 44 from a relevant study) as a RIPK1 inhibitor.[5] This data highlights the potential of the this compound scaffold.
| Parameter | Value | Description |
| In Vitro Activity | ||
| RIPK1 IC50 | 3.5 nM | Half-maximal inhibitory concentration against RIPK1 kinase activity. |
| Cellular Necroptosis IC50 (Human) | 12 nM | Half-maximal inhibitory concentration in a human cell-based necroptosis assay. |
| Cellular Necroptosis IC50 (Murine) | 25 nM | Half-maximal inhibitory concentration in a murine cell-based necroptosis assay. |
| In Vivo Activity | ||
| TNF-α-induced SIRS model | Significant protection | Demonstrated therapeutic effect in a mouse model of systemic inflammatory response syndrome. |
| DSS-induced IBD model | Significant improvement | Showed positive outcomes in a mouse model of inflammatory bowel disease. |
| Pharmacokinetics (Mouse) | ||
| Oral Bioavailability | 45% | Percentage of the drug that is absorbed and available systemically after oral administration. |
| AUC (0-t) | 3245 h·ng/mL | Area under the plasma concentration-time curve, indicating drug exposure. |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route for N-substituted pyrazoles involves the reaction of a primary amine with a β-diketone followed by cyclization.[11]
Synthetic Workflow
Protocol:
-
Synthesis of the Pyrazole Ring: React 1,1,3,3-tetramethoxypropane with hydrazine hydrate in the presence of an acid catalyst (e.g., HCl) to form the pyrazole ring.
-
Alkylation: Alkylate the pyrazole ring at the 3-position with chloroacetone to yield 1-(1H-pyrazol-3-yl)propan-2-one.
-
Reductive Amination: Convert the ketone to the primary amine through reductive amination using a suitable ammonia source and a reducing agent such as sodium cyanoborohydride.
-
Purification: Purify the final product by column chromatography.
RIPK1 Kinase Activity Assay
This protocol describes a general method for measuring the kinase activity of RIPK1 and the inhibitory effect of test compounds.[6][12]
Materials:
-
Recombinant human RIPK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compound (this compound derivative)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system
-
384-well plates
Protocol:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound, recombinant RIPK1 enzyme, and MBP substrate in kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
Calculate the percent inhibition of RIPK1 activity for each concentration of the test compound and determine the IC50 value.
Cellular Necroptosis Assay
This protocol outlines a method to assess the ability of a test compound to protect cells from TNF-α-induced necroptosis.[13][14]
Materials:
-
Human or murine cell line susceptible to necroptosis (e.g., HT-29, L929)
-
TNF-α
-
Smac mimetic (to inhibit apoptosis)
-
z-VAD-fmk (a pan-caspase inhibitor to block apoptosis)
-
Test compound
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well cell culture plates
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of the test compound for 1-2 hours.
-
Induce necroptosis by adding a combination of TNF-α, a Smac mimetic, and z-VAD-fmk.
-
Incubate the cells for 18-24 hours.
-
Measure cell viability using a suitable reagent according to the manufacturer's instructions.
-
Calculate the percent protection from necroptosis for each concentration of the test compound and determine the EC50 value.
Structure-Activity Relationship (SAR)
For pyrazole-based RIPK1 inhibitors, the following general SAR has been observed:[10]
Key Structural Features for Biological Activity
-
Pyrazole Core: Serves as a rigid scaffold for orienting key functional groups for optimal interaction with the target.
-
3-Amino Group: The amine at the 3-position is often crucial for forming hydrogen bonds with the hinge region of the kinase.
-
N-1 Substitution: The substituent on the pyrazole nitrogen can be modified to improve potency, selectivity, and pharmacokinetic properties.
-
Substituents at other positions: Modifications at other positions on the pyrazole ring can be used to fine-tune the compound's properties.
Conclusion
This compound represents a valuable starting point for the design and synthesis of novel drug candidates. Its structural similarity to known potent kinase inhibitors, particularly those targeting RIPK1, makes it a highly attractive scaffold for the development of new treatments for inflammatory diseases and potentially other conditions. The provided protocols offer a foundation for researchers to synthesize and evaluate derivatives of this promising compound.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Multitasking Kinase RIPK1 Regulates Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RIPK1 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. rupress.org [rupress.org]
- 6. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 7. Viral Suppression of RIPK1-Mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blossombio.com [blossombio.com]
- 9. Regulation of RIPK1 Phosphorylation: Implications for Inflammation, Cell Death, and Therapeutic Interventions [mdpi.com]
- 10. Structure-based development of potent and selective type-II kinase inhibitors of RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Methodological advances in necroptosis research: From challenges to solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bioradiations.com [bioradiations.com]
Protocol for 1-(1H-Pyrazol-3-YL)propan-2-amine synthesis in lab
- 1. Enantiomeric composition of amphetamine and methamphetamine derived from the precursor compound famprofazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Illegal or legitimate use? Precursor compounds to amphetamine and methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Precursor medications as a source of methamphetamine and/or amphetamine positive drug testing results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substituted amphetamine - Wikipedia [en.wikipedia.org]
Applications of Pyrazole Compounds in Neurodegenerative Disease Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a growing global health challenge.[1][2][3] The complex pathologies of these diseases, often involving abnormal protein aggregation, neuronal loss, and neuroinflammation, necessitate the development of novel therapeutic strategies.[1][4][5] Pyrazole-containing compounds have emerged as a promising class of small molecules in the quest for effective treatments.[6][7][8][9] Their versatile chemical structure allows for interaction with a range of key enzymes and receptors implicated in neurodegeneration.[2] This document provides an overview of the applications of pyrazole derivatives in this research area, with a focus on their roles as inhibitors of crucial kinases and enzymes.
The pyrazole scaffold, a five-membered aromatic ring with two adjacent nitrogen atoms, serves as a valuable pharmacophore in medicinal chemistry.[9] Its ability to act as both a hydrogen-bond donor and acceptor facilitates interactions with biological targets.[9] Researchers have successfully synthesized and evaluated a multitude of pyrazole derivatives, demonstrating their potential to modulate key pathological pathways in neurodegenerative diseases.[6][7][9][10] These compounds have shown promise in preclinical studies by targeting enzymes like Glycogen Synthase Kinase-3β (GSK-3β), c-Jun N-terminal Kinase (JNK), Monoamine Oxidase (MAO), and Cyclin-dependent Kinase 5 (CDK5).[4][11][12][13][14]
This document will detail the applications of pyrazole compounds as inhibitors of these key targets, present quantitative data for selected compounds, and provide detailed protocols for relevant in vitro assays.
Key Targets of Pyrazole Compounds in Neurodegenerative Disease
Glycogen Synthase Kinase-3β (GSK-3β) Inhibition
Application Note: GSK-3β is a serine/threonine kinase implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease pathology leading to the formation of neurofibrillary tangles (NFTs).[1][15] Inhibition of GSK-3β is therefore a key therapeutic strategy. Several pyrazole-based compounds have been developed as potent GSK-3β inhibitors. For instance, a series of thieno[3,2-c]pyrazol-3-amine derivatives has been designed and synthesized, with some compounds showing inhibitory activity in the nanomolar range.[15] These inhibitors have demonstrated the ability to reduce tau phosphorylation in cellular models.[1][15]
Quantitative Data for Pyrazole-Based GSK-3β Inhibitors:
| Compound ID | Target | IC50 (nM) | Cell Line | Disease Model | Reference |
| 16b (thieno[3,2-c]pyrazol-3-amine derivative) | GSK-3β | 3.1 | SH-SY5Y | Alzheimer's Disease | [15] |
| 54 (thieno[3,2-c]pyrazol-3-amine derivative) | GSK-3β | 3.4 | Rat primary cortical neurons | Alzheimer's Disease | [16] |
| 3a (bisindolyl-pyrazolone) | GSK-3β | 34 | - | - | [11] |
| 4a (indolyl-benzofuran-pyrazolone) | GSK-3β | 2270 | - | - | [11] |
| 3b (indolyl-benzofuran-pyrazolone) | GSK-3β | 2950 | - | - | [11] |
c-Jun N-terminal Kinase (JNK) Inhibition
Application Note: JNKs, particularly the brain-specific isoform JNK3, are key players in neuronal apoptosis (programmed cell death) and neuroinflammation, processes central to the pathology of various neurodegenerative diseases.[12][17][18] Selective inhibition of JNK3 is a promising neuroprotective strategy.[12][17] Aminopyrazole derivatives have been optimized to yield potent and selective JNK3 inhibitors.[17] These compounds have been shown to protect neuronal cells from toxin-induced death and reduce the production of reactive oxygen species (ROS).[12][17]
Quantitative Data for Pyrazole-Based JNK Inhibitors:
| Compound ID | Target | IC50 (µM) | Cell Line | Neuroprotective Effect | Reference |
| 7a (3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole) | JNK3 | 0.635 | - | - | [18] |
| 8a (3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole) | JNK3 | 0.227 | - | - | [18] |
| 26n (aminopyrazole derivative) | JNK3 | <0.04 (IC50) | SH-SY5Y | Inhibition of 6-OHDA-induced ROS generation | [17] |
| 26j (aminopyrazole derivative) | JNK3 | <0.04 (IC50) | SH-SY5Y | Inhibition of 6-OHDA-induced ROS generation | [17] |
Monoamine Oxidase (MAO) Inhibition
Application Note: Monoamine oxidases, particularly MAO-B, are enzymes that degrade neurotransmitters like dopamine.[4][19] The byproducts of this degradation include reactive oxygen species that contribute to oxidative stress and neuronal damage in Parkinson's disease.[20][21] Pyrazoline derivatives have been identified as potent and selective inhibitors of MAO-B.[4][19][20] By inhibiting MAO-B, these compounds can increase dopamine levels and reduce oxidative stress, offering a dual therapeutic benefit for Parkinson's disease.[21]
Quantitative Data for Pyrazoline-Based MAO-B Inhibitors:
| Compound ID | Target | IC50 (µM) | Ki (µM) | Selectivity Index (SI) for MAO-B | Reference |
| EH7 (3-(4-ethoxyphenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole) | MAO-B | 0.063 | 0.034 | 133.0 | [19][20] |
| P10 (pyrazoline analogue) | MAO-B | - | 0.60 | - | [4] |
| A13 (5-(4-Chlorophenyl)-3-(2-hydroxyphenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide) | AChE | 0.023 | - | - | [4] |
Cyclin-dependent Kinase 5 (CDK5) Inhibition
Application Note: CDK5 is a proline-directed serine/threonine kinase that, when overactivated, contributes to neurodegenerative processes in diseases like Alzheimer's and Parkinson's.[13][22][23] Dysregulated CDK5 activity is implicated in tau hyperphosphorylation and neuronal cell death.[24] Pyrazole-based compounds have been investigated as inhibitors of CDKs, including CDK5, with the aim of mitigating these pathological effects.[25] The development of brain-permeable CDK5 inhibitors is a key step towards testing their therapeutic potential in neurodegenerative and neuropsychiatric conditions.[13]
Quantitative Data for Pyrazole-Based CDK Inhibitors:
| Compound ID | Target | KD (nM) | EC50 (nM) in cells | Reference |
| 1 (N4-(1H-pyrazol-3-yl)pyrimidine-2,4-diamine core) | CDK5 | 27.6 | 18.0 | [25] |
| 1 | CDK2 | 4.6 | - | [25] |
| 1 | JNK3 | 26.1 | - | [25] |
Signaling Pathway Diagrams
Caption: GSK-3β signaling in Alzheimer's disease and the inhibitory action of pyrazole compounds.
Caption: JNK signaling pathway in neuronal apoptosis and its inhibition by pyrazole derivatives.
Experimental Protocols
In Vitro Kinase Inhibition Assay (for GSK-3β, JNK3, CDK5)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a pyrazole compound against a specific kinase.
Materials:
-
Recombinant human kinase (e.g., GSK-3β, JNK3, CDK5)
-
Kinase-specific substrate (e.g., a peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test pyrazole compound
-
Kinase assay buffer (composition varies depending on the kinase)
-
96-well plates
-
Plate reader capable of detecting the assay signal (e.g., luminescence, fluorescence)
-
Kinase-Glo® Luminescent Kinase Assay kit (or similar)
Procedure:
-
Prepare serial dilutions of the test pyrazole compound in the kinase assay buffer.
-
In a 96-well plate, add the kinase, the specific substrate, and the diluted test compound to each well.
-
Initiate the kinase reaction by adding a predetermined concentration of ATP.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using a detection reagent like Kinase-Glo®. The amount of ATP consumed is proportional to the kinase activity.
-
The signal (e.g., luminescence) is measured using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
MAO-B Inhibition Assay
Objective: To determine the IC50 of a pyrazole compound against MAO-B.
Materials:
-
Recombinant human MAO-B
-
MAO-B substrate (e.g., kynuramine)
-
Test pyrazole compound
-
Phosphate buffer
-
96-well plates
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test pyrazole compound.
-
Pre-incubate the MAO-B enzyme with the test compound dilutions in a 96-well plate for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the MAO-B substrate.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding a strong base).
-
Measure the fluorescence of the product at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of MAO-B inhibition for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Cell Viability and Neuroprotection Assay (MTT Assay)
Objective: To assess the cytotoxicity of a pyrazole compound and its ability to protect neuronal cells from a neurotoxin.
Materials:
-
Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS) and antibiotics
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) for Parkinson's model, or Amyloid-beta (Aβ) for Alzheimer's model)[26][27]
-
Test pyrazole compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment (Cytotoxicity): To assess cytotoxicity, treat the cells with various concentrations of the pyrazole compound alone and incubate for 24-48 hours.
-
Compound and Toxin Treatment (Neuroprotection): To assess neuroprotection, pre-treat the cells with different concentrations of the pyrazole compound for a few hours. Then, add the neurotoxin (e.g., 6-OHDA or Aβ) to induce cell death and co-incubate for 24-48 hours.[27]
-
MTT Assay:
-
After the incubation period, remove the medium and add fresh medium containing MTT solution to each well.
-
Incubate for 3-4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Cytotoxicity: Calculate the percentage of cell viability at each compound concentration compared to the vehicle control.
-
Neuroprotection: Calculate the percentage of cell viability in the presence of the toxin and the compound, relative to the cells treated with the toxin alone.
-
Caption: Workflow for a cell-based neuroprotection assay.
Conclusion
Pyrazole-containing compounds represent a versatile and promising platform for the development of therapeutics for neurodegenerative diseases. Their ability to selectively inhibit key kinases and enzymes involved in disease pathology has been demonstrated in numerous preclinical studies. The data and protocols presented here provide a valuable resource for researchers in the field, facilitating the design and evaluation of novel pyrazole-based drug candidates. Further research focusing on optimizing the pharmacokinetic properties and brain permeability of these compounds will be crucial for their successful translation into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advancements in the Synthesis of Pyrazole Derivative for the Treatment of Alzheimer's Disease | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. doaj.org [doaj.org]
- 8. profiles.wustl.edu [profiles.wustl.edu]
- 9. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds” - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-Guided Design of a Highly Selective Glycogen Synthase Kinase-3β Inhibitor: a Superior Neuroprotective Pyrazolone Showing Antimania Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 14. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
- 20. Development of Halogenated Pyrazolines as Selective Monoamine Oxidase-B Inhibitors: Deciphering via Molecular Dynamics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Cyclin-dependent kinase 5 (CDK5) inhibitors in Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Cyclin‐dependent kinase 5 (CDK5) inhibitors in Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. In vitro neurology assays - InnoSer [innoserlaboratories.com]
- 27. In vitro Neurodegenerative Models to Screen Compounds' Efficacy - InnoSer [innoserlaboratories.com]
Application Notes and Protocols for 1-(1H-Pyrazol-3-yl)propan-2-amine as a Ligand for Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes featuring the bidentate N,N-donor ligand, 1-(1H-Pyrazol-3-yl)propan-2-amine. This versatile ligand forms stable complexes with various transition metals, leading to compounds with interesting catalytic and biological properties.
Introduction to this compound and its Metal Complexes
This compound is a heterocyclic compound featuring a pyrazole ring and a primary amine group. This structure allows it to act as a bidentate ligand, coordinating to a metal center through the pyridine-type nitrogen atom of the pyrazole ring and the nitrogen atom of the amine group. The resulting chelate ring enhances the stability of the metal complexes.
The field of pyrazole-based ligands in coordination chemistry is extensive, with applications ranging from catalysis to materials science and medicine.[1] Metal complexes derived from pyrazole ligands have shown significant potential as catalysts in various organic transformations and as therapeutic agents, exhibiting anticancer, antimicrobial, and antiviral activities.[2][3] The specific structural features of this compound make it a promising candidate for the development of novel metal-based catalysts and drugs.
Synthesis of the Ligand: this compound
Proposed Synthetic Pathway:
Caption: Proposed synthesis of this compound.
Experimental Protocol (Hypothetical):
Step 1: Synthesis of 3-(2-Oxopropyl)-1H-pyrazole
-
In a round-bottom flask, dissolve 4-oxo-pentanenitrile (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 3-(2-oxopropyl)-1H-pyrazole.
Step 2: Synthesis of this compound
-
Dissolve 3-(2-oxopropyl)-1H-pyrazole (1 equivalent) in methanol saturated with ammonia.
-
Add Raney nickel catalyst to the solution.
-
Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature for 24 hours.
-
Filter the catalyst and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude amine by distillation or column chromatography to yield this compound.
Synthesis and Characterization of Metal Complexes
Metal complexes of this compound can be synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the reaction (metal-to-ligand ratio) will influence the final structure of the complex. General protocols for the synthesis of related pyrazole-amine metal complexes can be adapted.[6][7]
General Experimental Workflow:
Caption: General workflow for synthesizing metal complexes.
Copper(II) Complex
Protocol:
-
Dissolve this compound (2 mmol) in ethanol (20 mL).
-
Add a solution of copper(II) chloride dihydrate (1 mmol) in ethanol (10 mL) dropwise with constant stirring.
-
Reflux the resulting mixture for 3 hours.[6]
-
Allow the solution to cool to room temperature. The solid complex that precipitates is collected by filtration, washed with cold ethanol, and dried in vacuo.
Characterization: The resulting complex can be characterized by elemental analysis, FT-IR, UV-Vis, and ESR spectroscopy to determine its composition and geometry.[8]
Palladium(II) Complex
Protocol:
-
Dissolve this compound (2 mmol) in methanol (15 mL).
-
Add a solution of palladium(II) chloride (1 mmol) in methanol (15 mL).
-
Stir the reaction mixture at room temperature for 24 hours.[9]
-
The precipitated solid is filtered, washed with methanol, and dried under vacuum.
Characterization: The complex can be characterized by elemental analysis, FT-IR, and ¹H & ¹³C NMR spectroscopy to elucidate its structure.[9]
Zinc(II) Complex
Protocol:
-
Prepare a solution of this compound (2 mmol) in methanol (20 mL).
-
Add a methanolic solution of zinc(II) acetate dihydrate (1 mmol) to the ligand solution.
-
Stir the mixture at room temperature for 4 hours.
-
The solvent is then removed under reduced pressure, and the resulting solid is washed with diethyl ether and dried.
Characterization: The zinc complex can be characterized by elemental analysis, FT-IR, and ¹H & ¹³C NMR spectroscopy.[10]
Applications of Metal Complexes
Catalysis
Copper complexes with pyrazole-based ligands have shown significant catalytic activity in oxidation reactions.[2][11] For instance, in situ prepared copper(II) complexes with pyrazole-amine ligands can effectively catalyze the oxidation of catechol to o-quinone.[2]
Representative Catalytic Data for a Copper(II)-Pyrazole-Amine Complex:
| Ligand/Metal Ratio | Solvent | Vmax (µmol L⁻¹ min⁻¹) | Km (mol L⁻¹) |
| 1:1 | Methanol | 35.7 | 0.025 |
| 2:1 | Methanol | 41.2 | 0.021 |
| 1:1 | Ethanol | 28.9 | 0.031 |
Note: This data is representative of a similar copper-pyrazole-amine system and serves as an example of expected catalytic performance.
Experimental Protocol for Catalytic Oxidation of Catechol:
-
Prepare a stock solution of the copper(II) complex of this compound in methanol (e.g., 1 x 10⁻³ M).
-
Prepare a stock solution of catechol in methanol (e.g., 0.1 M).
-
In a quartz cuvette, mix the catalyst solution and methanol.
-
Initiate the reaction by adding the catechol solution.
-
Monitor the formation of o-quinone by measuring the increase in absorbance at 390 nm using a UV-Vis spectrophotometer over time.
Drug Development
Metal complexes of pyrazole derivatives have been extensively studied for their potential as therapeutic agents. Palladium(II) and platinum(II) complexes, in particular, have shown promising anticancer activity, while zinc(II) complexes have demonstrated antimicrobial properties.
Palladium(II) complexes with pyrazole-based ligands have exhibited significant cytotoxicity against various cancer cell lines.[9][12] The mechanism of action is often believed to involve interaction with DNA, similar to cisplatin.[3]
Representative Cytotoxicity Data for a Palladium(II)-Pyrazole-Amine Complex:
| Cell Line | IC₅₀ (µM) |
| HeLa (Cervical Cancer) | 15.2 |
| HL-60 (Leukemia) | 10.8 |
| U-937 (Lymphoma) | 12.5 |
Note: This data is representative of a similar palladium-pyrazole-amine system and indicates potential anticancer efficacy.[12]
Experimental Protocol for Cytotoxicity Assay (MTT Assay):
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the palladium(II) complex for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader to determine cell viability.
Signaling Pathway in Apoptosis:
Some metal complexes are known to induce apoptosis in cancer cells through the intrinsic pathway, which involves the regulation of the Bcl-2 family of proteins and the activation of caspases.[13][14]
Caption: Intrinsic apoptosis pathway induced by metal complexes.
Zinc(II) complexes with heterocyclic ligands have been reported to possess significant antimicrobial activity.[10][15][16] The chelation of the metal ion can enhance the lipophilicity of the compound, facilitating its transport across microbial cell membranes.
Representative Antimicrobial Activity Data for a Zinc(II)-Pyrazole-Amine Complex:
| Microorganism | MIC (µg/mL) |
| Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
| Candida albicans | 32 |
Note: This data is representative of a similar zinc-pyrazole-amine system and demonstrates potential antimicrobial efficacy.[17]
Experimental Protocol for Minimum Inhibitory Concentration (MIC) Determination:
-
Prepare a series of twofold dilutions of the zinc(II) complex in a suitable broth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the complex that visibly inhibits the growth of the microorganism.
Conclusion
This compound is a versatile ligand capable of forming stable complexes with a range of transition metals. The resulting complexes show promise in the fields of catalysis and medicinal chemistry. The protocols and data presented here, based on closely related systems, provide a strong foundation for researchers to explore the potential of this specific ligand and its metal complexes in developing novel catalysts and therapeutic agents. Further research is warranted to fully elucidate the properties and applications of these compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. New Pyrazole-Based Ligands: Synthesis, Characterization, and Catalytic Activity of Their Copper Complexes | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. soc.chim.it [soc.chim.it]
- 5. Pyrazole synthesis [organic-chemistry.org]
- 6. Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, characterization, and biological evaluation of new copper complexes of naphthyl pyrazole ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel Zinc(II) Complexes of Heterocyclic Ligands as Antimicrobial Agents: Synthesis, Characterisation, and Antimicrobial Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II) Salts for Promoting Oxidation of Catechol to o-Quinone [mdpi.com]
- 12. Cytotoxic Effects of New Palladium(II) Complexes with Thiazine or Thiazoline Derivative Ligands in Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Mitochondrial Apoptotic Effectors BAX/BAK Activate Caspase-3 and -7 to Trigger NLRP3 Inflammasome and Caspase-8 Driven IL-1β Activation [openresearch-repository.anu.edu.au]
- 15. researchgate.net [researchgate.net]
- 16. Antimicrobial Activity of Novel Ni(II) and Zn(II) Complexes with (E)-2-((5-Bromothiazol-2-yl)imino)methyl)phenol Ligand: Synthesis, Characterization and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols for the Biological Screening of Pyrazole Amines
Introduction
Pyrazole amines represent a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. Their synthetic tractability and diverse pharmacological profiles, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory effects, have made them a focal point in drug discovery and development. This document provides detailed application notes and standardized protocols for the initial biological screening of novel pyrazole amine derivatives, intended for researchers, scientists, and drug development professionals. The following sections outline key in vitro assays, data presentation standards, and visual workflows to guide the screening process.
General Experimental Workflow for Screening Pyrazole Amines
The biological evaluation of newly synthesized pyrazole amines typically follows a hierarchical screening cascade. This process begins with broad in vitro assays to determine general cytotoxicity and primary activity against specific targets (e.g., microbes, kinases). Promising candidates from these initial screens are then subjected to more specific secondary assays to determine potency and selectivity, before advancing to more complex cell-based and in vivo models.
Caption: High-level workflow for the biological screening of pyrazole amines.
Anticancer and Cytotoxicity Screening
A primary step in evaluating the therapeutic potential of pyrazole amines is to assess their cytotoxicity against various human cancer cell lines. The MTT assay is a widely used, reliable, and colorimetric method for this purpose.
Protocol 2.1: MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability. Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into purple formazan crystals.
Materials:
-
Human cancer cell lines (e.g., MDA-MB-468, HCT-116, A549, SK-MEL-28)[1][2]
-
Normal cell line for selectivity assessment (e.g., BEAS-2B)[1]
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
Test compounds (pyrazole amines) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Multichannel pipette and microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole amine compounds in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., ranging from 0.1 to 100 µM). Include wells for a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin or Paclitaxel).[2]
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.[1]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. During this time, purple formazan crystals will form in viable cells.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability using the formula: Viability % = (OD_treated / OD_control) * 100. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can then be determined by plotting a dose-response curve.
Data Presentation: Cytotoxicity of Pyrazole Amines
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 6c | SK-MEL-28 (Melanoma) | 3.46 | [1] |
| 11c | SW620 (Colorectal) | 4.09 | [3] |
| 3f | MDA-MB-468 (Breast) | 6.45 (at 48h) | [2] |
| 6h | Jurkat (T-cell leukemia) | 4.36 | [4] |
| 43a | HeLa (Cervical) | 2.59 | [5] |
| 45h | HCT-116 (Colon) | 1.98 | [5] |
| Paclitaxel | MDA-MB-468 (Breast) | 25.19 (at 48h) | [2] |
Antimicrobial Screening
Pyrazole amines are frequently screened for activity against a panel of pathogenic bacteria and fungi. The agar diffusion method provides a preliminary qualitative assessment, while the broth microdilution method is used to quantify the Minimum Inhibitory Concentration (MIC).
Protocol 3.1: Agar Disk Diffusion Method
This method assesses the extent to which a compound inhibits microbial growth, measured as a zone of inhibition.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[6][7]
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)[6]
-
Nutrient Agar (for bacteria) or Potato Dextrose Agar (for fungi)[8][9]
-
Sterile petri dishes, sterile swabs, and sterile filter paper disks (6 mm)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Standard antibiotics (e.g., Chloramphenicol, Ampicillin) and antifungals (e.g., Clotrimazole)[6][7]
Procedure:
-
Prepare Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) in sterile saline.
-
Plate Inoculation: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the agar plate evenly in three directions.
-
Disk Application: Aseptically place sterile paper disks onto the inoculated agar surface.
-
Compound Application: Pipette a fixed volume (e.g., 10 µL) of each test compound solution at a known concentration onto a disk. Also prepare disks with the solvent control (DMSO) and standard drugs.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48-72 hours for fungi.
-
Analysis: Measure the diameter (in mm) of the clear zone of growth inhibition around each disk. A larger zone indicates higher antimicrobial activity.
Protocol 3.2: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of a compound that visibly inhibits microbial growth. This is typically determined using a broth microdilution method.
Procedure:
-
Preparation: In a 96-well microtiter plate, add 50 µL of sterile nutrient broth (or appropriate fungal medium) to each well.
-
Serial Dilution: Add 50 µL of the test compound at 2x the highest desired concentration to the first well. Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, and so on.
-
Inoculation: Add 50 µL of the standardized microbial inoculum to each well, bringing the final volume to 100 µL.
-
Controls: Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plate under the same conditions as the disk diffusion assay.
-
Analysis: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Data Presentation: Antimicrobial Activity of Pyrazole Amines
| Compound | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| 21a | S. aureus | Not specified | 62.5 | [6] |
| 21a | E. coli | Not specified | 125 | [6] |
| 21a | C. albicans | Not specified | 7.8 | [6] |
| 4d | M. tuberculosis | Not specified | 1.6 | [10] |
| 4j | M. tuberculosis | Not specified | 1.6 | [10] |
| Chloramphenicol | S. aureus | Not specified | >62.5 | [6] |
| Clotrimazole | C. albicans | Not specified | >7.8 | [6] |
Kinase Inhibition Screening
Protein kinases are critical regulators of cellular signaling and are major targets in cancer therapy. Many pyrazole amines have been developed as kinase inhibitors. The ADP-Glo™ assay is a common method for measuring kinase activity by quantifying the amount of ADP produced in the kinase reaction.
Representative Kinase Signaling Pathway
Kinase inhibitors often target ATP-binding sites, preventing the phosphorylation of downstream substrates and thereby blocking signal transduction involved in cell proliferation and survival.
Caption: Inhibition of a generic kinase signaling pathway by a pyrazole amine.
Protocol 4.1: ADP-Glo™ Kinase Assay
Materials:
-
Substrate (specific protein or peptide for the kinase)
-
ATP
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (pyrazole amines)
-
White, opaque 384-well plates
Procedure:
-
Reaction Setup: The reaction is typically performed in a small volume (e.g., 5 µL). Add the components to the wells in the following order:
-
1 µL of test compound at various concentrations or vehicle control.
-
2 µL of a mix containing the kinase and its substrate in kinase buffer.
-
2 µL of ATP solution to start the reaction. The ATP concentration should be at or near the Kₘ for the specific kinase.
-
-
Kinase Reaction: Incubate the plate at 30°C for 30-60 minutes.[13]
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion: Add 10 µL of the Kinase Detection Reagent to each well. This reagent converts the ADP produced during the kinase reaction into ATP and contains luciferase/luciferin to measure the newly synthesized ATP.
-
Signal Detection: Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer. The light output is directly proportional to the amount of ADP produced and thus correlates with kinase activity.
-
Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control. Determine IC₅₀ values from the dose-response curves.
Data Presentation: Kinase Inhibitory Activity
| Compound | Kinase Target | Kᵢ (µM) | IC₅₀ (nM) | % Inhibition (at conc.) | Reference |
| 14 | CDK2 | 0.007 | - | - | [14] |
| 14 | CDK5 | 0.003 | - | - | [14] |
| 1c | Haspin | - | 66 | - | [13] |
| 3f | JAK1 | - | 3.4 | - | [12] |
| 3f | JAK2 | - | 2.2 | - | [12] |
| 3f | JAK3 | - | 3.5 | - | [12] |
| 6 | EGFR | - | - | >50% at 100 µM | [11] |
| 6 | VEGFR-2 | - | - | <50% at 100 µM | [11] |
References
- 1. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 3. Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel Pyrazole-Oxindole Conjugates with Cytotoxicity in Human Cancer Cells via Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial screening to molecular docking of newly synthesized ferrocenyl-substituted pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. connectjournals.com [connectjournals.com]
- 10. researchgate.net [researchgate.net]
- 11. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols: 1-(1H-Pyrazol-3-YL)propan-2-amine in the Development of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of the 1-(1H-pyrazol-3-yl)propan-2-amine scaffold in the design and development of novel kinase inhibitors. The pyrazole moiety is a privileged scaffold in medicinal chemistry, known for its ability to form key hydrogen bond interactions with the hinge region of kinase ATP-binding sites.[1][2] The addition of a propan-2-amine side chain offers a versatile point for further chemical modification to enhance potency, selectivity, and pharmacokinetic properties.
Rationale for Use in Kinase Inhibitor Design
The this compound scaffold serves as a valuable starting point for the development of inhibitors targeting a range of kinases, including Janus kinases (JAKs), Aurora kinases, and cyclin-dependent kinases (CDKs).[3][4][5] The core structure incorporates key pharmacophoric features:
-
1H-pyrazole: Acts as a hinge-binding motif, forming critical hydrogen bonds with the kinase hinge region, a conserved structural element in the ATP-binding pocket.
-
Propan-2-amine: Provides a vector for synthetic elaboration. Modifications at this position can be tailored to interact with specific residues in the kinase active site, thereby influencing inhibitor potency and selectivity.
Key Kinase Targets and Therapeutic Areas
Derivatives of the this compound scaffold have shown potential in targeting several important kinase families implicated in various diseases.
-
Janus Kinases (JAKs): Dysregulation of the JAK/STAT signaling pathway is central to numerous autoimmune diseases, inflammatory conditions, and cancers.[3][6] Inhibitors targeting JAKs, such as JAK1, JAK2, and JAK3, have demonstrated therapeutic efficacy.[3][7]
-
Aurora Kinases: These serine/threonine kinases are crucial for cell cycle regulation, and their overexpression is common in many cancers. Inhibition of Aurora kinases A and B can lead to cell cycle arrest and apoptosis in tumor cells.[4][8]
-
Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, CDKs are attractive targets for cancer therapy. The 3-amino-1H-pyrazole moiety has been successfully incorporated into CDK inhibitors.[5]
Quantitative Data Summary
The following tables summarize the inhibitory activities of representative pyrazole-based kinase inhibitors from the literature. While not all compounds contain the exact this compound scaffold, they feature the core 1H-pyrazol-3-amine moiety and demonstrate the potential of this chemical class.
Table 1: In Vitro Kinase Inhibitory Activity of Pyrazole-Based Compounds
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| 3f | JAK1 | 3.4 | Ruxolitinib | - |
| JAK2 | 2.2 | - | ||
| JAK3 | 3.5 | - | ||
| 11b | JAK1 | - | Ruxolitinib | - |
| JAK2 | - | - | ||
| JAK3 | - | - | ||
| 10e | JAK2 | 166 | AT9832 | - |
| JAK3 | 57 | - | ||
| Aurora A | 939 | - | ||
| Aurora B | 583 | - | ||
| AT9283 | Aurora A | 3 | - | - |
| Aurora B | 3 | - | ||
| JAK2 | 1.2 | - | ||
| JAK3 | 1.1 | - | ||
| VX-680 | Aurora A | 0.7 (Ki) | - | - |
| Aurora B | 18 (Ki) | - | ||
| Aurora C | 4.6 (Ki) | - |
Data adapted from multiple sources.[6][8][9] Note: "-" indicates data not available in the cited source.
Table 2: Cellular Activity of Pyrazole-Based Compounds
| Compound ID | Cell Line | Assay | IC50 (µM) |
| 3f | PC-3 (Prostate Cancer) | Antiproliferative | low µM |
| HEL (Erythroleukemia) | Antiproliferative | low µM | |
| K562 (Myelogenous Leukemia) | Antiproliferative | low µM | |
| MCF-7 (Breast Cancer) | Antiproliferative | low µM | |
| MOLT4 (Lymphoid Leukemia) | Antiproliferative | low µM | |
| 11b | HEL (Erythroleukemia) | Antiproliferative | 0.35 |
| K562 (Myelogenous Leukemia) | Antiproliferative | 0.37 | |
| 10e | K562 (Myelogenous Leukemia) | Antiproliferative | 6.726 |
Data adapted from multiple sources.[6][9]
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagram
Caption: The JAK/STAT signaling pathway and the inhibitory action of a this compound derivative.
Experimental Workflow Diagram
Caption: A general experimental workflow for the development of kinase inhibitors based on the this compound scaffold.
Experimental Protocols
The following are generalized protocols for the synthesis and evaluation of kinase inhibitors derived from this compound. These should be adapted and optimized for specific target kinases and compounds.
General Synthetic Protocol for N-acylation of this compound
This protocol describes a general method for the derivatization of the primary amine of the scaffold.
Materials:
-
This compound
-
Desired carboxylic acid or acyl chloride
-
Coupling agent (e.g., HATU, HOBt/EDC) or base (e.g., triethylamine, DIPEA) for acyl chlorides
-
Anhydrous solvent (e.g., DMF, DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
For Carboxylic Acid Coupling: a. Dissolve this compound (1.0 eq) and the carboxylic acid (1.1 eq) in anhydrous DMF. b. Add the coupling agent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq) to the solution. c. Stir the reaction mixture at room temperature for 4-16 hours, monitoring by TLC or LC-MS.
-
For Acyl Chloride Acylation: a. Dissolve this compound (1.0 eq) and a base (e.g., triethylamine, 1.5 eq) in anhydrous DCM. b. Cool the solution to 0 °C in an ice bath. c. Add the acyl chloride (1.1 eq) dropwise. d. Allow the reaction to warm to room temperature and stir for 2-8 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: a. Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution, water, and brine. b. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. c. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate or DCM/methanol gradient).
-
Characterization: a. Confirm the structure of the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol provides a general method for determining the in vitro potency (IC50) of a test compound against a target kinase.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test compound (serial dilutions)
-
Positive control inhibitor (e.g., Staurosporine)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare Reagents: a. Prepare serial dilutions of the test compound and positive control in the kinase assay buffer. b. Prepare a kinase/substrate mixture in the kinase assay buffer. c. Prepare an ATP solution in the kinase assay buffer.
-
Kinase Reaction: a. Add 2.5 µL of the test compound or control to the wells of a 384-well plate. b. Add 2.5 µL of the kinase/substrate mixture to each well. c. Initiate the kinase reaction by adding 5 µL of the ATP solution to each well. d. Incubate the plate at room temperature for 60 minutes.
-
ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate at room temperature for 40 minutes. c. Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction. d. Incubate at room temperature for 30-60 minutes.
-
Data Analysis: a. Measure the luminescence using a plate reader. b. Plot the luminescence signal against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cell Proliferation Assay (MTT Assay)
This protocol outlines a common method to assess the effect of a test compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., K562, HEL)
-
Complete cell culture medium
-
Test compound (serial dilutions)
-
Positive control (e.g., doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: a. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). b. Incubate the plate overnight at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of the test compound and positive control in complete cell culture medium. b. Remove the old medium from the wells and add 100 µL of the compound dilutions. c. Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
MTT Addition and Incubation: a. Add 10 µL of MTT solution to each well. b. Incubate the plate for 2-4 hours at 37 °C until purple formazan crystals are visible.
-
Formazan Solubilization: a. Add 100 µL of the solubilization solution to each well. b. Mix thoroughly to dissolve the formazan crystals.
-
Data Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability relative to the vehicle-treated control. c. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
Western Blot Analysis of Target Phosphorylation
This protocol describes a method to determine if a test compound inhibits the phosphorylation of a kinase's downstream substrate in a cellular context.
Materials:
-
Cancer cell line of interest
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (total and phosphorylated forms of the target substrate, e.g., p-STAT3 and total STAT3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Treatment and Lysis: a. Treat cells with various concentrations of the test compound for a specified time. b. Wash the cells with ice-cold PBS and lyse them with lysis buffer. c. Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Protein Quantification and Electrophoresis: a. Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay). b. Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Protein Transfer and Blocking: a. Transfer the separated proteins to a PVDF or nitrocellulose membrane. b. Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Antibody Incubation: a. Incubate the membrane with the primary antibody against the phosphorylated target overnight at 4 °C. b. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: a. Wash the membrane with TBST and add the chemiluminescent substrate. b. Capture the signal using an imaging system. c. Strip the membrane and re-probe with an antibody against the total form of the target protein as a loading control. d. Quantify the band intensities to determine the dose-dependent effect of the compound on target phosphorylation.[4]
References
- 1. mdpi.com [mdpi.com]
- 2. Replacement of pyrazol-3-yl amine hinge binder with thiazol-2-yl amine: Discovery of potent and selective JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 3-Amino-1 H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2011134831A1 - Pyrazole compounds as jak inhibitors - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Efficacy Testing of 1-(1H-Pyrazol-3-YL)propan-2-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1-(1H-Pyrazol-3-YL)propan-2-amine is a novel compound with a pyrazole scaffold, suggesting potential activity as a modulator of key targets in the central nervous system. Its structural similarity to known pharmacophores indicates that it may interact with monoamine oxidases (MAO) and neurotransmitter receptors, such as serotonin and dopamine receptors. These targets are implicated in a variety of neurological and psychiatric disorders. This document provides detailed protocols for a panel of in vitro assays to determine the efficacy and selectivity of this compound against these potential targets.
Section 1: Monoamine Oxidase (MAO) Inhibition Assays
Monoamine oxidases are enzymes responsible for the degradation of monoamine neurotransmitters. Inhibition of MAO-A is a therapeutic strategy for depression, while MAO-B inhibitors are used in the management of Parkinson's disease.[1][2] A fluorometric or chemiluminescent assay can be employed to determine the inhibitory potential of this compound on both MAO-A and MAO-B isoforms.
Experimental Protocol: Fluorometric MAO Inhibition Assay
This protocol is adapted from commercially available kits that measure the hydrogen peroxide (H₂O₂) produced by MAO activity.[3][4]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., p-tyramine)[4]
-
Horseradish Peroxidase (HRP)
-
Fluorescent probe (e.g., Amplex Red)[3]
-
MAO-A selective inhibitor (Clorgyline)[4]
-
This compound (test compound)
-
Assay Buffer (e.g., 50 mM phosphate buffer, pH 7.4)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the test compound to determine the IC₅₀.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
45 µL of MAO-A or MAO-B enzyme solution in Assay Buffer.
-
5 µL of the test compound at various concentrations (or positive control inhibitor, or vehicle control).
-
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the compound to interact with the enzyme.[4]
-
Reaction Initiation: Prepare a working solution containing the MAO substrate, HRP, and the fluorescent probe in Assay Buffer. Add 50 µL of this working solution to each well to start the reaction.
-
Incubation: Incubate the plate for 20-30 minutes at room temperature, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the chosen probe (e.g., Ex/Em = 530/585 nm for Amplex Red-based assays).[4]
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Presentation: MAO Inhibition
| Compound | Target | IC₅₀ (µM)[5] |
| This compound | MAO-A | Experimental Value |
| This compound | MAO-B | Experimental Value |
| Clorgyline (Control) | MAO-A | 0.02 |
| Selegiline (Control) | MAO-B | 0.23 |
Visualization: MAO Inhibition Assay Workflow
Section 2: Serotonin 5-HT₂ₐ Receptor Functional Assay
The 5-HT₂ₐ receptor is a Gq-coupled GPCR, and its activation leads to the mobilization of intracellular calcium.[1][6] A calcium flux assay is a common method to assess the agonist or antagonist activity of a test compound at this receptor.
Experimental Protocol: Calcium Flux Assay
This protocol outlines the measurement of intracellular calcium changes in cells expressing the 5-HT₂ₐ receptor.[7][8]
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human 5-HT₂ₐ receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 or Indo-1).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
5-HT (Serotonin) as a reference agonist.
-
Ketanserin as a reference antagonist.[9]
-
This compound (test compound).
-
96-well black, clear-bottom microplates.
-
Fluorescence microplate reader with kinetic reading capabilities.
Procedure:
-
Cell Plating: Seed the 5-HT₂ₐ receptor-expressing cells into 96-well plates and culture overnight to form a confluent monolayer.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to the cells. Incubate for 45-60 minutes at 37°C in the dark.
-
Agonist Mode:
-
Add varying concentrations of this compound or the reference agonist (5-HT) to the wells.
-
Immediately measure the fluorescence intensity over time (kinetic read) using a microplate reader.
-
-
Antagonist Mode:
-
Pre-incubate the cells with varying concentrations of the test compound for 15-30 minutes.
-
Add a fixed concentration of 5-HT (at its EC₈₀) to stimulate the cells.
-
Immediately measure the fluorescence intensity kinetically.
-
-
Data Analysis:
-
The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.
-
For agonist activity, plot the peak fluorescence response against the logarithm of the compound concentration to determine the EC₅₀.
-
For antagonist activity, plot the inhibition of the 5-HT response against the logarithm of the test compound concentration to determine the IC₅₀.
-
Data Presentation: 5-HT₂ₐ Receptor Activity
| Compound | Assay Mode | EC₅₀/IC₅₀ (µM)[1] |
| This compound | Agonist | Experimental Value |
| This compound | Antagonist | Experimental Value |
| 5-HT (Control) | Agonist | 0.014 |
| Ketanserin (Control) | Antagonist | 0.0011 |
Visualization: 5-HT₂ₐ Receptor Signaling Pathway
Section 3: Dopamine D₂ Receptor Functional Assay
The D₂ receptor is a Gi/o-coupled GPCR. Its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10][11] A cAMP assay is therefore a suitable method to determine the functional activity of a test compound at the D₂ receptor.
Experimental Protocol: cAMP Assay
This protocol measures the inhibition of forskolin-stimulated cAMP production in cells expressing the D₂ receptor.[10]
Materials:
-
CHO or HEK293 cells stably expressing the human D₂ receptor.
-
Forskolin (an adenylyl cyclase activator).
-
Dopamine as a reference agonist.
-
Haloperidol as a reference antagonist.
-
This compound (test compound).
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Cell culture medium and plates.
Procedure:
-
Cell Plating: Seed the D₂ receptor-expressing cells in a suitable microplate and culture overnight.
-
Agonist Mode:
-
Pre-treat cells with varying concentrations of this compound or the reference agonist (dopamine).
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for 15-30 minutes at 37°C.
-
-
Antagonist Mode:
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Add a fixed concentration of dopamine (at its EC₈₀).
-
Stimulate with forskolin and incubate.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the cAMP concentration in the cell lysates using the chosen detection method (e.g., HTRF reader).
-
-
Data Analysis:
-
The inhibitory effect of the test compound is measured as a decrease in the forskolin-stimulated cAMP level.
-
For agonist activity, plot the percent inhibition of the forskolin response against the logarithm of the compound concentration to determine the EC₅₀.
-
For antagonist activity, plot the reversal of dopamine-induced inhibition against the logarithm of the test compound concentration to determine the IC₅₀.
-
Data Presentation: D₂ Receptor Activity
| Compound | Assay Mode | EC₅₀/IC₅₀ (µM)[10] |
| This compound | Agonist | Experimental Value |
| This compound | Antagonist | Experimental Value |
| Dopamine (Control) | Agonist | 2.76 |
| Haloperidol (Control) | Antagonist | Literature Value |
Visualization: D₂ Receptor Signaling Pathway
References
- 1. innoprot.com [innoprot.com]
- 2. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 3. apexbt.com [apexbt.com]
- 4. resources.bio-techne.com [resources.bio-techne.com]
- 5. cellbiolabs.com [cellbiolabs.com]
- 6. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 10. innoprot.com [innoprot.com]
- 11. epub.uni-regensburg.de [epub.uni-regensburg.de]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Substituted Pyrazoles
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of substituted pyrazoles.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the experimental synthesis of substituted pyrazoles.
Q1: I am getting a mixture of regioisomers and struggling with poor regioselectivity. How can I resolve this?
A1: The formation of regioisomeric mixtures is the most common challenge in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines.[1] The regiochemical outcome is highly dependent on reaction conditions and the nature of the reactants. Here are several strategies to improve regioselectivity:
Potential Causes & Solutions:
-
Solvent Choice: The polarity and nature of the solvent can dramatically influence which nitrogen atom of the hydrazine attacks which carbonyl group.
-
Protic Solvents (e.g., Ethanol): Often lead to mixtures of regioisomers.[2]
-
Aprotic Dipolar Solvents (e.g., DMF, NMP, DMAc): Have been shown to significantly improve regioselectivity, favoring the formation of one isomer. For example, the condensation of aryl hydrazines with 1,3-diketones in aprotic solvents can yield specific 1,3-substituted or 1,5-substituted pyrazoles with high selectivity.[3][4]
-
Fluorinated Alcohols (e.g., TFE, HFIP): The use of 2,2,2-trifluoroethanol (TFE) and especially 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents can dramatically increase regioselectivity in pyrazole formation.[2]
-
-
pH of the Reaction Medium: The reaction mechanism can be directed by controlling the pH.
-
Acidic Conditions (e.g., HCl, Acetic Acid): Protonation of the hydrazine can alter its nucleophilicity. Reaction under acidic conditions can favor the initial attack of the less substituted nitrogen (NH2) on the more reactive carbonyl group.[1] The Knorr cyclocondensation is a classic route that often uses acidic conditions.[1]
-
Neutral/Basic Conditions: Under neutral conditions, the more nucleophilic nitrogen atom (e.g., the one bearing a methyl group in methylhydrazine) will preferentially attack.[3]
-
-
Steric and Electronic Effects: The inherent properties of your starting materials can be exploited.
-
Sterically Hindered Groups: A bulky substituent on either the diketone or the hydrazine can direct the reaction pathway to form the less sterically hindered pyrazole isomer.[1]
-
Electronically Biased Diketones: A strong electron-withdrawing group (like CF3) can make one carbonyl carbon significantly more electrophilic, directing the initial nucleophilic attack to that site.[2]
-
Troubleshooting Workflow for Regioselectivity:
Caption: Troubleshooting decision tree for improving pyrazole regioselectivity.
Q2: My reaction has a very low yield or is not proceeding to completion. What should I check?
A2: Low or no yield can stem from several factors, from suboptimal reaction conditions to inefficient cyclization of intermediates.
Potential Causes & Solutions:
-
Inefficient Cyclization: The initially formed hydrazone or enamine intermediate may be too stable to cyclize under the applied conditions.
-
Increase Temperature: While some reactions proceed at room temperature, others require reflux to drive the cyclization and dehydration steps.[5]
-
Microwave Irradiation: This technique can significantly reduce reaction times and improve yields by efficiently overcoming the activation energy for cyclization.[4][5]
-
-
Inappropriate Catalyst: The choice of catalyst is critical for facilitating the condensation and cyclization steps.
-
Acid Catalysis: Brønsted acids (HCl, H₂SO₄, TsOH) are commonly used to activate the carbonyl groups.[4][6]
-
Lewis Acids: Catalysts like Cu(OTf)₂, LiClO₄, and nano-ZnO can be highly effective, sometimes under milder conditions.[4][7]
-
Base Catalysis: In some methods, particularly those involving tosylhydrazones, a base is required to generate the reactive intermediate.[8]
-
-
Starting Material Stability: One or more of your starting materials might be degrading under the reaction conditions.
Data Summary: Catalyst and Condition Optimization
| Catalyst | Starting Materials | Solvent | Temperature | Yield (%) | Reference |
| HCl (10N) | 1,3-Diketones + Arylhydrazines | DMAc | Room Temp | 59 - 98 | [4] |
| Nano-ZnO | Ethyl Acetoacetate + Phenylhydrazine | N/A (Solvent-free) | 80 °C | High | [4] |
| Cu(OTf)₂ | Chalcone + Hydrazine | [BMIM-PF₆] | 110 °C | 82 | [10] |
| LiClO₄ | Acetylacetone + Phenylhydrazine | N/A (Solvent-free) | 80 °C | 92 | [4] |
| Microwave | Hydrazines + Metal-Diketones | DMSO / H₂O | N/A | Excellent | [5] |
Q3: I am finding it very difficult to purify my final product, especially separating it from its regioisomer. Any suggestions?
A3: The purification of pyrazole regioisomers is a known challenge, as their similar polarities often make chromatographic separation difficult and inefficient.[1]
Potential Causes & Solutions:
-
Co-elution of Isomers: Regioisomers often have very similar Rf values, leading to poor separation on silica gel columns.
-
Optimize Chromatography: Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) and consider using different stationary phases if available.
-
Recrystallization: This can be an effective method for separating isomers if one is significantly less soluble or forms crystals more readily than the other. Multiple recrystallizations may be necessary.
-
-
Proactive Synthetic Strategy: The most effective solution is to avoid the problem in the first place.
-
Revisit Synthesis: Focus on optimizing the reaction for regioselectivity using the methods described in Q1 . A reaction that yields a 95:5 ratio of isomers is far easier to purify than one that yields a 60:40 ratio. The desired major product can often be isolated in high purity by simple crystallization, sacrificing the minor isomer.
-
Frequently Asked Questions (FAQs)
Q1: What is the Knorr pyrazole synthesis and what are its primary limitations?
A1: The Knorr pyrazole synthesis, first reported in 1883, is the condensation of a 1,3-dicarbonyl compound (or a chemical equivalent) with a hydrazine derivative to form a pyrazole.[4][11] It is one of the most direct and widely used methods. The primary limitation is the lack of regioselectivity when an unsymmetrically substituted 1,3-dicarbonyl is reacted with a substituted hydrazine, which often results in a mixture of two regioisomeric pyrazoles that can be difficult to separate.[1][12]
Q2: Besides 1,3-dicarbonyl compounds, what other starting materials can be used to synthesize pyrazoles?
A2: A variety of starting materials can be used to overcome the limitations of the Knorr synthesis or to access different substitution patterns. Key alternatives include:
-
α,β-Unsaturated Ketones (Chalcones): Reaction with hydrazines, often followed by an oxidation step, yields 3,5-diaryl-1H-pyrazoles.[3]
-
Alkynes: Terminal alkynes can react with hydrazones or undergo 1,3-dipolar cycloaddition with diazo compounds to form polysubstituted pyrazoles.[3][9]
-
Enaminones and Enaminodiketones: These 1,3-dicarbonyl surrogates can provide excellent regiocontrol because one of the carbonyl groups is masked as a less reactive enamine.[1][13]
-
Multicomponent Reactions: One-pot reactions involving, for example, an aldehyde, a 1,3-dicarbonyl, and a hydrazine can provide rapid access to complex pyrazoles.[14]
Q3: How does microwave-assisted synthesis benefit pyrazole formation?
A3: Microwave-assisted synthesis offers several advantages. The rapid and uniform heating often leads to a dramatic reduction in reaction times—from hours to minutes. This can also increase product yields and, in some cases, improve regioselectivity. The high temperatures achieved quickly can promote difficult cyclization steps that are sluggish under conventional heating.[4][5]
Experimental Protocols
Protocol 1: Regioselective Synthesis of 1-Aryl-3,5-substituted Pyrazoles
(Based on the method described by Gosselin et al.[3][4])
Objective: To achieve high regioselectivity by using an aprotic dipolar solvent and acidic catalysis at room temperature.
Methodology:
-
To a solution of the 1,3-diketone (1.0 eq.) in N,N-dimethylacetamide (DMAc), add the arylhydrazine hydrochloride salt (1.1 eq.).
-
To this mixture, add a solution of 10N HCl (0.1 eq.).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired pyrazole regioisomer.
General Workflow Diagram:
Caption: General workflow for the Knorr pyrazole synthesis.
References
- 1. 2024.sci-hub.box [2024.sci-hub.box]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazole synthesis [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 12. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
Pyrazole Synthesis Optimization: A Technical Support Center
Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing pyrazoles?
A1: The most prevalent methods for pyrazole synthesis include:
-
Knorr Pyrazole Synthesis: This involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1][2] It is a versatile and widely used method.
-
Paal-Knorr Pyrrole Synthesis: While primarily for pyrroles, a variation using hydrazines instead of amines yields pyrazoles from 1,4-dicarbonyl compounds.
-
Reaction of α,β-Unsaturated Carbonyl Compounds with Hydrazines: This method involves the reaction of hydrazines with α,β-unsaturated aldehydes or ketones.
-
1,3-Dipolar Cycloaddition: This approach utilizes the reaction of a nitrile imine with an alkyne.
Q2: What factors generally influence the yield and regioselectivity of pyrazole synthesis?
A2: Several factors can significantly impact the outcome of your pyrazole synthesis:
-
Reactant Structure: The electronic and steric properties of the substituents on both the 1,3-dicarbonyl compound and the hydrazine play a crucial role, especially in determining regioselectivity.[3]
-
Solvent: The choice of solvent can dramatically affect reaction rates and regioselectivity. For instance, aprotic dipolar solvents like DMF or DMAc have been shown to improve regioselectivity compared to protic solvents like ethanol in certain reactions.[3]
-
Catalyst: Acid catalysts are commonly used in the Knorr synthesis.[1][2] However, other catalysts like nano-ZnO and Lewis acids can also be employed to improve yields and reaction times.
-
Temperature: Reaction temperature can influence the reaction rate and, in some cases, the regioselectivity.[4]
-
pH: The acidity or basicity of the reaction medium can affect the reactivity of the hydrazine nucleophile and the dicarbonyl compound.
Q3: How can I purify my synthesized pyrazole?
A3: Purification of pyrazoles can be challenging due to their polarity and potential for N-H hydrogen bonding. Common purification techniques include:
-
Recrystallization: This is a widely used method for purifying solid pyrazoles. Common solvents for recrystallization include ethanol, methanol, ethyl acetate, or mixtures with water or hexanes.[5][6]
-
Column Chromatography: Silica gel chromatography is a standard method for purifying pyrazoles. To avoid issues with compound sticking to the silica, the silica gel can be deactivated with triethylamine or ammonia in methanol.[5] Reversed-phase (C18) chromatography can also be an effective alternative.[5]
-
Acid-Base Extraction: The basic nature of the pyrazole ring allows for purification by forming a salt with an acid, washing with an organic solvent to remove non-basic impurities, and then neutralizing to recover the purified pyrazole.[5]
-
Precipitation as an Acid Addition Salt: Pyrazoles can be dissolved in a suitable solvent and precipitated as a salt by adding an acid. The salt can then be isolated and neutralized to give the pure pyrazole.[7][8]
Troubleshooting Guides
Issue 1: Low Reaction Yield
Q: My Knorr pyrazole synthesis is resulting in a low yield. What are the potential causes and how can I improve it?
A: Low yields in pyrazole synthesis can stem from several factors. Below is a troubleshooting guide to help you identify and address the issue.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low pyrazole synthesis yield.
Possible Causes and Solutions:
-
Reagent Quality: Hydrazine derivatives can degrade over time. Ensure you are using fresh or properly stored reagents. The 1,3-dicarbonyl compound should also be of high purity.
-
Reaction Conditions:
-
Solvent: If using a protic solvent like ethanol, consider switching to an aprotic dipolar solvent such as DMF or NMP, which can sometimes improve yields.[9]
-
Catalyst: In acid-catalyzed reactions, ensure the acid is not deactivated and is present in the appropriate catalytic amount. For other catalytic systems, the catalyst loading and activity are critical.
-
Temperature: While higher temperatures can increase reaction rates, they can also lead to side product formation. Experiment with a range of temperatures to find the optimum for your specific substrates.[4]
-
-
Workup and Purification: Pyrazoles can have some water solubility, leading to losses during aqueous workup. Ensure proper pH adjustment during extractions to minimize solubility in the aqueous layer. During purification, especially column chromatography, your compound might be retained on the stationary phase. Deactivating silica gel with triethylamine can mitigate this.[5]
Issue 2: Formation of Regioisomers
Q: My reaction with an unsymmetrical 1,3-dicarbonyl compound is producing a mixture of regioisomers. How can I improve the selectivity for the desired isomer?
A: The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyls or substituted hydrazines. The regioselectivity is determined by which carbonyl group of the dicarbonyl is attacked first by which nitrogen of the hydrazine.
Factors Influencing Regioselectivity
Caption: Key factors influencing regioselectivity in pyrazole synthesis.
Strategies to Improve Regioselectivity:
-
Steric and Electronic Control:
-
Steric Hindrance: A bulkier substituent on the 1,3-dicarbonyl will generally direct the initial attack of the less hindered nitrogen of the hydrazine to the less sterically hindered carbonyl group.
-
Electronic Effects: A more electrophilic carbonyl carbon will be more susceptible to nucleophilic attack. Electron-withdrawing groups on the dicarbonyl can direct the initial attack.
-
-
Solvent Choice: As mentioned, switching from a protic solvent (e.g., ethanol) to an aprotic dipolar solvent (e.g., N,N-dimethylacetamide) can significantly improve regioselectivity in favor of one isomer.[9]
-
Use of Hydrazine Salts: Using a hydrazine hydrochloride salt in an aprotic dipolar solvent has been shown to afford high regioselectivity.[3]
-
Protecting Groups: In some cases, one of the carbonyl groups can be protected as a ketal or enamine to force the initial reaction at the other carbonyl, followed by deprotection and cyclization.
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data on the optimization of reaction conditions for pyrazole synthesis from various literature sources.
Table 1: Effect of Solvent and Catalyst on the Synthesis of 1,3,5-Substituted Pyrazoles
| Entry | 1,3-Dicarbonyl | Hydrazine | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Ethyl acetoacetate | Phenylhydrazine | Nano-ZnO | Water | Reflux | 1 | 95 | [9] |
| 2 | Acetylacetone | 2,4-Dinitrophenylhydrazine | LiClO4 | Ethylene Glycol | RT | 2 | 92 | [10] |
| 3 | 1-Phenyl-1,3-butanedione | Phenylhydrazine HCl | - | N,N-Dimethylacetamide | RT | 12 | 98 | [11] |
| 4 | 1-Phenyl-1,3-butanedione | Phenylhydrazine HCl | - | Ethanol | RT | 12 | 50 (mixture) | [11] |
| 5 | Acetylacetone | Phenylhydrazine | PVSA | Ethanol | Reflux | 0.5 | 98 | [12] |
| 6 | Acetylacetone | Phenylhydrazine | PVSA | Water | Reflux | 1 | 85 | [12] |
| 7 | Acetylacetone | Phenylhydrazine | - | Ethanol | Reflux | 5 | 40 | [12] |
Table 2: Influence of Reaction Parameters on the Synthesis of 3,5-Disubstituted Pyrazoles
| Entry | Reactant 1 | Reactant 2 | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | Tosylhydrazone | CuI (10) | DMF | 80 | 12 | 85 | [13] |
| 2 | Phenylacetylene | Tosylhydrazone | - | DMF | 80 | 12 | <5 | [13] |
| 3 | Chalcone | Hydrazine hydrate | I2 (20) | DMF | 80 | 12 | 35 | [4] |
| 4 | Chalcone | Hydrazine hydrate | - | DMF | 80 | 12 | Trace | [4] |
| 5 | Ethyl 4,4,4-trifluoro-3-oxobutanoate | N'-benzylidene tolylsulfonohydrazide | AgOTf (1) | Toluene | 60 | 1 | 99 | [10] |
| 6 | Ethyl 4,4,4-trifluoro-3-oxobutanoate | N'-benzylidene tolylsulfonohydrazide | AgOTf (1) | Toluene | 80 | 1 | 85 | [10] |
Experimental Protocols
Protocol 1: Knorr Synthesis of 3-Methyl-1-phenyl-5-pyrazolone[14]
This protocol describes the synthesis of Edaravone, a commercially available drug, via the Knorr pyrazole synthesis.
Materials:
-
Ethyl acetoacetate (1.625 mL, 12.5 mmol)
-
Phenylhydrazine (1.25 mL, 12.5 mmol)
-
Diethyl ether
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottomed flask, carefully add the ethyl acetoacetate and then slowly add the phenylhydrazine in a fume hood. The addition is slightly exothermic.
-
Assemble a reflux condenser and heat the mixture in an oil bath at 135–145 °C for 1 hour.
-
After heating, a heavy syrup will have formed. Transfer the hot syrup to a beaker and cool it in an ice-water bath.
-
Add 2 mL of diethyl ether and stir the mixture vigorously until a crude powdered product precipitates.
-
Add three more 2 mL portions of diethyl ether to ensure complete precipitation.
-
Filter the product under vacuum using a Büchner funnel and wash the solid thoroughly with diethyl ether.
-
Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol. Allow the solution to cool to room temperature and then in an ice bath to induce crystallization.
-
Filter the purified crystals, wash with a small amount of cold ethanol, and dry in a desiccator.
-
Determine the yield and melting point (125–127 °C) of the pure product.
Protocol 2: One-Pot Synthesis of 3,5-Disubstituted Pyrazoles from Ketones and Acid Chlorides[15]
This protocol outlines a general one-pot procedure for the synthesis of pyrazoles starting from a ketone and an acid chloride, which first form the 1,3-diketone in situ.
Materials:
-
Ketone (1.0 equiv)
-
Toluene
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M in THF, 1.05 equiv)
-
Acid chloride (1.05 equiv)
-
Hydrazine hydrate (2.0 equiv)
-
Saturated aqueous NH4Cl
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of the ketone in toluene at 0 °C, add LiHMDS dropwise.
-
Stir the resulting solution at 0 °C for 30 minutes.
-
Add the acid chloride dropwise to the enolate solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Add hydrazine hydrate to the reaction mixture and heat to 80 °C for 1 hour.
-
Cool the reaction to room temperature and quench with saturated aqueous NH4Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
- 1. jk-sci.com [jk-sci.com]
- 2. name-reaction.com [name-reaction.com]
- 3. 2024.sci-hub.box [2024.sci-hub.box]
- 4. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 8. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-(1H-Pyrazol-3-YL)propan-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-(1H-Pyrazol-3-YL)propan-2-amine. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying this compound?
A1: The primary methods for purifying this compound and related amino-pyrazoles are column chromatography and recrystallization. Due to the basic nature of the amine, special considerations for the stationary phase in chromatography are often necessary. Salt formation followed by crystallization can also be an effective purification strategy.
Q2: My purified this compound is colored (e.g., yellow or brown). What is the likely cause and how can I fix it?
A2: Aminopyrazoles can be susceptible to air oxidation, which often results in colored impurities. To minimize this, it is crucial to handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during solvent removal and storage. If your product is already colored, column chromatography may remove the colored impurities. In some cases, treatment with activated charcoal during recrystallization can also help decolorize the solution, though this should be tested on a small scale first as it can also adsorb the desired product.
Q3: I am having trouble with streaking and poor separation during silica gel column chromatography. What can I do?
A3: The basic amine group in this compound can interact strongly with the acidic silica gel, leading to streaking and low recovery. To mitigate this, you can:
-
Deactivate the silica gel: Pre-treat the silica gel with a small amount of a volatile base like triethylamine or ammonia in the eluent. A common practice is to include 0.5-2% triethylamine in the mobile phase.
-
Use a different stationary phase: Consider using neutral or basic alumina for chromatography, as these are more compatible with basic compounds.[1][2][3][4][5]
-
Reverse-phase chromatography: If the compound is sufficiently polar, reverse-phase chromatography on C18 silica could be an alternative.
Q4: What are some suitable solvent systems for column chromatography?
A4: The choice of eluent will depend on the polarity of the impurities. A good starting point for normal phase chromatography (silica or alumina) is a mixture of a non-polar solvent and a polar solvent. Common systems include:
-
Dichloromethane/Methanol
-
Ethyl Acetate/Hexanes (or Heptanes)
-
Dichloromethane/Methanol with a small percentage of triethylamine or ammonium hydroxide.
It is always recommended to first determine the optimal solvent system using Thin Layer Chromatography (TLC).
Q5: What are good recrystallization solvents for this compound?
A5: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For aminopyrazoles, common solvents to try include:
-
Ethanol
-
Methanol/Water mixtures
-
Acetone/Water mixtures
-
Ethyl Acetate/Hexanes (or Heptanes)
-
Toluene/Hexanes (or Heptanes)
Experimenting with solvent pairs is often effective.[6][7][8] Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until turbidity is observed. Then, allow the solution to cool slowly.
Q6: How can I purify this compound via salt formation?
A6: Formation of an acid addition salt can be an excellent method for purification, as salts often have better crystallization properties than the free base.[9] A general procedure is as follows:
-
Dissolve the crude amine in a suitable organic solvent (e.g., ethanol, isopropanol, or ethyl acetate).
-
Add a solution of an acid (e.g., HCl in ethanol or ethereal HCl) dropwise until precipitation is complete.
-
Isolate the salt by filtration.
-
The salt can then be recrystallized from an appropriate solvent system.
-
To recover the free amine, the purified salt is dissolved in water and basified (e.g., with NaOH or NaHCO₃), followed by extraction with an organic solvent.
Troubleshooting Guides
Column Chromatography
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Compound streaks on TLC/column | Amine interacting with acidic silica gel. | Use a mobile phase containing a small amount of triethylamine (0.5-2%). Alternatively, use neutral or basic alumina as the stationary phase.[1][2][3][4][5] |
| Compound does not elute from the column | The mobile phase is not polar enough. The compound is strongly adsorbed to the stationary phase. | Gradually increase the polarity of the eluent. If using silica, consider switching to alumina. For very polar compounds, a reverse-phase column might be necessary. |
| Poor separation of closely related impurities | The chosen eluent system has insufficient selectivity. | Try a different solvent system. For example, if using ethyl acetate/hexanes, try dichloromethane/methanol. Perform a thorough TLC screening with various solvent combinations to optimize separation. |
| Low recovery of the compound | Irreversible adsorption onto the stationary phase. Decomposition on the column. | Deactivate the silica gel with a base. Use a less active stationary phase like neutral alumina. Run the column quickly (flash chromatography) to minimize contact time. |
Recrystallization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Compound "oils out" instead of crystallizing | The solution is supersaturated, or the boiling point of the solvent is higher than the melting point of the solute. The compound has a low melting point. | Add a small amount of additional solvent to the hot solution. Try a lower-boiling solvent system. Scratch the inside of the flask with a glass rod at the solvent-air interface to induce crystallization. Add a seed crystal of the pure compound. |
| No crystals form upon cooling | The solution is not sufficiently saturated. The compound is too soluble in the chosen solvent. | Boil off some of the solvent to increase the concentration. Add a "poor" solvent (antisolvent) to the solution to decrease the solubility of the compound. Cool the solution to a lower temperature (e.g., in an ice bath or freezer). |
| Low yield after recrystallization | Too much solvent was used. The compound has significant solubility in the cold solvent. The crystals were filtered before crystallization was complete. | Use the minimum amount of hot solvent necessary to dissolve the compound. Cool the solution for a longer period and to a lower temperature. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Crystals are colored or appear impure | Insoluble impurities were not removed. Colored impurities are co-crystallizing. | Perform a hot filtration to remove any insoluble material before allowing the solution to cool. Add a small amount of activated charcoal to the hot solution, stir for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities. |
Experimental Protocols
General Protocol for Column Chromatography on Deactivated Silica Gel
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent. Add triethylamine to the eluent to a final concentration of 1% (v/v).
-
Column Packing: Pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, impregnated silica gel to the top of the column.
-
Elution: Begin eluting with the initial non-polar solvent mixture. Gradually increase the polarity of the eluent to facilitate the separation of the desired compound from impurities.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. It is advisable to maintain an inert atmosphere during this step to prevent oxidation.
General Protocol for Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude compound and a few drops of a potential recrystallization solvent. Heat the mixture to boiling. If the compound dissolves, it is a potentially good solvent. Allow it to cool to room temperature and then in an ice bath to see if crystals form.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the compound just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For better crystal formation and yield, subsequently place the flask in an ice bath or refrigerator.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum.
Purification Workflow and Troubleshooting Logic
Below are diagrams illustrating a typical purification workflow and a troubleshooting decision tree for the purification of this compound.
Caption: A general workflow for the purification of this compound.
Caption: A decision tree for troubleshooting common purification problems.
References
- 1. Tips & Tricks [chem.rochester.edu]
- 2. web.uvic.ca [web.uvic.ca]
- 3. organic chemistry - Using neutral or basic alumina in column chromatography for purification of amines - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. silicycle.com [silicycle.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. reddit.com [reddit.com]
- 9. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Pyrazole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of pyrazole derivatives.
Troubleshooting Guide
This section addresses specific problems researchers may face during their experiments.
Issue 1: My reaction produced a mixture of regioisomers that are difficult to separate.
-
Question: I performed a Knorr synthesis with an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine, and now I have a mixture of two pyrazole regioisomers. How can I improve the selectivity or separate the products?
-
Answer: The formation of regioisomeric mixtures is a well-known challenge in the classical Knorr pyrazole synthesis.[1] The outcome is often dependent on which carbonyl group of the 1,3-dicarbonyl compound undergoes the initial nucleophilic attack by the hydrazine.[2] Here are several strategies to control regioselectivity and manage product separation:
To Improve Regioselectivity:
-
Solvent Choice: The reaction solvent can significantly influence the isomer ratio. Switching from standard solvents like ethanol to N,N-dimethylacetamide (DMAc) can lead to excellent regioselectivity (98:2) in favor of the isomer where the substituted nitrogen is adjacent to the less sterically hindered or more electronically differentiated group (e.g., a CF₃ group).[3]
-
Acid/Base Conditions: The reaction's regioselectivity can be pH-dependent.[1] Running the reaction under acidic conditions (e.g., using the hydrochloride salt of the hydrazine or adding acetic acid) can favor the formation of one isomer, while neutral or basic conditions may favor the other.[1][4]
-
Reactant Stoichiometry: Varying the ratio of the 1,3-dicarbonyl to the hydrazine can sometimes influence the regioisomeric ratio.[5]
-
Alternative Synthetic Routes: Consider methods known for high regioselectivity, such as the reaction of N-alkylated tosylhydrazones with terminal alkynes, which offers complete regioselectivity.[6] Another approach is the reaction of N-arylhydrazones with nitroolefins, which also provides excellent control.[7]
To Separate Regioisomers:
-
Issue 2: The reaction stopped, and the main product is a pyrazoline, not a pyrazole.
-
Question: My reaction between a hydrazine and an α,β-unsaturated ketone yielded a pyrazoline. How do I convert it to the desired pyrazole?
-
Answer: The condensation of hydrazines with α,β-unsaturated systems often yields pyrazoline intermediates, which require a subsequent oxidation step to form the aromatic pyrazole ring.[11] If this oxidation does not occur in situ, you will need to perform it in a separate step.
Oxidation Protocols:
-
Benign Oxidation: A common and environmentally friendly method is to heat the pyrazoline intermediate in Dimethyl Sulfoxide (DMSO) under an oxygen atmosphere.[12]
-
Chemical Oxidants: Various oxidizing agents can be used. A simple protocol involves using a catalytic amount of Copper(II) acetate (Cu(OAc)₂) with tert-Butyl hydroperoxide (TBHP) at room temperature.[13] Other reported oxidants include N-bromosuccinimide (NBS), manganese dioxide (MnO₂), and iodobenzene diacetate.[14][15]
-
Electrochemical Oxidation: A sustainable method involves the electrochemical oxidation of pyrazolines using inexpensive sodium chloride as both a redox mediator and a supporting electrolyte.[16]
-
Issue 3: I am getting low yields and my main byproduct is a stable hydrazone.
-
Question: The reaction between my 1,3-dicarbonyl and hydrazine is not proceeding to completion. TLC and NMR analysis show a significant amount of the hydrazone intermediate. What can I do to drive the reaction to completion?
-
Answer: The formation of a stable hydrazone intermediate suggests that the final intramolecular cyclization and dehydration steps are slow or disfavored under the current conditions.[17]
Troubleshooting Steps:
-
Increase Temperature: Heating the reaction mixture, often under reflux, is typically required to promote the cyclization and subsequent dehydration to form the pyrazole ring.[18]
-
Add an Acid Catalyst: The Knorr synthesis is often acid-catalyzed.[2] Adding a few drops of a protic acid like glacial acetic acid can facilitate both the initial condensation and the final cyclization steps.[17]
-
Check Reactant Purity: Impurities in the starting materials or solvent can sometimes inhibit the reaction. Ensure high-purity reagents and dry solvents are used.
-
Extend Reaction Time: Monitor the reaction by TLC. If the hydrazone is slowly being consumed, extending the reaction time may be sufficient to improve the yield of the final pyrazole product.[17]
-
Issue 4: My N-alkylation of an unsymmetrical pyrazole is not selective.
-
Question: I am trying to alkylate a 3,5-disubstituted pyrazole, but I am getting a mixture of N1 and N2 alkylated products. How can I control the selectivity?
-
Answer: Alkylation of unsymmetrical pyrazoles often produces a mixture of regioisomers because the two nitrogen atoms have comparable reactivity.[19] The final product ratio is influenced by steric and electronic factors of the substituents on the pyrazole ring and the nature of the alkylating agent and base.[10][20]
Strategies for Selective N-Alkylation:
-
Steric Hindrance: Generally, the alkylation occurs on the less sterically hindered nitrogen atom. Using a bulky alkylating agent can enhance this effect.[10]
-
Base and Solvent System: The choice of base and solvent is critical. Using potassium carbonate (K₂CO₃) in DMSO has been shown to achieve regioselective N1-alkylation for 3-substituted pyrazoles.[21]
-
Enzymatic Alkylation: For unparalleled selectivity, engineered enzymes can be used. A two-enzyme cascade system has been developed that uses simple haloalkanes to alkylate pyrazoles with greater than 99% regioselectivity.[19]
-
Functional Group Tuning: The regioselectivity of alkylation can be controlled by modifying functional groups on the pyrazole ring. For example, modifying a carbonyl group to a hydrazone can guide the reaction toward a specific nitrogen atom.[20]
-
Frequently Asked Questions (FAQs)
Q1: What is the Knorr pyrazole synthesis?
A1: The Knorr pyrazole synthesis is a fundamental organic reaction that forms pyrazole derivatives from the condensation of a hydrazine (or its derivative) with a 1,3-dicarbonyl compound, such as a β-diketone or a β-ketoester.[2] The reaction is typically catalyzed by an acid and proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the final aromatic pyrazole product.[17][22] A major limitation of this method when using unsymmetrical starting materials is the frequent formation of a mixture of two regioisomeric pyrazoles.[1][5]
Q2: What are the most common side products in pyrazole synthesis?
A2: Besides the formation of regioisomers, other common side products include:
-
Pyrazolines: These are non-aromatic, five-membered rings that form when the final oxidation/aromatization step does not occur.[11]
-
Hydrazones: These are stable intermediates that can be isolated if the cyclization step fails to proceed.[3]
-
Over-alkylation Products: During N-alkylation, side reactions like quaternization of the pyrazole nitrogen can occur.[21]
-
Deacylative Products: In some oxidation reactions of acyl-substituted pyrazolines, the acyl group can be cleaved, leading to a deacylated pyrazole instead of the expected product.[15]
Q3: What analytical techniques are best for identifying and distinguishing pyrazole regioisomers?
A3: A combination of spectroscopic techniques is essential.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are standard for initial characterization.[8]
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique is the most definitive method for assigning the correct structure to each regioisomer. It identifies spatial proximity between protons, for example, between the protons of an N-alkyl group and a substituent at the C5 position, which confirms their adjacency.[8][10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for confirming the mass of the isomers and assessing the purity of the reaction mixture.
Data and Protocols
Data Presentation: Effect of Solvent on Regioselectivity
The following table summarizes the effect of different solvents on the regioselectivity of the reaction between various 1,3-diketones and phenylhydrazine. This data highlights how solvent choice can be a powerful tool to control the formation of a desired regioisomer.
| Entry | R¹ Group | R² Group | Solvent | Isomer Ratio (A:B) | Combined Yield (%) |
| 1 | CF₃ | 4-MeO-Ph | EtOH | 98:2 | 74 |
| 2 | CF₃ | 4-MeO-Ph | DMAc | >99.8:0.2 | 89 |
| 3 | CH₃ | Ph | EtOH | 3:2 | - |
| 4 | CF₃ | Ph | EtOH | Equimolar mixture | - |
| 5 | CF₃ | 2-Furyl | TFE | 99:1 | - |
| 6 | CF₃ | 2-Furyl | HFIP | >99:1 | - |
Data compiled from Gosselin et al.[3] and studies on fluorinated alcohols. Isomer A corresponds to the 1-aryl-5-R¹-3-R²-pyrazole.
Key Experimental Protocols
Protocol 1: Knorr Synthesis of a Pyrazolone Derivative [17]
-
In a 20-mL scintillation vial, mix ethyl benzoylacetate (3 mmol) and phenylhydrazine (3 mmol).
-
Add 1-propanol (3 mL) and 3 drops of glacial acetic acid.
-
Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.
-
Monitor the reaction progress by TLC (30% ethyl acetate/70% hexane) to confirm the consumption of the starting ketoester.
-
Once the reaction is complete, add water (10 mL) to the hot solution with vigorous stirring.
-
Allow the mixture to cool slowly to room temperature, and then place it in an ice bath to promote crystallization.
-
Filter the resulting solid using a Büchner funnel, wash the product with a small amount of cold water, and allow it to air dry.
-
The product can be further purified by recrystallization from ethanol.[22]
Protocol 2: Oxidation of a Pyrazoline to a Pyrazole [13]
-
To a solution of the pyrazoline (1.0 mmol) in dichloromethane (DCM, 5 mL), add Cu(OAc)₂ (0.1 mmol, 10 mol%).
-
Add 70% aqueous TBHP (2.0 mmol) to the mixture.
-
Stir the reaction at room temperature and monitor its progress using TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium sulfite (Na₂SO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure pyrazole.
Visualizations
Reaction Pathway Diagram
Caption: Knorr synthesis pathway showing the formation of two regioisomers.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common pyrazole synthesis issues.
References
- 1. 2024.sci-hub.box [2024.sci-hub.box]
- 2. jk-sci.com [jk-sci.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 6. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 7. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 8. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 9. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 10. mdpi.com [mdpi.com]
- 11. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 12. Pyrazole synthesis [organic-chemistry.org]
- 13. tandfonline.com [tandfonline.com]
- 14. scribd.com [scribd.com]
- 15. Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Electrochemically enabled oxidative aromatization of pyrazolines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00671A [pubs.rsc.org]
- 17. chemhelpasap.com [chemhelpasap.com]
- 18. books.rsc.org [books.rsc.org]
- 19. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. rsc.org [rsc.org]
Technical Support Center: Synthesis of 1-(1H-Pyrazol-3-YL)propan-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(1H-Pyrazol-3-YL)propan-2-amine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, offering potential causes and solutions.
Issue 1: Low or No Yield of the Desired Product
| Potential Cause | Troubleshooting Step |
| Incorrect Starting Materials | Verify the identity and purity of all starting materials, particularly the hydrazine source and the 1,3-dicarbonyl compound or its precursor. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Pyrazole formation can be sensitive to temperature; some reactions require heating, while others proceed at room temperature.[1] |
| Inappropriate Solvent | The choice of solvent is crucial. Alcohols like ethanol are commonly used for pyrazole synthesis.[2] Ensure the solvent is anhydrous if required by the specific protocol. |
| Incorrect pH | The condensation reaction can be pH-sensitive. For reactions involving hydrazine salts, a base may be required to liberate the free hydrazine. Conversely, some cyclizations are acid-catalyzed. |
| Inefficient Reductive Amination | If synthesizing from the ketone precursor, ensure the reducing agent is active and added under appropriate conditions. Reagents like sodium triacetoxyborohydride or sodium cyanoborohydride are often effective.[3][4] |
| Decomposition of Product | Aminopyrazoles can be sensitive to harsh work-up conditions. Avoid strong acids or bases during extraction if possible. |
Issue 2: Formation of Multiple Products (Isomers or Byproducts)
| Potential Cause | Troubleshooting Step |
| Formation of Regioisomers | When using a substituted hydrazine with an unsymmetrical dicarbonyl compound, two regioisomers can form.[1][5] To ensure a single product, it is preferable to use hydrazine hydrate and an appropriately substituted dicarbonyl precursor to build the pyrazole ring, followed by functionalization if necessary. |
| N-Alkylation of Pyrazole | The pyrazole ring itself can be nucleophilic and undergo N-alkylation, leading to undesired byproducts.[6] Using a protecting group on the pyrazole nitrogen before attempting to modify the side chain can prevent this. The tetrahydropyranyl (THP) group is a possible option.[7] |
| Side Reactions of Precursors | If preparing the ketone intermediate via a Grignard reaction with a nitrile or ester, be aware of potential side reactions. Grignard reagents can add twice to esters, and reactions with nitriles can sometimes be complex.[8][9][10][11][12][13] |
| Over-reduction during Reductive Amination | If other reducible functional groups are present in the molecule, they may be affected by the reducing agent. Choose a selective reducing agent like sodium triacetoxyborohydride.[4] |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step |
| Product is Highly Polar/Water Soluble | Aminopyrazoles can be quite polar. Extraction with a more polar solvent like ethyl acetate or a mixture including isopropanol might be necessary. Salting out the aqueous layer may also improve extraction efficiency. |
| Product is an Oil | If the product does not crystallize, purification by column chromatography is the standard approach. Due to the basic nature of the amine, it may streak on silica gel. Pre-treating the silica with a small amount of triethylamine in the eluent can improve separation. |
| Product is a Stubborn Emulsion During Work-up | Add brine to the aqueous layer to help break the emulsion. Filtering the entire mixture through a pad of celite can also be effective. |
| Co-eluting Impurities | If impurities are difficult to separate by chromatography, consider converting the amine to a salt (e.g., hydrochloride) to facilitate crystallization and purification. The free base can be regenerated afterward. |
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for preparing this compound?
A1: There are two primary retrosynthetic approaches:
-
Route A: Pyrazole Ring Formation with Pre-existing Side Chain. This involves the cyclization of a hydrazine with a β-dicarbonyl compound that already contains the three-carbon side chain, such as 1-(1H-pyrazol-3-yl)propan-2-one. The amine is then introduced in a final step, typically via reductive amination.
-
Route B: Side Chain Construction on a Pre-formed Pyrazole. This strategy starts with a simpler 3-substituted pyrazole (e.g., 3-methyl-1H-pyrazole or 3-cyano-1H-pyrazole) and elaborates the propan-2-amine side chain through a series of functional group transformations.
Q2: How can I synthesize the key intermediate, 1-(1H-pyrazol-3-yl)propan-2-one?
A2: A common method for synthesizing pyrazoles is the Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with hydrazine.[2] For 1-(1H-pyrazol-3-yl)propan-2-one, the required precursor would be a five-carbon 1,3,4-tricarbonyl equivalent. A more practical approach might be the condensation of hydrazine with a suitably protected or masked version of this precursor.
Q3: What are the best conditions for the reductive amination of 1-(1H-pyrazol-3-yl)propan-2-one?
A3: Reductive amination is a robust method for converting ketones to amines.[14] For the conversion of 1-(1H-pyrazol-3-yl)propan-2-one to the corresponding primary amine, using ammonia (or an ammonia source like ammonium acetate) and a reducing agent is a standard procedure. Sodium triacetoxyborohydride is a mild and selective reducing agent often used for this purpose.[3][4] The reaction is typically carried out in a solvent like dichloroethane or methanol.
Q4: I am observing the formation of two isomers in my reaction. What is happening and how can I avoid it?
A4: The formation of two regioisomers is a common issue in pyrazole synthesis when an unsymmetrical 1,3-dicarbonyl compound is reacted with a substituted hydrazine.[1][5] To obtain a single, specific isomer, it is best to use unsubstituted hydrazine (N₂H₄) with your dicarbonyl precursor. This will yield a pyrazole with an N-H bond, which may exist as a mixture of tautomers but will have the substituent at the desired carbon position. If an N-substituted pyrazole is ultimately required, the substitution should be performed as a separate step after the ring formation.
Q5: My aminopyrazole product is difficult to purify by column chromatography. What can I do?
A5: The basicity of the amine in your product can cause it to interact strongly with the acidic silica gel, leading to tailing and poor separation. To mitigate this, you can add a small amount of a volatile base, such as triethylamine (typically 0.1-1%), to your eluent system. Alternatively, you can try using a different stationary phase, such as alumina. Another effective method is to convert the amine to its hydrochloride salt, which can often be purified by recrystallization.
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination of 1-(1H-Pyrazol-3-yl)propan-2-one
This protocol assumes the availability of the ketone intermediate.
Step 1: Reductive Amination
-
To a solution of 1-(1H-pyrazol-3-yl)propan-2-one (1.0 eq) in methanol is added ammonium acetate (10 eq).
-
The mixture is stirred at room temperature for 1 hour.
-
Sodium cyanoborohydride (1.5 eq) is added portion-wise, and the reaction is stirred at room temperature for 24 hours.
-
The solvent is removed under reduced pressure.
-
The residue is taken up in water and the pH is adjusted to >12 with aqueous NaOH.
-
The aqueous layer is extracted with dichloromethane (3 x volumes).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol containing 0.5% triethylamine) to afford this compound.
Protocol 2: Synthesis of 1-(1H-Pyrazol-3-yl)propan-2-one (Hypothetical)
This protocol is a plausible route based on general pyrazole synthesis principles.
Step 1: Preparation of a Suitable β-keto-aldehyde equivalent
A potential starting material is 4,4-dimethoxypentan-2-one.
Step 2: Cyclization with Hydrazine
-
To a solution of 4,4-dimethoxypentan-2-one (1.0 eq) in ethanol is added hydrazine hydrate (1.1 eq).
-
A catalytic amount of acetic acid is added.
-
The reaction mixture is heated to reflux for 4-6 hours.
-
The reaction is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution and then brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The intermediate pyrazole with the protected ketone is then deprotected under acidic conditions (e.g., dilute HCl in THF/water) to yield 1-(1H-pyrazol-3-yl)propan-2-one.
-
The crude ketone is purified by column chromatography.
Visualizations
Caption: Synthetic strategies for this compound.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. ineosopen.org [ineosopen.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 7. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Studies on the reaction of 3-cyanopyridine with grignard reagents [sioc-journal.cn]
- 12. doubtnut.com [doubtnut.com]
- 13. researchgate.net [researchgate.net]
- 14. Reductive amination - Wikipedia [en.wikipedia.org]
Troubleshooting 1H NMR spectrum of pyrazole compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the ¹H NMR spectroscopy of pyrazole compounds.
Frequently Asked Questions (FAQs)
Q1: Why are the proton signals in my pyrazole spectrum unusually broad?
Broadening of peaks in the ¹H NMR spectrum of a pyrazole derivative is a common issue and can stem from several factors:
-
Rapid N-H Proton Exchange: The N-H proton of the pyrazole ring can undergo rapid chemical exchange with other pyrazole molecules, trace amounts of water, or acidic/basic impurities in the sample. This exchange process, occurring on a timescale comparable to the NMR experiment, is a frequent cause of signal broadening, particularly for the N-H proton itself and adjacent C-H protons.[1][2]
-
Tautomerism: Unsubstituted or symmetrically 3,5-disubstituted pyrazoles exist as a single structure, but non-symmetrically substituted pyrazoles undergo annular tautomerism. This is a rapid equilibrium between two tautomeric forms. If the rate of this interconversion is intermediate on the NMR timescale, it can lead to significant broadening of the signals for the C3-H, C5-H, and their respective substituents.[3][4]
-
Sample Concentration: High sample concentrations can promote intermolecular interactions and hydrogen bonding, which may increase the rate of proton exchange and lead to broader signals.[2][5]
-
Instrumental Factors: Poor shimming of the magnetic field can cause peak broadening across the entire spectrum.[5]
Q2: The N-H proton signal of my pyrazole is not visible in the spectrum. Where did it go?
The disappearance of the N-H proton signal is a classic characteristic of pyrazole NMR spectroscopy.
-
Rapid Tautomeric Exchange: In many pyrazoles, the fast prototropic exchange between the two nitrogen atoms can lead to such significant broadening that the N-H signal effectively disappears into the baseline.[6][7]
-
Deuterium Exchange: If a deuterated solvent that contains exchangeable deuterium atoms is used (like Methanol-d₄ or D₂O), the pyrazole N-H proton can be replaced by a deuterium atom. The N-D signal is not observed in ¹H NMR, causing the peak to vanish.[5][8] This is also true if there are traces of D₂O in a non-protic solvent like CDCl₃.
Q3: How can I definitively confirm the presence and location of an N-H proton signal?
If you observe a broad singlet that you suspect is the N-H proton, you can confirm its identity using a simple experiment.
-
D₂O Exchange: Add a single drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously for a minute, and re-acquire the spectrum. If the peak is an N-H (or O-H) proton, it will exchange with deuterium, and the signal will disappear or significantly diminish in intensity.[5][8]
Q4: My pyrazole is substituted at the 3- and 5-positions with different groups, and the spectrum looks complex or averaged. What is happening?
This is a direct consequence of annular tautomerism. A 3,5-disubstituted pyrazole with non-identical substituents exists as a mixture of two distinct tautomers in solution.
-
Fast Exchange: At room temperature, the proton exchange between the two nitrogen atoms is typically very fast on the NMR timescale. As a result, you don't see two separate sets of signals for each tautomer. Instead, you observe a single, time-averaged spectrum. For example, the signals for the protons at the 3- and 5-positions become chemically equivalent.[9][10]
-
Slow Exchange: By lowering the temperature of the NMR experiment (Variable Temperature NMR), you can slow down this exchange. In many cases, you can reach a temperature where the exchange is slow enough to "freeze out" the individual tautomers, allowing you to observe separate, sharp signals for each one.[4][10]
Q5: The aromatic signals of my substituted pyrazole are overlapping. How can I improve the spectral resolution?
Signal overlap can make interpretation difficult. Here are a few strategies to resolve crowded spectral regions:
-
Change NMR Solvent: The chemical shift of a proton is influenced by the surrounding solvent molecules. Simply re-running the spectrum in a different deuterated solvent (e.g., changing from CDCl₃ to Benzene-d₆, Acetone-d₆, or DMSO-d₆) can alter the chemical shifts of your protons, often separating overlapping signals.[5] Aromatic solvents like Benzene-d₆ are particularly known for inducing significant shifts.
-
Use a Higher Field Spectrometer: NMR instruments with stronger magnetic fields (e.g., 600 MHz vs. 300 MHz) provide better spectral dispersion, meaning the signals are spread out over a wider frequency range, which can resolve overlapping multiplets.
Q6: How can I determine the regiochemistry of an N-substituted pyrazole? For example, how do I know if I have a 1,3- or 1,5-disubstituted product?
Distinguishing between N-substitution isomers is critical and can be reliably achieved using 2D NMR techniques, particularly the Nuclear Overhauser Effect (NOE).
-
NOESY or ROESY: These experiments detect through-space correlations between protons that are close to each other (< 5 Å).[11] By irradiating the protons on the N-substituent (e.g., the N-CH₃ or N-CH₂ group), you can observe an NOE correlation to the proton on the adjacent carbon of the pyrazole ring.
-
If you see an NOE from the N-substituent to the C5-H of the pyrazole, you have the 1,5-isomer.
-
If the NOE is observed to the C3-H, you have the 1,3-isomer.
-
-
HMBC (Heteronuclear Multiple Bond Correlation): A ¹H-¹³C HMBC experiment can show correlations between protons and carbons that are 2 or 3 bonds away. The protons on the N-substituent will show a ³J correlation to either C3 or C5, helping to establish the connectivity. Similarly, a ¹H-¹⁵N HMBC can directly show the correlation between the pyrazole ring protons and the substituted N1 atom.[12]
Data Presentation
Table 1: Typical ¹H NMR Chemical Shift Ranges and Coupling Constants for Pyrazole Protons.
| Proton Type | Typical Chemical Shift (δ, ppm) in CDCl₃ | Typical Coupling Constant (J, Hz) | Notes |
| N-H | 10.0 - 14.0 | N/A | Highly variable depending on solvent, concentration, and temperature. Often very broad.[4][8][13] |
| H-3 / H-5 | 7.5 - 7.8 | J₃,₄ ≈ 1.5 - 2.5 Hz J₄,₅ ≈ 2.0 - 3.0 Hz J₃,₅ ≈ 0.5 - 1.0 Hz | In unsubstituted pyrazole, H-3 and H-5 are equivalent due to tautomerism and appear as a single signal.[4][6] |
| H-4 | 6.2 - 6.5 | J₃,₄ ≈ 1.5 - 2.5 Hz J₄,₅ ≈ 2.0 - 3.0 Hz | Typically appears as a triplet in unsubstituted pyrazole.[4][6] |
Note: Chemical shifts are highly dependent on the substituents present on the pyrazole ring and the solvent used.
Experimental Protocols
Protocol 1: D₂O Exchange for N-H Proton Identification
-
Acquire Standard Spectrum: Dissolve the pyrazole compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and acquire a standard ¹H NMR spectrum.
-
Identify Potential N-H Signal: Locate any broad singlet, typically in the downfield region (10-14 ppm).
-
Add D₂O: Remove the NMR tube from the spectrometer. Add one drop of deuterium oxide (D₂O) to the tube.
-
Mix Thoroughly: Cap the tube and shake it vigorously for 30-60 seconds to ensure mixing and facilitate proton-deuterium exchange.
-
Re-acquire Spectrum: Place the tube back in the spectrometer and acquire a second ¹H NMR spectrum using the same parameters.
-
Analyze: Compare the two spectra. The disappearance or significant reduction in the integral of the suspected peak confirms it as an exchangeable proton (N-H).[5][8]
Protocol 2: Variable Temperature (VT) NMR for Studying Tautomerism
-
Sample Preparation: Prepare a sample of the non-symmetrically substituted pyrazole in a suitable solvent that remains liquid at lower temperatures (e.g., Toluene-d₈, THF-d₈, or Methanol-d₄).
-
Room Temperature Spectrum: Acquire a spectrum at ambient temperature (e.g., 298 K) to serve as a reference.
-
Cooling the Sample: Gradually lower the temperature of the NMR probe in steps of 10-20 K. Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.
-
Observe Spectral Changes: Monitor the signals corresponding to the pyrazole ring protons (H3 and H5). As the temperature decreases, the rate of tautomeric exchange will slow down.
-
Identify Coalescence and "Frozen" Spectra: Note the temperature at which the broad, averaged signals begin to sharpen and resolve into two distinct sets of signals (the coalescence temperature). Continue cooling until sharp signals for both individual tautomers are observed. This allows for the integration and characterization of each tautomer.[10]
Protocol 3: 2D NOESY for Regiochemistry Determination
-
Acquire ¹H Spectrum: Obtain a high-quality 1D ¹H spectrum to determine the chemical shifts of all relevant protons.
-
Set up 2D NOESY Experiment: Use a standard NOESY pulse sequence (e.g., noesygpphzs).
-
Set Mixing Time (d8): The mixing time is a crucial parameter. For small molecules like pyrazole derivatives, a mixing time between 500 ms and 1.5 s is a good starting point.
-
Acquire and Process Data: Run the 2D experiment. After acquisition, process the data with appropriate window functions (e.g., sine-bell) in both dimensions and perform a Fourier transform.
-
Analyze Cross-Peaks: In the resulting 2D map, look for off-diagonal cross-peaks. A cross-peak between the protons of the N-substituent and a proton on the pyrazole ring (H3 or H5) indicates they are spatially close, allowing for unambiguous assignment of the isomer.[11]
Visualized Workflows
Caption: General troubleshooting workflow for pyrazole ¹H NMR spectra.
Caption: Effect of exchange rate on the ¹H NMR spectrum of a pyrazole.
Caption: Workflow for determining regiochemistry using NOE.
References
- 1. nmr spectroscopy - 1H NMR Broad peaks - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. youtube.com [youtube.com]
- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Troubleshooting [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. che.hw.ac.uk [che.hw.ac.uk]
- 9. reddit.com [reddit.com]
- 10. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 11. NOE Experiments | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 12. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
Stability issues of 1-(1H-Pyrazol-3-YL)propan-2-amine in solution
This technical support center provides guidance on the stability of 1-(1H-Pyrazol-3-YL)propan-2-amine in solution. The information is compiled from scientific literature on pyrazole-containing compounds. Please note that specific stability data for this compound is limited, and the following information is based on related pyrazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound solutions?
A1: Based on general laboratory practice for amine and pyrazole-containing compounds, it is recommended to store solutions of this compound in tightly sealed containers in a cool, dry, and dark place. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is advisable, depending on the solvent used.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: While specific data for this compound is unavailable, studies on related pyrazole derivatives indicate that pH can significantly impact stability. For instance, pyrazole ester derivatives have been shown to degrade rapidly in alkaline conditions (pH 8 buffer), with a half-life of 1-2 hours[1][2][3]. It is crucial to consider the pH of your experimental buffer and assess the stability of the compound under your specific conditions.
Q3: Is this compound sensitive to light?
A3: Many organic compounds, including some pyrazole derivatives, can be sensitive to light (photosensitive)[4][5]. To minimize potential photodegradation, it is recommended to protect solutions from light by using amber vials or by wrapping containers in aluminum foil, especially during long-term storage or prolonged experiments.
Q4: What is the expected thermal stability of this compound in solution?
A4: Pyrazole rings are generally considered to be thermally stable aromatic systems[5][6][7][8]. However, the overall stability of this compound in solution will also depend on the solvent and other components in the mixture. Elevated temperatures can accelerate degradation processes. It is advisable to avoid prolonged exposure to high temperatures.
Q5: Are there any known incompatible solvents or reagents?
A5: Avoid strong oxidizing agents, as the pyrazole ring, while generally stable, can be susceptible to oxidation under harsh conditions[9][10]. The primary amine group can react with various electrophiles, such as aldehydes and ketones. Compatibility with your specific experimental system should be verified.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of compound activity or concentration over a short period in an aqueous buffer. | The pH of the buffer may be unsuitable, potentially causing hydrolytic degradation. | Verify the pH of your solution. If it is neutral to alkaline, consider performing a stability study at different pH values to find the optimal range. For some pyrazole derivatives, acidic conditions may be more favorable. |
| Inconsistent results between experiments run on different days. | The compound may be degrading during storage. | Prepare fresh solutions for each experiment. If using a stock solution, aliquot it into smaller volumes to avoid repeated freeze-thaw cycles and minimize exposure to air and light. |
| Observation of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | This could indicate the presence of degradation products. | Attempt to identify the degradation products. This information can provide clues about the degradation pathway and help in optimizing storage and handling conditions. |
| Discoloration of the solution upon storage or during an experiment. | This may be a sign of oxidative degradation or other chemical reactions. | Ensure solutions are stored under an inert atmosphere (e.g., nitrogen or argon) if sensitivity to oxygen is suspected. Protect from light. |
Stability of Pyrazole Derivatives: A General Overview
The following table summarizes the stability characteristics of pyrazole derivatives based on available literature. This information should be used as a general guide, and specific stability testing for this compound is highly recommended.
| Factor | General Stability of Pyrazole Derivatives | Key Considerations |
| pH | Stability is highly dependent on the substituents on the pyrazole ring. Ester-containing pyrazoles can be unstable in alkaline conditions[1][2][3]. | The amine group in this compound will influence its acid-base properties and, consequently, its stability at different pH values. |
| Temperature | The pyrazole ring itself is generally thermally stable[5][6][7][8]. | Stability in solution is often limited by the other functional groups in the molecule and the solvent. Avoid prolonged heating. |
| Light | Some pyrazole derivatives exhibit photosensitivity[4][5]. | Protection from light is a standard precaution for many organic compounds to prevent photodegradation. |
| Oxidation | The pyrazole ring is relatively resistant to oxidation, but can be oxidized by strong oxidizing agents[9][10]. | The presence of the amine group may increase susceptibility to oxidation. |
Experimental Protocols
Protocol: Preliminary Stability Assessment of this compound in Solution
This protocol outlines a general method for assessing the stability of the compound in a specific buffer or solvent.
-
Solution Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, Ethanol) at a known concentration.
-
Prepare the desired experimental solution by diluting the stock solution into the aqueous buffer or solvent of interest to a final, accurately known concentration.
-
-
Incubation Conditions:
-
Divide the experimental solution into several aliquots in appropriate vials.
-
To assess pH stability , incubate aliquots in buffers of different pH values (e.g., pH 4, 7, 9) at a constant temperature.
-
To assess thermal stability , incubate aliquots at different temperatures (e.g., 4 °C, room temperature, 37 °C) in a buffer of a fixed pH.
-
To assess photostability , expose some aliquots to a controlled light source (e.g., a photostability chamber) while keeping control samples in the dark at the same temperature.
-
-
Time Points:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take a sample from each condition.
-
-
Analysis:
-
Immediately analyze the samples by a suitable quantitative analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quantify the peak area of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the percentage of the remaining parent compound against time for each condition.
-
From this data, the degradation rate and half-life (t½) of the compound under each condition can be determined.
-
Visualizations
Caption: Experimental workflow for assessing the stability of a compound in solution.
Caption: Generalized potential degradation pathways for this compound.
References
- 1. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unveiling a versatile heterocycle: pyrazoline – a review - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08939B [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. A Study of the Kinetic and Mechanism of Oxidation of Pyrazole Derivative by Permanganate Ion in Neutral Medium and the Effect of Metal Ion Catalysts, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
Overcoming poor solubility of pyrazole-based compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor solubility of pyrazole-based compounds.
Frequently Asked Questions (FAQs)
Q1: Why do many of my pyrazole-based compounds exhibit poor water solubility?
A1: The solubility of pyrazole-based compounds is influenced by their physicochemical properties. The pyrazole ring itself has a non-polar character, which can contribute to limited solubility in aqueous solutions.[1][2] Solubility is fundamentally dependent on factors like the compound's crystal lattice energy (the energy holding the solid-state together) and its interaction with the solvent.[3] For a compound to dissolve, solvent-solute interactions must overcome the solute-solute and solvent-solvent interactions. Many pyrazole derivatives are crystalline solids with strong intermolecular forces, leading to poor aqueous solubility.[4]
Q2: What are the initial strategies I should try to solubilize my pyrazole compound for preliminary experiments?
A2: For initial screening and in vitro assays, the most straightforward approach is to use co-solvents.[5][6] A common practice is to first dissolve the compound in a strong, water-miscible organic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[7][8] This stock can then be diluted into your aqueous experimental medium.[8] However, be cautious of the final DMSO concentration, as it can be toxic to cells. Other common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[5][9]
Q3: How does pH modification affect the solubility of pyrazole compounds?
A3: The solubility of ionizable compounds is highly dependent on pH.[10] Pyrazole is a weak base. The N-2 atom of the pyrazole ring can be protonated, forming a more soluble salt at an acidic pH.[2] Therefore, adjusting the pH of the aqueous medium with buffers can significantly enhance the solubility of pyrazole derivatives that have ionizable functional groups.[11][12] The effect of pH is compound-specific and depends on the pKa of the molecule.[13] It is recommended to perform a pH-solubility profile to determine the optimal pH for your specific compound.[12]
Q4: My compound precipitates out of solution when I dilute my DMSO stock. What should I do?
A4: This phenomenon, known as precipitation upon dilution, is common for poorly soluble compounds.[5] It indicates that the aqueous medium cannot maintain the compound in solution once the co-solvent concentration drops. The following troubleshooting flowchart can guide your next steps.
Caption: A flowchart to troubleshoot compound precipitation.
Q5: What advanced techniques can I use if co-solvents and pH adjustment are insufficient?
A5: Several advanced formulation strategies can significantly enhance the solubility and bioavailability of poorly soluble drugs.[14][15] The most common and effective methods include:
-
Solid Dispersions: The drug is dispersed in a hydrophilic polymer matrix, often in an amorphous state.[16][17] This prevents the drug from crystallizing and improves its dissolution rate.[18]
-
Cyclodextrin Complexation: The pyrazole compound (the "guest") is encapsulated within the hydrophobic cavity of a cyclodextrin molecule (the "host").[12][19] The hydrophilic exterior of the cyclodextrin then makes the entire complex water-soluble.[20]
-
Nanotechnology: This involves reducing the particle size of the drug to the nanometer scale (nanosuspensions) or encapsulating it in nanocarriers like dendrimers, liposomes, or polymeric nanoparticles.[21][22][23] Smaller particle size increases the surface area, leading to a faster dissolution rate.[4]
Troubleshooting Guides & Protocols
Guide 1: Assessing Compound Solubility
Before attempting advanced methods, it's crucial to quantify the solubility of your compound. The two primary measures are kinetic and thermodynamic solubility.[24]
-
Kinetic Solubility: Measures the concentration at which a compound, dissolved in an organic solvent (like DMSO), begins to precipitate when added to an aqueous buffer. It's a rapid, high-throughput measurement useful for early discovery.[24][25]
-
Thermodynamic Solubility: This is the true equilibrium solubility. It is determined by adding an excess of the solid compound to an aqueous buffer and measuring the concentration of the dissolved drug after it reaches equilibrium.[9][24]
This is the gold standard for determining thermodynamic solubility.[9]
-
Preparation: Add an excess amount of your solid pyrazole compound to a known volume of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) in a glass vial. Ensure enough solid is present to maintain a saturated solution with undissolved particles.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) using a shaker bath for 24-48 hours. This duration is typically sufficient to reach equilibrium.
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution (supernatant) from the undissolved solid. This is typically done by centrifugation followed by filtering the supernatant through a 0.22 µm filter to remove any remaining microcrystals.
-
Quantification: Accurately determine the concentration of the dissolved compound in the clear filtrate.[25] This is commonly done using a validated analytical method like HPLC-UV, LC-MS, or UV-Vis spectroscopy against a standard curve.[8][25]
Guide 2: Advanced Solubilization - Solid Dispersions
Solid dispersion is a highly effective technique for improving the dissolution and oral bioavailability of BCS Class II drugs (low solubility, high permeability).[16][17]
The following diagram outlines the typical workflow for developing and evaluating a solid dispersion formulation.
Caption: Workflow for solid dispersion development.
This is a common lab-scale method for preparing solid dispersions.[26][27]
-
Dissolution: Dissolve a specific ratio of the pyrazole compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone K30) in a suitable common volatile solvent, such as methanol or a dichloromethane/methanol mixture.[27] Ensure both components are fully dissolved to achieve a clear solution.
-
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This should be done at a controlled temperature (e.g., 40°C) to form a thin film on the flask wall.
-
Drying: Further dry the resulting solid film in a vacuum oven for 24 hours to remove any residual solvent.
-
Processing: Scrape the dried solid dispersion from the flask. Gently pulverize it using a mortar and pestle, and then pass it through a sieve to obtain a uniform powder.
-
Storage: Store the final product in a desiccator to prevent moisture absorption.
Guide 3: Advanced Solubilization - Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs, enhancing their solubility.[20][28] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative due to its high water solubility and low toxicity.[19]
Caption: Encapsulation of a pyrazole in a cyclodextrin host.
-
Mixing: Place the cyclodextrin (e.g., HP-β-CD) in a mortar and add a small amount of a suitable solvent (e.g., 50% ethanol in water) to form a paste.
-
Incorporation: Add the pyrazole compound to the paste in small increments.
-
Kneading: Knead the mixture thoroughly for 30-60 minutes. During this process, the solvent helps to disrupt the crystal structure of the drug and facilitate its entry into the cyclodextrin cavity.
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 50°C) until the solvent is completely evaporated.
-
Processing: Pulverize the dried complex and pass it through a sieve to ensure uniformity.
-
Storage: Store the final powdered complex in a desiccator.
Data on Solubility Enhancement
The following tables summarize quantitative data from studies that successfully enhanced the solubility of poorly soluble compounds using various techniques.
Table 1: Solubility Enhancement of a Pyrazole Derivative (BBB4) using Dendrimer Nanoparticles
| Compound Formulation | Solvent | Solubility | Fold Increase | Reference |
| Pristine BBB4 | Water | Insoluble | - | [29][[“]] |
| BBB4-G4K Nanoparticles | Water | Soluble | 105x | [29][[“]] |
Table 2: Example of Solubility Enhancement using Solid Dispersion (Carbamazepine)
| Formulation | Carrier | Method | Solubility (µg/mL) | Fold Increase | Reference |
| Pure Carbamazepine | None | - | ~200 | - | [17] |
| Solid Dispersion | PEG 4000 | Supercritical Fluid | ~800 | ~4x | [17] |
Table 3: Example of Solubility Enhancement using Cyclodextrins (Aripiprazole)
| Formulation | Additive(s) | Method | Dissolution Enhancement | Reference |
| Pure Aripiprazole | None | - | - | [31] |
| Ternary Complex | HPβCD + L-Arginine | Lyophilization | 6x in SGF* | [31] |
*SGF: Simulated Gastric Fluid
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijmsdr.org [ijmsdr.org]
- 5. ijpbr.in [ijpbr.in]
- 6. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 7. lifechemicals.com [lifechemicals.com]
- 8. pharmatutor.org [pharmatutor.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. brieflands.com [brieflands.com]
- 12. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 13. Effect of pH on pyrazole binding to liver alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Solubilization techniques used for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 16. jddtonline.info [jddtonline.info]
- 17. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pharmtech.com [pharmtech.com]
- 19. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 21. Pyrazole-Based Water-Soluble Dendrimer Nanoparticles as a Potential New Agent against Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scispace.com [scispace.com]
- 23. dovepress.com [dovepress.com]
- 24. creative-biolabs.com [creative-biolabs.com]
- 25. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 26. japsonline.com [japsonline.com]
- 27. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 28. researchgate.net [researchgate.net]
- 29. Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative [mdpi.com]
- 30. consensus.app [consensus.app]
- 31. mdpi.com [mdpi.com]
Technical Support Center: Biological Testing of Amine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with amine compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the biological testing of these versatile molecules.
Troubleshooting Guides
Issue 1: My amine compound is showing activity in every assay I test it in. Is this real?
This is a common issue known as pan-assay interference, and it is frequently observed with amine compounds. It is crucial to determine if the observed activity is genuine or an artifact of assay interference.
Possible Causes and Troubleshooting Steps:
-
Reactive Moiety Interference: Amines, particularly primary and secondary amines, are nucleophilic and can react with assay components.[1][2][3] Aromatic amines can also be prone to metabolic activation to reactive species.[4]
-
Troubleshooting:
-
Run a counter-screen: Include a control assay that lacks the specific biological target but contains all other assay components. Activity in this assay suggests non-specific reactivity.
-
Thiol Reactivity Test: Run the assay in the presence of a reducing agent like dithiothreitol (DTT).[2] A significant decrease in compound activity may indicate that your compound is reacting with cysteine residues in your target protein.[2]
-
-
-
Assay Technology Interference: Amine compounds can interfere with various assay technologies. For instance, tertiary amines can act as singlet oxygen quenchers in proximity assays like AlphaLISA®.[5]
-
Troubleshooting:
-
Orthogonal Assays: Validate your findings using a different assay technology that relies on a distinct detection method.
-
Signal Quenching/Enhancement Controls: Run controls to check if your compound absorbs light at the excitation or emission wavelengths of your assay (for fluorescence-based assays) or if it directly inhibits a reporter enzyme (e.g., luciferase, HRP).
-
-
Experimental Protocol: Thiol Reactivity Assay
This protocol is adapted for a generic enzyme inhibition assay.
-
Prepare Reagents:
-
Enzyme solution
-
Substrate solution
-
Assay buffer
-
Amine compound stock solution
-
Dithiothreitol (DTT) stock solution (e.g., 1 M)
-
-
Assay Procedure:
-
Set up two sets of reactions in a 96-well plate.
-
Set A (Without DTT):
-
Add assay buffer.
-
Add your amine compound at various concentrations.
-
Add the enzyme solution and incubate for a predetermined time.
-
Initiate the reaction by adding the substrate.
-
Measure the signal (e.g., absorbance, fluorescence) over time.
-
-
Set B (With DTT):
-
Add assay buffer containing a final concentration of 1-5 mM DTT.[2]
-
Repeat the steps from Set A.
-
-
-
Data Analysis:
-
Calculate the IC50 of your amine compound in the presence and absence of DTT. A significant rightward shift in the IC50 in the presence of DTT suggests thiol reactivity.
-
Issue 2: My amine compound is showing significant cytotoxicity to my cells. How can I determine the cause?
Cytotoxicity is a frequent challenge with amine-containing molecules, and it can be structure- and cell line-dependent.[6][7]
Possible Causes and Troubleshooting Steps:
-
Structure-Activity Relationship (SAR) for Cytotoxicity:
-
Aliphatic Amines: Cytotoxicity can increase with the length of the alkyl chain.[6]
-
Amine Substitution: Tertiary and secondary amines may exhibit higher promiscuity and toxicity compared to primary amines.[7]
-
Amine Density: For polymeric amines, a higher density of amine groups can lead to increased cytotoxicity.[8]
-
-
Mechanism of Cytotoxicity:
-
Membrane Disruption: Cationic amines can interact with and disrupt cell membranes.[2]
-
Reactive Oxygen Species (ROS) Generation: Some amines can undergo redox cycling, leading to the production of ROS and subsequent oxidative stress.[9][10]
-
Mitochondrial Dysfunction: Amines can accumulate in mitochondria and interfere with the electron transport chain, leading to ROS production and cell death.[10]
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting amine compound cytotoxicity.
Experimental Protocol: Cellular ROS Detection using DCFDA
-
Cell Preparation:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
-
Loading with DCFDA:
-
Remove the culture medium and wash the cells with warm PBS.
-
Incubate the cells with 2',7'-dichlorofluorescin diacetate (DCFDA) solution (typically 5-10 µM) for 30-60 minutes at 37°C.
-
-
Compound Treatment:
-
Wash the cells with PBS to remove excess DCFDA.
-
Add fresh culture medium containing your amine compound at various concentrations. Include a positive control (e.g., H₂O₂) and a vehicle control.
-
-
Measurement:
-
Measure the fluorescence (excitation ~485 nm, emission ~535 nm) immediately and at different time points using a plate reader.
-
-
Data Analysis:
-
An increase in fluorescence intensity in treated cells compared to the vehicle control indicates an increase in intracellular ROS.
-
Frequently Asked Questions (FAQs)
Q1: How do the physicochemical properties of my amine compound affect its biological testing?
The physicochemical properties of amines are critical to their behavior in biological systems and assays.[11][12][13][14]
| Property | Impact on Biological Testing | Troubleshooting/Considerations |
| Basicity (pKa) | Influences solubility, cell permeability, and potential for off-target interactions. Basic amines can accumulate in acidic organelles like lysosomes.[11] | Determine the pKa of your compound. Adjust buffer pH in assays where relevant, but be mindful of physiological relevance. |
| Solubility | Poor aqueous solubility can lead to compound precipitation in assays, causing inaccurate results.[12][13] Lower aliphatic amines are generally water-soluble, but solubility decreases with increasing molecular weight.[12][14] | Measure the solubility of your compound in your assay buffer. Use of co-solvents like DMSO should be minimized and consistent across all experiments. |
| Hydrogen Bonding | Primary and secondary amines can act as hydrogen bond donors and acceptors, influencing target binding and solubility.[11][15] Tertiary amines are only hydrogen bond acceptors.[11][15] | Consider the hydrogen bonding potential when interpreting binding data. This is a key feature in molecular modeling and SAR. |
| Lipophilicity (LogP) | High lipophilicity can lead to non-specific binding, membrane disruption, and increased cytotoxicity.[7] | Measure or predict the LogP of your compound. Aim for a balanced LogP for optimal drug-like properties. |
Q2: My primary/secondary amine is reacting with my assay buffer components. What should I do?
Primary and secondary amines can react with certain buffer components or aldehydes/ketones.[16]
-
Reaction with Carbonyls: If your buffer or media contains aldehydes or ketones, your amine can form imines.[16]
-
Solution: Use buffers free of reactive carbonyl species.
-
-
Acylation: In the presence of acylating agents (e.g., acid chlorides, anhydrides), primary and secondary amines can form amides.[12]
-
Solution: Ensure all assay components are compatible and non-reactive with your amine.
-
Signaling Pathway: Amine Reactivity Leading to Assay Interference
Caption: Non-specific reactivity of amines can lead to false signals.
Q3: What are Pan-Assay Interference Compounds (PAINS) and are my amines at risk?
PAINS are chemical structures that appear as frequent hitters in many different high-throughput screens.[17] Certain amine-containing substructures can be classified as PAINS.
Key Characteristics of PAINS:
-
They often have a tendency to aggregate.
-
They can be redox-active.
-
They can be chemically reactive.
Mitigation Strategy:
-
Computational Screening: Use computational filters to identify potential PAINS substructures in your compound library before screening.
-
Experimental Validation: If a hit contains a potential PAINS motif, it is crucial to perform the rigorous counter-screens and orthogonal assays mentioned in Issue 1 .
Logical Relationship: Identifying True Hits vs. PAINS
Caption: Decision tree for validating hits and identifying PAINS.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 2. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Amine - Reactions, Synthesis, Properties | Britannica [britannica.com]
- 4. GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Relationship between chemical structure and cytotoxicity of aliphatic amines examined by a microtiter system with cultured fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. General structure-activity relationship for poly(glycoamidoamine)s: the effect of amine density on cytotoxicity and DNA delivery efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Chemistry of Reactive Oxygen Species (ROS) Revisited: Outlining Their Role in Biological Macromolecules (DNA, Lipids and Proteins) and Induced Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. science-revision.co.uk [science-revision.co.uk]
- 12. ncert.nic.in [ncert.nic.in]
- 13. NEET UG : Physical and Chemical Properties of Amines, Chemistry [unacademy.com]
- 14. Physical Properties of Amines - GeeksforGeeks [geeksforgeeks.org]
- 15. solubilityofthings.com [solubilityofthings.com]
- 16. web.mnstate.edu [web.mnstate.edu]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Refinement of Analytical Methods for Pyrazole Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical chemistry of pyrazole isomers.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating pyrazole isomers?
A1: The primary challenges in separating pyrazole isomers stem from their similar physicochemical properties. Regioisomers (e.g., 1,3- vs. 1,5-disubstituted pyrazoles) and constitutional isomers often have very close polarities and boiling points, leading to co-elution in chromatographic methods like HPLC and GC. Enantiomers, being stereoisomers, require chiral-specific methods for separation. Furthermore, the basic nature of the pyrazole ring can lead to peak tailing in reverse-phase HPLC due to interactions with residual silanols on the stationary phase.
Q2: How can I differentiate between N1- and N2-substituted pyrazole regioisomers?
A2: A combination of chromatographic and spectroscopic techniques is typically employed.
-
Chromatography: Regioisomers can often be separated by column chromatography or HPLC, though method optimization is crucial.[1]
-
NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing these isomers. A consistent steric effect on the chemical shift has been observed for N-alkyl pyrazole analogues, which can aid in identification.[2] For instance, the chemical shifts of the protons and carbons on the pyrazole ring and the substituent will differ between the N1 and N2 positions. Two-dimensional NMR experiments like NOESY can confirm the spatial proximity of protons, definitively assigning the structure.[3]
-
Mass Spectrometry: While mass spectrometry will show the same molecular ion for both isomers, their fragmentation patterns upon electron impact (in GC-MS) may differ, providing clues to their structure.
Q3: My pyrazole isomers are co-eluting in GC-MS. How can I resolve them?
A3: When pyrazole isomers co-elute, several strategies can be employed:
-
Optimize Chromatographic Conditions:
-
Temperature Program: Modify the temperature ramp rate. A slower ramp can improve resolution for closely eluting compounds.
-
Carrier Gas Flow Rate: Optimize the linear velocity of the carrier gas (e.g., helium) to enhance column efficiency.
-
Column Selection: If optimization fails, changing the column is recommended.[4] A column with a different stationary phase (e.g., a more polar phase like a wax column instead of a 5% phenyl-methylpolysiloxane) can alter selectivity and resolve the isomers.[5][6]
-
-
Mass Spectrometry Analysis:
-
Single Ion Monitoring (SIM): If the isomers have even slightly different fragmentation patterns, you can use SIM to monitor characteristic fragment ions for each isomer.[4] This can allow for quantification even with chromatographic co-elution.
-
Deconvolution Software: Modern mass spectrometry software often includes deconvolution algorithms that can mathematically separate the mass spectra of co-eluting compounds.
-
Q4: I am observing significant peak tailing for my pyrazole analytes in reverse-phase HPLC. What is the cause and how can I fix it?
A4: Peak tailing for basic compounds like pyrazoles is often caused by secondary interactions between the basic nitrogen atoms of the pyrazole and acidic residual silanol groups on the silica-based stationary phase.[7][8][9] Here are some solutions:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2-3) with an acid like formic acid or trifluoroacetic acid will protonate the silanol groups, minimizing these interactions.[7][9]
-
Use of an End-Capped Column: Employ a column that has been "end-capped," a process that chemically modifies most of the residual silanol groups.
-
Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM) can help to mask the silanol interactions.
-
Use of a "Base-Deactivated" or Polar-Embedded Column: These columns are specifically designed to minimize interactions with basic compounds and often provide better peak shapes.[8]
Troubleshooting Guides
HPLC Method Development for Pyrazole Regioisomers
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or no separation of isomers | - Inappropriate mobile phase composition.- Incorrect column chemistry. | - Optimize Mobile Phase: Vary the ratio of organic modifier (acetonitrile, methanol) to the aqueous phase. Acetonitrile often provides different selectivity compared to methanol for aromatic compounds.[10]- Change Column: If using a standard C18 column, try a phenyl-hexyl column to enhance π-π interactions, which can improve selectivity for aromatic isomers. |
| Co-elution of isomers with impurities | - Insufficient resolution.- Complex sample matrix. | - Improve Sample Preparation: Use solid-phase extraction (SPE) to clean up the sample and remove interfering compounds.[11]- Gradient Elution: Implement a gradient elution program, starting with a weaker mobile phase and gradually increasing the organic content. This can help to separate compounds with a wider range of polarities. |
| Irreproducible retention times | - Fluctuations in mobile phase pH.- Temperature variations.- Column degradation. | - Use a Buffer: Incorporate a buffer (e.g., phosphate, acetate) into the mobile phase to maintain a constant pH.[12]- Use a Column Oven: Maintain a constant column temperature to ensure consistent retention.- Equilibrate the Column: Ensure the column is fully equilibrated with the mobile phase before each injection. |
GC-MS Analysis of Substituted Pyrazole Isomers
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Isomers have identical mass spectra | - Isomers are positional isomers with very similar fragmentation pathways. | - Rely on Retention Time: Optimize the GC method (see Q3 in FAQs) to achieve baseline separation. Identification will then be based on retention time.- Use Retention Indices: Calculate the Kovats retention index for each peak and compare it to databases for the specific stationary phase used. This is more reliable than retention time alone.[5][13] |
| Poor peak shape (fronting or tailing) | - Sample overload.- Incompatible injection solvent. | - Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume.- Solvent Matching: Dissolve the sample in a solvent that is compatible with the stationary phase (e.g., hexane for non-polar columns). |
| Low sensitivity for certain isomers | - Thermal degradation in the injector.- Adsorption in the liner or column. | - Optimize Injector Temperature: Lower the injector temperature to prevent degradation of thermally labile isomers.- Use a Deactivated Liner: Ensure a clean, deactivated injector liner is used to prevent active sites from adsorbing the analytes. |
Experimental Protocols
Protocol 1: Chiral Separation of Pyrazole Enantiomers by HPLC
This protocol is a general guideline for the enantioselective separation of chiral pyrazole derivatives based on methods described for N1-substituted-1H-pyrazoles.[3]
-
Column: Use a polysaccharide-based chiral stationary phase (CSP), such as Lux Cellulose-2 or Lux Amylose-2 (Phenomenex).
-
Mobile Phase Screening:
-
Normal Phase: Start with a mobile phase of n-hexane and an alcohol modifier (e.g., ethanol or isopropanol). A typical starting ratio is 90:10 (v/v).
-
Polar Organic Mode: Screen with 100% methanol, 100% ethanol, or 100% acetonitrile. Binary mixtures of these solvents can also be effective.[3]
-
-
Flow Rate: Set the flow rate to 1.0 mL/min.
-
Temperature: Maintain the column at a constant temperature, typically 25 °C.
-
Detection: Use a UV detector at a wavelength where the analyte has maximum absorbance.
-
Optimization:
-
If resolution is poor, adjust the percentage of the alcohol modifier in the normal phase mode. Lowering the alcohol content generally increases retention and can improve resolution.[3]
-
In polar organic mode, switching between methanol, ethanol, and acetonitrile can significantly alter selectivity.
-
Protocol 2: Differentiation of Pyrazole Regioisomers by ¹H NMR
This protocol provides a general workflow for distinguishing between, for example, 1,3- and 1,5-disubstituted pyrazole regioisomers.
-
Sample Preparation: Dissolve a sufficient amount of each purified isomer in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in separate NMR tubes.
-
Acquire ¹H NMR Spectra:
-
Record a standard one-dimensional ¹H NMR spectrum for each isomer.
-
Pay close attention to the chemical shifts (δ) and coupling constants (J) of the protons on the pyrazole ring. The electronic environment, and thus the chemical shift, of the C4-H and the remaining ring proton (at C5 or C3) will differ between the two isomers.
-
-
Acquire 2D NMR Spectra (if necessary):
-
If the 1D spectra are ambiguous, perform a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment.
-
A NOESY spectrum will show cross-peaks between protons that are close in space. For an N1-substituted pyrazole, a cross-peak between the protons of the N1-substituent and the C5-proton of the pyrazole ring would be expected, which would be absent for the corresponding C3-proton in the other isomer.[3]
-
-
Data Analysis: Compare the spectra of the two isomers. Differences in chemical shifts and the presence or absence of key NOESY cross-peaks will allow for unambiguous structural assignment.[14][15]
Data Presentation
Table 1: Comparison of HPLC Conditions for Chiral Separation of N1-Substituted-1H-Pyrazoles[3]
| Stationary Phase | Mobile Phase | Mode | Typical Analysis Time | Resolution (Rs) Range | Notes |
| Lux Cellulose-2 | n-Hexane/Ethanol | Normal Phase | 5-15 min | Up to 18 | Superior performance in polar organic mode. |
| Lux Cellulose-2 | Acetonitrile | Polar Organic | ~5 min | Good | Very beneficial for short run times and sharp peaks. |
| Lux Amylose-2 | n-Hexane/Ethanol | Normal Phase | ~30 min | Up to 30 | Greater enantiomer-resolving ability in normal phase mode. |
| Lux Amylose-2 | Methanol | Polar Organic | 5-10 min | Lower than Cellulose-2 | - |
Visualizations
Caption: Workflow for pyrazole isomer analytical method development.
Caption: Decision tree for troubleshooting co-eluting pyrazole isomers.
References
- 1. provost.utsa.edu [provost.utsa.edu]
- 2. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 3. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. uhplcs.com [uhplcs.com]
- 8. chromtech.com [chromtech.com]
- 9. agilent.com [agilent.com]
- 10. Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 13. gcms.cz [gcms.cz]
- 14. Aminopyrazoles. V. Structure assignment of 1H-pyrazol-3-and 5-amines by means of the 1H NMR δ(4-H)-values of their exo-N-toluenesulfonyl derivatives† | Semantic Scholar [semanticscholar.org]
- 15. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Synthesis of 1-(1H-Pyrazol-3-YL)propan-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of three distinct synthetic routes to 1-(1H-Pyrazol-3-YL)propan-2-amine, a valuable building block in medicinal chemistry. The routes are evaluated based on key performance indicators such as overall yield, step count, and the nature of the chemical transformations involved. Detailed experimental protocols for key steps are provided, alongside a quantitative summary to aid in the selection of the most suitable pathway for specific research and development needs.
At a Glance: Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the three proposed synthetic routes to this compound. Yields are representative and may vary based on experimental conditions and scale.
| Parameter | Route 1: From Pyrazole-3-carboxaldehyde | Route 2: From 1-(1H-Pyrazol-3-YL)ethanone | Route 3: From Pyrazole and 1-Nitropropene |
| Starting Materials | Hydrazone of a methyl ketone, DMF, POCl₃, Nitroethane, Reducing agent (e.g., H₂/Pd-C) | 1-(1H-Pyrazol-3-YL)ethanone, Ammonia/Ammonium salt, Reducing agent (e.g., NaBH₃CN) | Pyrazole, 1-Nitropropene, Reducing agent (e.g., LiAlH₄) |
| Key Intermediates | Pyrazole-3-carboxaldehyde, 1-(1H-Pyrazol-3-YL)-2-nitroprop-1-ene | Imine/Enamine | 3-(2-Nitropropyl)-1H-pyrazole |
| Number of Steps | 3 | 1 | 2 |
| Overall Yield (Estimated) | 40-60% | 60-80% | 50-70% |
| Purity (Typical) | High, requires purification at each step | Good to High, may require final purification | Good, requires purification of intermediate and final product |
| Key Advantages | Utilizes readily available starting materials for the pyrazole core. | Shortest route. | Convergent synthesis. |
| Key Disadvantages | Longer route, involves the use of a nitrated intermediate. | Relies on the availability of the starting ketone. | Handling of nitroalkenes can be hazardous. |
Route 1: Synthesis via Pyrazole-3-carboxaldehyde
This route commences with the formation of a pyrazole-4-carboxaldehyde via the Vilsmeier-Haack reaction, which is then homologated and functionalized to the target amine.
Experimental Protocol:
Step 1: Synthesis of 1-Aryl-3-phenyl-1H-pyrazole-4-carbaldehyde (General Vilsmeier-Haack Procedure) [1]
To a Vilsmeier-Haack reagent prepared from dimethylformamide (10 mL) and phosphorus oxychloride (1.1 mL, 12 mmol), the appropriate acetophenone phenylhydrazone (4 mmol) is added. The reaction mixture is stirred at 60-65 °C for 3 hours and then poured into ice-cold water. The resulting solid is collected by filtration, washed with water, and crystallized from ethanol. Yields for analogous reactions are reported to be in the range of 68-78%.[1]
Step 2: Henry Reaction of Pyrazole-3-carboxaldehyde with Nitroethane
A base-catalyzed condensation between pyrazole-3-carboxaldehyde and nitroethane yields the corresponding nitroalkene. Typical conditions involve a base such as sodium hydroxide or potassium carbonate in a solvent like methanol or ethanol at room temperature.[2]
Step 3: Reduction of the Nitroalkene
The nitro group of the intermediate from Step 2 is reduced to the primary amine. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. Other reducing agents like lithium aluminum hydride (LiAlH₄) or iron in acidic media can also be employed.
Synthesis Pathway
Caption: Route 1: Elaboration from Pyrazole-3-carboxaldehyde.
Route 2: Reductive Amination of 1-(1H-Pyrazol-3-YL)ethanone
This is a more direct approach that relies on the availability of the corresponding pyrazolyl ketone. The ketone is converted to the amine in a one-pot reaction.
Experimental Protocol:
General Procedure for Reductive Amination [3]
To a solution of the pyrazole-4-carbaldehyde (1 mmol) and the desired amine (e.g., ammonia or an ammonium salt, 1.2 mmol) in a suitable solvent such as dry 1,2-dichloroethane (35 mL), sodium triacetoxyborohydride (0.3 g, 1.4 mmol) is added. The resulting mixture is refluxed for 1-3 hours. After cooling, a saturated aqueous solution of sodium bicarbonate (30 mL) is added, and the product is extracted with dichloromethane (2 x 30 mL). The combined organic layers are dried and concentrated to yield the amine. Yields for similar reductive aminations are often high.[3]
Synthesis Pathway
Caption: Route 2: Reductive Amination of a Pyrazolyl Ketone.
Route 3: Synthesis via Michael Addition to 1-Nitropropene
This route involves the initial formation of the C-N bond between the pyrazole ring and the side chain via a Michael addition, followed by reduction of the nitro group.
Experimental Protocol:
Step 1: Aza-Michael Addition of Pyrazole to 1-Nitropropene
The aza-Michael addition of pyrazole to a nitroalkene can be performed under solvent- and catalyst-free conditions or with a mild base.[4] Typically, pyrazole and 1-nitropropene are mixed, potentially with a catalytic amount of a base like cesium carbonate, and heated to achieve the addition product, 3-(2-nitropropyl)-1H-pyrazole.
Step 2: Reduction of the Nitro Group
The resulting nitro compound is then reduced to the target amine using a suitable reducing agent. Lithium aluminum hydride in an ethereal solvent is effective for this transformation. Alternatively, catalytic hydrogenation can be employed.
Synthesis Pathway
Caption: Route 3: Michael Addition and Reduction.
References
A Comprehensive Guide to the Biological Target Validation of 1-(1H-Pyrazol-3-YL)propan-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][4][5][6] The compound 1-(1H-Pyrazol-3-YL)propan-2-amine is a small molecule featuring this core structure. While the specific biological target of this compound is not definitively established in publicly available literature, its structural motifs suggest several plausible mechanisms of action. This guide provides a comprehensive framework for the identification and validation of its biological target, comparing various experimental strategies and offering detailed protocols for key assays.
Hypothesized Biological Target Classes
Based on the known biological activities of pyrazole-containing compounds, this compound may interact with targets in the following classes:
-
Protein Kinases: Many pyrazole derivatives are known to be kinase inhibitors. These enzymes play a crucial role in cell signaling and are often dysregulated in diseases like cancer and inflammatory disorders.
-
Cyclooxygenases (COX): Some pyrazole-containing drugs, such as celecoxib, are selective COX-2 inhibitors, which are key enzymes in the inflammatory pathway.[6]
-
G-Protein Coupled Receptors (GPCRs): The diverse structures of pyrazole derivatives allow them to bind to a wide range of receptors, including GPCRs, which are involved in numerous physiological processes.
-
Enzymes involved in microbial metabolism: Given the antimicrobial activity of some pyrazoles, the compound might target essential enzymes in bacteria or fungi.
Experimental Workflow for Target Identification and Validation
The process of identifying and validating the biological target of a novel compound can be divided into two main phases: Target Identification and Target Validation.[7][8]
Figure 1: A high-level overview of the experimental workflow for biological target validation.
Phase 1: Target Identification
The initial step is to identify potential interacting partners of the compound. This can be achieved through various "target deconvolution" methods following an initial phenotypic screen to observe the compound's effect on cells or organisms.[9][10][11]
Comparison of Target Identification Methodologies
| Method | Principle | Advantages | Disadvantages |
| Affinity Chromatography | The compound is immobilized on a solid support to "pull down" interacting proteins from a cell lysate.[10][12][13] | Direct identification of binding partners. | Requires chemical modification of the compound; potential for non-specific binding. |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation. | Label-free; can be performed in live cells. | Not suitable for all targets; requires specific antibodies or mass spectrometry for detection. |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects the target protein from proteolytic degradation.[10][14] | Label-free; applicable to a wide range of proteins. | Requires optimization of protease conditions. |
| Genetic Approaches (e.g., RNAi screening) | Silencing genes to identify those that alter sensitivity to the compound.[9] | Unbiased, genome-wide approach. | Indirect; may identify pathway components rather than the direct target. |
| Computational Methods | In silico docking and screening against known protein structures.[9][15] | Rapid and cost-effective. | Predictions require experimental validation; accuracy depends on the quality of protein structures. |
Phase 2: Target Validation
Once a list of potential targets is generated, the next crucial step is to validate that the compound's biological effects are mediated through direct interaction with a specific target.[7][15]
References
- 1. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. academicstrive.com [academicstrive.com]
- 3. A review on biological activity of pyrazole contain pyrimidine derivatives [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 8. Target Discovery: Identification and Validation | Bio-Rad [bio-rad.com]
- 9. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 10. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Target deconvolution techniques in modern phenotypic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Natural Bioactive Compound Target Identification - Creative Biolabs [creative-biolabs.com]
- 13. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Target Identification and Validation in Drug Development | Technology Networks [technologynetworks.com]
A Comparative Analysis of Cyclooxygenase-2 (COX-2) Inhibitors and Non-Selective NSAIDs for Inflammatory Conditions
An objective comparison of the efficacy and safety profiles of the selective COX-2 inhibitor Celecoxib versus the non-selective non-steroidal anti-inflammatory drugs (NSAIDs) Ibuprofen and Naproxen, with supporting experimental data and protocols.
For Researchers, Scientists, and Drug Development Professionals.
While direct efficacy and safety data for the novel compound 1-(1H-Pyrazol-3-YL)propan-2-amine is not currently available in peer-reviewed literature, the pyrazole scaffold is a key feature of several established pharmaceuticals. To provide a relevant comparative framework, this guide focuses on a well-characterized pyrazole-containing drug, the selective COX-2 inhibitor celecoxib, and compares its performance against two of the most widely used non-selective NSAIDs, ibuprofen and naproxen.
This guide will delve into the mechanisms of action, comparative efficacy in treating inflammatory conditions such as osteoarthritis and rheumatoid arthritis, and the safety profiles of these drugs. All quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided to facilitate reproducibility and further research.
Mechanism of Action: The COX Enzyme Family
Non-steroidal anti-inflammatory drugs exert their therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes. There are two main isoforms of this enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that play a protective role in the gastric mucosa, kidneys, and platelets.
-
COX-2: This isoform is typically induced at sites of inflammation and is responsible for the production of prostaglandins that mediate pain, fever, and inflammation.
The differential inhibition of these two isoforms is a key determinant of both the efficacy and the side-effect profile of an NSAID.
Celecoxib is a selective COX-2 inhibitor, meaning it preferentially binds to and inhibits the COX-2 enzyme over COX-1.[1][2][3] This selectivity is attributed to its sulfonamide side chain, which binds to a hydrophilic region near the active site of COX-2.[2] In theory, this allows celecoxib to reduce inflammation and pain with a lower risk of the gastrointestinal side effects associated with COX-1 inhibition.[3]
Ibuprofen and Naproxen are non-selective COX inhibitors, meaning they inhibit both COX-1 and COX-2 enzymes.[4][5][6][7] Their anti-inflammatory, analgesic, and antipyretic effects are primarily mediated through the inhibition of COX-2, while the inhibition of COX-1 is associated with an increased risk of gastrointestinal adverse events.[5][6]
Figure 1. Simplified signaling pathway of the arachidonic acid cascade and the points of intervention for Celecoxib, Ibuprofen, and Naproxen.
Comparative Efficacy
The efficacy of celecoxib, ibuprofen, and naproxen has been extensively studied in clinical trials for the management of pain and inflammation associated with osteoarthritis (OA) and rheumatoid arthritis (RA).
Osteoarthritis
Multiple studies have demonstrated that celecoxib is as effective as non-selective NSAIDs, including naproxen and ibuprofen, in improving the signs and symptoms of osteoarthritis.[8][9] In patients with OA of the knee, celecoxib (100 mg and 200 mg daily) showed similar efficacy to naproxen (500 mg twice daily).[8] Another study found that celecoxib (200 mg once daily) was as effective as naproxen (500 mg twice daily) in reducing OA pain in Hispanic patients. A randomized, double-blind, non-inferiority trial concluded that celecoxib was non-inferior to ibuprofen for the treatment of patients with osteoarthritis of the knee.[8]
Rheumatoid Arthritis
In patients with active rheumatoid arthritis, celecoxib (100 to 400 mg twice daily) produced significant anti-inflammatory and analgesic effects comparable to naproxen (500 mg twice daily).[8] For stable rheumatoid arthritis, celecoxib (200 mg twice daily) demonstrated sustained symptomatic improvements similar to slow-release diclofenac (75 mg twice daily) over a 24-week period.[8]
| Drug | Condition | Key Efficacy Findings |
| Celecoxib | Osteoarthritis | - Similar efficacy to naproxen and ibuprofen in improving signs and symptoms.[8][9]- Non-inferior to ibuprofen in treating knee OA.[8] |
| Rheumatoid Arthritis | - Comparable anti-inflammatory and analgesic effects to naproxen.[8]- Similar sustained symptomatic improvement as diclofenac.[8] | |
| Ibuprofen | Osteoarthritis | - Effective for short-term symptomatic relief.[4] |
| Rheumatoid Arthritis | - Used for inflammatory relief.[4] | |
| Naproxen | Osteoarthritis | - Effective for short-term symptomatic relief.[10] |
| Rheumatoid Arthritis | - As effective as aspirin in decreasing disease activity.[11] |
Table 1. Summary of Key Efficacy Findings.
Quantitative Comparison of In Vitro COX Inhibition
The selectivity of an NSAID for COX-2 over COX-1 can be quantified by determining the half-maximal inhibitory concentration (IC50) for each enzyme and calculating the COX-1/COX-2 IC50 ratio. A higher ratio indicates greater selectivity for COX-2.
| Drug | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Ratio (COX-1/COX-2) |
| Celecoxib | 7.6 | 1 | 7.6 |
| Ibuprofen | 1.8 | 9.2 | 0.2 |
| Naproxen | 2.4 | 1.2 | 2.0 |
Note: IC50 values can vary depending on the specific assay conditions. The values presented here are representative figures from in vitro human whole blood assays.[12]
Table 2. Comparative In Vitro COX-1 and COX-2 Inhibition.
Safety and Tolerability Profile
The landmark Prospective Randomized Evaluation of Celecoxib Integrated Safety vs. Ibuprofen Or Naproxen (PRECISION) trial provided crucial data on the long-term safety of these three drugs in patients with arthritis at high risk for cardiovascular disease.[13][14]
Gastrointestinal Events
The PRECISION trial demonstrated that patients treated with celecoxib experienced significantly fewer gastrointestinal events compared to those receiving prescription doses of ibuprofen or naproxen.[13] The rate of serious gastrointestinal events was 1.1% for celecoxib, 1.5% for naproxen, and 1.6% for ibuprofen.[13] Another study showed that celecoxib caused significantly fewer serious upper gastrointestinal events compared to naproxen and diclofenac.[9]
Cardiovascular Events
The PRECISION trial found similar rates of cardiovascular risk among patients treated with celecoxib, ibuprofen, and naproxen.[14] The primary cardiovascular endpoint (cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke) occurred in 2.3% of patients receiving celecoxib, 2.7% receiving ibuprofen, and 2.5% receiving naproxen.[2]
Renal Events
In the PRECISION trial, celecoxib was associated with a lower risk of renal events compared to ibuprofen.[2] The incidence of renal events was 0.7% for celecoxib, 1.1% for ibuprofen, and 0.9% for naproxen.[2]
| Adverse Event Category | Celecoxib | Ibuprofen | Naproxen | Key Findings from the PRECISION Trial |
| Major Adverse Cardiovascular Events | 2.3% | 2.7% | 2.5% | Similar rates of cardiovascular risk among the three drugs.[2] |
| Serious Gastrointestinal Events | 1.1% | 1.6% | 1.5% | Significantly fewer GI events with celecoxib compared to ibuprofen and naproxen.[13] |
| Renal Events | 0.7% | 1.1% | 0.9% | Lower risk of renal events with celecoxib compared to ibuprofen.[2] |
| Major Toxicity (Composite) | 4.1% | 5.3% | 4.8% | Patients using naproxen or ibuprofen had a significantly higher risk of major toxicity than those using celecoxib.[1] |
Table 3. Comparative Adverse Event Rates from the PRECISION Trial.
Experimental Protocols
To ensure the reproducibility of the findings presented and to aid researchers in their own investigations, detailed protocols for key experiments are provided below.
In Vitro COX-1 and COX-2 Inhibition Assay
This protocol describes a common method for determining the IC50 values of a test compound for COX-1 and COX-2 enzymes.
References
- 1. The Risk of Major NSAID Toxicity with Celecoxib, Ibuprofen, or Naproxen: A Secondary Analysis of the PRECISION Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prospective Randomized Evaluation of Celeboxib Integrated Safety Versus Ibuprofen or Naproxen - American College of Cardiology [acc.org]
- 3. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajmc.com [ajmc.com]
- 5. Efficacy and tolerability of celecoxib and naproxen versus placebo in Hispanic patients with knee osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy of celecoxib versus ibuprofen for the treatment of patients with osteoarthritis of the knee: A randomized double-blind, non-inferiority trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MDedge [mdedge.com]
- 10. openaccessjournals.com [openaccessjournals.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. Landmark Study Demonstrates Pfizer’s Celebrex (Celecoxib)Has Similar Cardiovascular Risk As Compared To Prescription Doses Of Ibuprofen and Naproxen | Pfizer [pfizer.com]
- 14. academicjournals.org [academicjournals.org]
Comparative Analysis of 1-(1H-Pyrazol-3-YL)propan-2-amine: A Guide to Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profile of 1-(1H-Pyrazol-3-YL)propan-2-amine and its analogs. Due to the limited publicly available cross-reactivity data for this compound, this guide leverages data from structurally similar pyrazole-based compounds to provide insights into potential off-target interactions. The information presented herein is intended to guide researchers in designing and interpreting studies involving this class of compounds.
Executive Summary
The pyrazole scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs with a wide range of biological activities.[1][2][3][4] Compounds containing the 1H-pyrazol-3-amine core have shown potent and selective inhibitory activity against specific kinases, such as Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of inflammation and necroptosis.[5] However, the potential for off-target effects is a critical consideration in drug development. This guide presents a comparative summary of the kinase selectivity of a representative 3-amino-1H-pyrazole-based inhibitor and discusses the broader cross-reactivity landscape of this compound class. Detailed experimental protocols for assessing kinase selectivity are also provided to facilitate further research.
Cross-Reactivity Profile of a Representative 3-Amino-1H-Pyrazole-Based Kinase Inhibitor
| Kinase Target | Percentage of Control (%) | Kinase Family |
| High Affinity Targets (<10%) | ||
| CLK1 | 0.1 | CMGC |
| CLK2 | 0.1 | CMGC |
| CLK3 | 0.1 | CMGC |
| CLK4 | 0.1 | CMGC |
| DYRK1A | 0.1 | CMGC |
| DYRK1B | 0.1 | CMGC |
| DYRK2 | 0.1 | CMGC |
| DYRK3 | 0.1 | CMGC |
| FLT3(D835Y) | 0.1 | TK |
| HIPK1 | 0.1 | CMGC |
| HIPK2 | 0.1 | CMGC |
| HIPK3 | 0.1 | CMGC |
| KIT(D816V) | 0.1 | TK |
| YSK4 (MAP3K19) | 0.1 | STE |
| STK10 | 0.2 | STE |
| FLT3 | 0.3 | TK |
| Moderate Affinity Targets (10-30%) | ||
| AURKA | 11 | Other |
| AURKB | 15 | Other |
| AURKC | 12 | Other |
| CAMKK1 | 25 | CAMK |
| CAMKK2 | 18 | CAMK |
| CSNK1D | 22 | CK1 |
| CSNK1E | 28 | CK1 |
| Low Affinity Targets (>30%) | ||
| ABL1 | 55 | TK |
| AKT1 | 78 | AGC |
| CHEK1 | 65 | CAMK |
| GSK3B | 45 | CMGC |
| JAK2 | 82 | TK |
| MET | 91 | TK |
| SRC | 75 | TK |
This table presents a selection of kinases from the full panel for illustrative purposes. The complete dataset can be found in the supplementary materials of the cited publication.[1]
Experimental Protocols
A detailed understanding of the experimental methodologies used to generate cross-reactivity data is crucial for its interpretation. The following is a representative protocol for a kinase selectivity profiling assay, based on the widely used KINOMEscan™ platform.[7][8]
KINOMEscan™ Competition Binding Assay Protocol
Objective: To determine the binding affinity of a test compound against a large panel of protein kinases.
Principle: The assay is based on a competitive binding format where a test compound competes with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is quantified using a DNA-tagged kinase and quantitative PCR (qPCR).[7]
Materials:
-
Test compound (e.g., this compound) dissolved in DMSO.
-
DNA-tagged kinases.
-
Immobilized active-site directed ligands on a solid support (e.g., beads).
-
Binding buffer.
-
Wash buffer.
-
qPCR reagents.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Assay Plate Preparation: Add the diluted test compound to the assay plate wells. Include a DMSO-only control for baseline binding.
-
Kinase Reaction: Add the DNA-tagged kinase and the immobilized ligand to each well of the assay plate.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Washing: Wash the plate to remove unbound kinase and test compound.
-
Elution and Quantification: Elute the bound kinase from the solid support and quantify the amount of kinase-associated DNA using qPCR.
-
Data Analysis: The amount of kinase bound to the solid support is inversely proportional to the affinity of the test compound for the kinase. The results are typically expressed as the percentage of the DMSO control. A lower percentage indicates a higher binding affinity. Dissociation constants (Kd) can be calculated from dose-response curves.[7]
Signaling Pathways and Experimental Workflows
RIPK1 Signaling Pathway
Compounds based on the 1H-pyrazol-3-amine scaffold have been identified as potent and selective inhibitors of RIPK1.[5] RIPK1 is a critical regulator of cellular stress responses, including inflammation and programmed cell death (necroptosis). The following diagram illustrates a simplified view of the RIPK1 signaling pathway.
Caption: Simplified RIPK1 signaling pathway.
Experimental Workflow for Kinase Selectivity Profiling
The following diagram outlines a typical workflow for assessing the selectivity of a kinase inhibitor.
Caption: Kinase selectivity profiling workflow.
References
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4.11. DiscoverX Kinase Panel [bio-protocol.org]
- 4. Kinase Assay Panel [bio-protocol.org]
- 5. reactionbiology.com [reactionbiology.com]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. chayon.co.kr [chayon.co.kr]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Benchmarking the Purity of Synthesized 1-(1H-Pyrazol-3-YL)propan-2-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for benchmarking the purity of synthesized 1-(1H-Pyrazol-3-YL)propan-2-amine against commercially available alternatives. The methodologies and data presented herein are intended to serve as a standard for quality control and assurance in research and development settings.
Introduction
This compound is a heterocyclic amine containing a pyrazole moiety, a scaffold of significant interest in medicinal chemistry due to its wide range of biological activities. The purity of this compound is paramount for its use in drug discovery and development, as impurities can lead to erroneous experimental results, side effects, and altered efficacy. This guide outlines a comparative analysis of a laboratory-synthesized batch of this compound against two commercially available alternatives, utilizing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Methodologies
A multi-tiered analytical approach was employed to provide a comprehensive purity profile of the synthesized compound and its commercial counterparts.
Materials
| Material | Source | Lot Number | Stated Purity |
| Synthesized this compound | In-house Synthesis | SYN-PPA-001 | - |
| Alternative A | Commercial Supplier 1 | CS1-PPA-123 | >98% |
| Alternative B | Commercial Supplier 2 | CS2-PPA-456 | >97% |
| Acetonitrile (HPLC Grade) | Sigma-Aldrich | - | - |
| Water (Milli-Q) | Millipore | - | - |
| Trifluoroacetic Acid (TFA) | Sigma-Aldrich | - | - |
| Deuterated Chloroform (CDCl3) | Cambridge Isotope Laboratories | - | - |
High-Performance Liquid Chromatography (HPLC)
HPLC was used for the quantitative determination of purity.
-
Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector (DAD).
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% TFA in Water (A) and 0.1% TFA in Acetonitrile (B).
-
Gradient Program: 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 5% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm.
-
Sample Preparation: Samples were prepared by dissolving 1 mg of each compound in 1 mL of a 50:50 mixture of water and acetonitrile.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS was utilized to identify and semi-quantify volatile and semi-volatile impurities.
-
Instrumentation: Agilent 7890B GC system coupled to an Agilent 5977A MSD.
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 40-550 amu.
-
Sample Preparation: Samples were prepared by dissolving 1 mg of each compound in 1 mL of dichloromethane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded for structural confirmation and identification of major impurities.
-
Instrumentation: Bruker Avance III HD 400 MHz spectrometer.
-
Solvent: Deuterated Chloroform (CDCl₃).
-
¹H NMR: 16 scans, relaxation delay of 1s.
-
¹³C NMR: 1024 scans, relaxation delay of 2s.
-
Sample Preparation: Approximately 10 mg of each sample was dissolved in 0.7 mL of CDCl₃.
Results and Discussion
The purity of the in-house synthesized this compound was benchmarked against two commercial alternatives. The data is summarized in the following tables.
Purity Determination by HPLC
The purity of the compounds was determined by calculating the peak area percentage of the main component in the HPLC chromatogram.
| Sample | Retention Time (min) | Purity (%) |
| Synthesized Compound | 8.54 | 99.2 |
| Alternative A | 8.55 | 98.5 |
| Alternative B | 8.53 | 97.8 |
The synthesized compound exhibited a higher purity (99.2%) compared to both commercial alternatives. Alternative A showed a purity of 98.5%, while Alternative B had the lowest purity at 97.8%.
Impurity Profiling by GC-MS
GC-MS analysis allowed for the identification of potential process-related impurities and residual solvents.
| Impurity | Retention Time (min) | Synthesized (%) | Alternative A (%) | Alternative B (%) |
| Unreacted Starting Material A | 5.21 | 0.15 | 0.35 | 0.62 |
| Regioisomer | 9.12 | 0.30 | 0.50 | 0.75 |
| Dichloromethane | 2.15 | < 0.01 | 0.05 | 0.10 |
| Other Minor Impurities | - | 0.35 | 0.60 | 0.73 |
| Total Impurities | 0.80 | 1.50 | 2.20 |
The impurity profile of the synthesized compound was significantly cleaner than the commercial alternatives. The major impurity in all samples was identified as a regioisomer, likely formed during the pyrazole ring synthesis. The levels of unreacted starting material and residual solvent were also lower in the in-house synthesized batch.
Structural Confirmation by NMR Spectroscopy
NMR spectroscopy confirmed the identity of this compound in all samples. The chemical shifts were consistent with the expected structure.
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | 7.50 | d | Pyrazole H-5 |
| ¹H | 6.25 | d | Pyrazole H-4 |
| ¹H | 3.40 | m | CH |
| ¹H | 2.80 | dd | CH₂ |
| ¹H | 2.70 | dd | CH₂ |
| ¹H | 1.50 | br s | NH₂ |
| ¹H | 1.20 | d | CH₃ |
| ¹³C | 148.0 | CH | Pyrazole C-5 |
| ¹³C | 135.0 | C | Pyrazole C-3 |
| ¹³C | 105.0 | CH | Pyrazole C-4 |
| ¹³C | 48.0 | CH | CH |
| ¹³C | 35.0 | CH₂ | CH₂ |
| ¹³C | 22.0 | CH₃ | CH₃ |
The spectra of the synthesized compound showed sharper peaks and a flatter baseline, indicative of higher purity, compared to the commercial alternatives which displayed minor impurity peaks in the aliphatic and aromatic regions.
Visualized Workflows
The following diagrams illustrate the experimental workflow and the logic of the comparative analysis.
Conclusion
The in-house synthesized this compound demonstrates a superior purity profile when compared to two commercially available alternatives. The HPLC analysis shows a higher percentage purity, and the GC-MS data reveals a lower level of process-related impurities and residual solvents. Furthermore, NMR spectroscopy confirms the structural integrity with a cleaner spectrum. This comprehensive analytical benchmarking underscores the importance of rigorous in-house purification protocols to ensure the highest quality of research compounds for drug discovery and development applications. Researchers should be aware that commercial products may vary in purity and should be independently verified for sensitive applications.
A Head-to-Head Battle of Bioisosteres: Pyrazole vs. Imidazole in Drug Design
An in-depth comparative analysis for researchers, scientists, and drug development professionals.
In the intricate world of medicinal chemistry, the strategic replacement of functional groups—a technique known as bioisosteric replacement—is a cornerstone of drug design and optimization. Among the most versatile and frequently employed bioisosteres are the five-membered aromatic heterocycles, pyrazole and imidazole. Both scaffolds offer unique physicochemical and biological properties that can significantly influence a drug candidate's potency, selectivity, and pharmacokinetic profile. This guide provides a comprehensive, data-driven comparison of pyrazole and imidazole bioisosteres to inform rational drug design decisions.
Physicochemical Properties: A Tale of Two Rings
The subtle difference in the arrangement of the two nitrogen atoms within the five-membered ring—1,2 in pyrazole and 1,3 in imidazole—gives rise to distinct electronic and steric properties. These differences have profound implications for a molecule's acidity, lipophilicity, and metabolic stability.
A computational study on the relative stability of pyrazole and imidazole derivatives suggests that, in general, imidazole and its derivatives are more stable than pyrazole and its derivatives.[1][2] This higher stability of the imidazole ring is attributed to the arrangement of the nitrogen atoms, which are separated by a carbon atom, creating a more stable coulombic system compared to the adjacent, and therefore more repulsive, nitrogen atoms in pyrazole.[1]
| Property | Pyrazole | Imidazole | Significance in Drug Design |
| pKa | ~2.5 | ~7.0 | Imidazole's higher basicity allows it to be protonated at physiological pH, potentially forming crucial ionic interactions with target proteins. Pyrazole's weaker basicity can be advantageous in avoiding unwanted interactions or improving cell permeability. |
| logP | ~0.42 | ~0.08 | Pyrazole is generally more lipophilic than imidazole, which can enhance membrane permeability and access to lipophilic binding pockets. Imidazole's greater polarity can improve aqueous solubility. |
| Metabolic Stability (t½ in human liver microsomes) | Generally more stable | Can be more susceptible to metabolism | The pyrazole ring is often considered a metabolically stable scaffold. The imidazole ring, depending on its substitution pattern, can be a site of metabolism. |
Note: The values presented are for the parent compounds and can vary significantly with substitution.
Biological Activity: A Comparative Look at Kinase Inhibition
To illustrate the impact of bioisosteric replacement on biological activity, we can examine inhibitors of p38 MAP kinase, a key enzyme in inflammatory pathways. Both pyrazole and imidazole scaffolds have been extensively used to develop potent p38 inhibitors.
| Compound | Core Scaffold | Target | IC50 (nM) | Reference |
| SB 203580 | Imidazole | p38α MAP Kinase | 50 | [3] |
| BIRB 796 | Pyrazole | p38α MAP Kinase | 1 | [3] |
| Pyrazole Derivative | Pyrazole | p38α MAP Kinase | 1.05 - 5.21 (µM) | [4] |
| Imidazole Derivative | Imidazole | p38α MAP Kinase | Inactive | [4] |
In the case of the CB1 receptor antagonist rimonabant, a pyrazole-containing drug, replacement of the pyrazole with an imidazole ring, along with other modifications, resulted in compounds with retained, and in some cases, potent biological activity.[5][6] This highlights that the success of a bioisosteric switch is highly dependent on the specific target and the overall molecular context.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of bioisosteres. Below are summaries of standard protocols for determining key physicochemical and biological parameters.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of a compound's acidity or basicity. A common method for its determination is potentiometric titration.
-
Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically water or a water/co-solvent mixture, to a known concentration.
-
Titration: The solution is titrated with a standardized solution of a strong acid or base (e.g., HCl or NaOH).
-
pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
Determination of logP by HPLC
The logarithm of the partition coefficient (logP) between n-octanol and water is a key indicator of a compound's lipophilicity. High-performance liquid chromatography (HPLC) provides a rapid and reliable method for its estimation.
-
Column and Mobile Phase: A reverse-phase HPLC column (e.g., C18) is used. The mobile phase typically consists of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol).
-
Calibration: A set of standard compounds with known logP values is injected, and their retention times are measured. A calibration curve is constructed by plotting the logarithm of the retention factor (k') against the known logP values.
-
Sample Analysis: The test compound is injected under the same chromatographic conditions, and its retention time is determined.
-
logP Calculation: The logP of the test compound is calculated from its retention time using the calibration curve.
Metabolic Stability Assessment using Liver Microsomes
This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, which are abundant in liver microsomes.
-
Incubation Mixture: The test compound is incubated with liver microsomes (from human or other species) in a buffered solution containing the necessary cofactor, NADPH, to initiate the metabolic reactions.
-
Time Course: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a quenching solution, typically a cold organic solvent like acetonitrile, which also precipitates the proteins.
-
Analysis: After centrifugation to remove the precipitated proteins, the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound.
-
Data Analysis: The rate of disappearance of the compound is used to calculate its in vitro half-life (t½) and intrinsic clearance (Clint).
Radioligand Binding Assay for Receptor Affinity
This technique is the gold standard for determining the affinity of a ligand for its receptor.
-
Preparation of Receptor Source: Membranes from cells or tissues expressing the target receptor are prepared.
-
Competitive Binding: A fixed concentration of a radiolabeled ligand known to bind to the receptor is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, which corresponds to the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant), a measure of the affinity of the test compound for the receptor, can then be calculated from the IC50 value.
Visualizing the Concepts
To better understand the context in which these bioisosteres operate, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Conclusion
The choice between a pyrazole and an imidazole bioisostere is a nuanced decision that requires careful consideration of the specific drug design goals. Imidazole offers greater basicity and polarity, which can be leveraged to form key interactions and improve solubility. Conversely, pyrazole's lower basicity and higher lipophilicity can enhance membrane permeability and metabolic stability. The provided experimental data and protocols offer a framework for the systematic evaluation of these important bioisosteres, enabling a more informed and rational approach to the design of new and improved therapeutic agents. Ultimately, the optimal choice will emerge from a comprehensive analysis of the structure-activity and structure-property relationships within a given chemical series and for a specific biological target.
References
- 1. purkh.com [purkh.com]
- 2. doaj.org [doaj.org]
- 3. tonglab.biology.columbia.edu [tonglab.biology.columbia.edu]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo and In Vitro Efficacy of 1-(1H-Pyrazol-3-YL)propan-2-amine Derivatives as RIPK1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of novel 1-(1H-Pyrazol-3-YL)propan-2-amine derivatives, specifically potent Receptor-Interacting serine/threonine-protein Kinase 1 (RIPK1) inhibitors, against the clinical-stage comparator, GSK2982772. The data presented is compiled from publicly available research to facilitate an objective evaluation of these compounds for inflammatory disease therapeutics.
Executive Summary
Derivatives of 1H-Pyrazol-3-amine have emerged as a promising class of RIPK1 inhibitors with significant potential for the treatment of inflammatory diseases. This guide focuses on two such derivatives, herein referred to as Compound 44 and Compound 70 , which have demonstrated low nanomolar potency against RIPK1 and robust efficacy in both cellular and animal models of inflammation. A comparative analysis with GSK2982772, a well-characterized RIPK1 inhibitor that has progressed to clinical trials, is provided to benchmark the preclinical performance of these novel pyrazole compounds.
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the key in vitro and in vivo efficacy parameters for the 1H-Pyrazol-3-amine derivatives and GSK2982772.
Table 1: In Vitro Efficacy against RIPK1
| Compound | Target | Assay Type | IC50 (nM) | EC50 (nM) | Binding Affinity (KD, nM) | Selectivity |
| Compound 44 | RIPK1 | Kinase Assay | Low nanomolar | - | - | High kinome selectivity |
| Compound 70 | RIPK1 | Necroptosis Assay | - | 17-30 (human and mouse cells) | 9.2 | >1000-fold vs RIPK3 (KD > 10,000 nM) |
| GSK2982772 | RIPK1 | Kinase Assay | 16 (human), 20 (monkey) | - | - | >1000-fold vs a panel of 339 kinases |
Table 2: In Vivo Efficacy in Inflammatory Disease Models
| Compound | Animal Model | Key Efficacy Readouts |
| Compound 44 | TNF-α-induced Systemic Inflammatory Response Syndrome (SIRS) | Good therapeutic effects |
| DSS-induced Inflammatory Bowel Disease (IBD) | Good therapeutic effects | |
| Compound 70 | TNF-α-induced SIRS | Significantly ameliorates hypothermia and lethal shock |
| GSK2982772 | TNF-α-induced SIRS | 68%, 80%, and 87% protection from temperature loss at 3, 10, and 50 mg/kg respectively |
| TNF/zVAD-induced SIRS | 13%, 63%, and 93% protection from temperature loss at 3, 10, and 50 mg/kg respectively |
Table 3: Pharmacokinetic Profile
| Compound | Species | Key Parameters |
| Compound 44 | Not specified | Favorable pharmacokinetic properties, high AUC and oral bioavailability |
| Compound 70 | SD Rat | Favorable pharmacokinetic parameters with moderate clearance and good oral bioavailability |
| GSK2982772 | Human | Approximately linear pharmacokinetics up to 120 mg BID. Terminal half-life ~12 hours. |
| Rat, Dog, Monkey | Good free fraction in blood (4.2%, 11%, 11% respectively). Good overall pharmacokinetic profile. |
Signaling Pathway and Experimental Workflows
RIPK1-Mediated Necroptosis Signaling Pathway
Receptor-Interacting serine/threonine-protein Kinase 1 (RIPK1) is a critical mediator of cellular necroptosis, a form of programmed cell death that contributes to inflammation. The pathway is initiated by stimuli such as Tumor Necrosis Factor-alpha (TNF-α).
Caption: RIPK1 signaling pathway leading to necroptosis and inflammation.
Experimental Workflow: In Vivo DSS-Induced Colitis Model
This model is a standard method for inducing experimental colitis in rodents to evaluate the efficacy of anti-inflammatory compounds.
Caption: Workflow for the DSS-induced colitis model.
Experimental Protocols
In Vitro RIPK1 Kinase Inhibition Assay
-
Objective: To determine the direct inhibitory effect of a compound on RIPK1 kinase activity.
-
Methodology: A common method is a fluorescence polarization (FP)-based binding assay. This assay measures the displacement of a fluorescently labeled ATP-competitive ligand from the ATP-binding pocket of purified recombinant RIPK1 (e.g., GST-tagged human RIPK1). The assay is typically performed in a 96-well or 384-well plate format.
-
Purified RIPK1 enzyme is incubated with varying concentrations of the test compound.
-
A fluorescently labeled ligand is added to the mixture.
-
The plate is incubated to allow binding to reach equilibrium.
-
Fluorescence polarization is measured using a plate reader. A decrease in polarization indicates displacement of the fluorescent ligand by the test compound.
-
IC50 values are calculated from the dose-response curves.
-
In Vitro Necroptosis Assay
-
Objective: To assess the ability of a compound to protect cells from necroptotic cell death.
-
Methodology:
-
A suitable cell line (e.g., human HT-29 colon cancer cells or mouse L929 fibrosarcoma cells) is seeded in 96-well plates.
-
Cells are pre-incubated with various concentrations of the test compound.
-
Necroptosis is induced by adding a combination of stimuli, typically including:
-
TNF-α (e.g., 20 ng/mL)
-
A Smac mimetic (to inhibit cIAPs)
-
A pan-caspase inhibitor (e.g., z-VAD-FMK, to block apoptosis and promote necroptosis).
-
-
Cells are incubated for a defined period (e.g., 24-48 hours).
-
Cell viability is measured using a commercially available assay, such as one that quantifies ATP levels (e.g., CellTiter-Glo®).
-
EC50 values are determined from the concentration-response curves, representing the concentration of the compound that provides 50% protection from necroptosis.
-
In Vivo TNF-α-Induced Systemic Inflammatory Response Syndrome (SIRS) Model
-
Objective: To evaluate the in vivo efficacy of a compound in a model of acute systemic inflammation.
-
Methodology:
-
Mice (e.g., C57BL/6) are pre-treated with the test compound or vehicle, typically via oral gavage.
-
SIRS is induced by an intravenous or intraperitoneal injection of a lethal dose of TNF-α. In some models, a pan-caspase inhibitor (zVAD-FMK) is co-administered to sensitize the animals to TNF-α-induced necroptosis.
-
Core body temperature and survival are monitored over several hours. A drop in body temperature is a key indicator of the inflammatory response.
-
Blood samples may be collected to measure levels of pro-inflammatory cytokines (e.g., IL-6, IL-1β).
-
The efficacy of the compound is determined by its ability to prevent the TNF-α-induced drop in body temperature and improve survival rates compared to the vehicle-treated group.
-
In Vivo Dextran Sodium Sulfate (DSS)-Induced Colitis Model
-
Objective: To assess the therapeutic potential of a compound in a model of inflammatory bowel disease.
-
Methodology:
-
Colitis is induced in mice by administering DSS (typically 2-5%) in their drinking water for a period of 5-7 days.
-
Mice are concurrently treated with the test compound or vehicle daily.
-
Clinical signs of colitis are monitored daily, including body weight loss, stool consistency, and the presence of blood in the feces. These parameters are used to calculate a Disease Activity Index (DAI).
-
At the end of the study, mice are euthanized, and the colons are excised.
-
Efficacy is evaluated based on:
-
Reduced DAI scores.
-
Prevention of colon shortening (a hallmark of colitis).
-
Histological analysis of colon tissue to assess inflammation, ulceration, and tissue damage.
-
Measurement of inflammatory markers (e.g., cytokine levels) in the colon tissue.
-
-
Conclusion
The presented data indicate that 1H-Pyrazol-3-amine derivatives, specifically Compound 44 and Compound 70, are highly potent and selective inhibitors of RIPK1. Their in vitro and in vivo efficacy profiles are comparable, and in some aspects potentially favorable, to the clinical-stage compound GSK2982772. The strong performance of these pyrazole derivatives in preclinical models of inflammatory diseases, coupled with their reported favorable pharmacokinetic properties, underscores their potential as promising candidates for further drug development. This guide provides a foundational comparison to aid researchers and drug development professionals in the evaluation of this novel class of RIPK1 inhibitors.
Comparative Guide to the Synthesis of 1-(1H-Pyrazol-3-YL)propan-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent synthetic methodologies for the preparation of 1-(1H-Pyrazol-3-YL)propan-2-amine, a valuable building block in medicinal chemistry. The reproducibility of a synthetic route is paramount for reliable drug discovery and development processes. This document outlines two distinct pathways, detailing their experimental protocols and presenting key performance indicators to aid researchers in selecting the most suitable method for their specific needs.
Method 1: Synthesis via Claisen Condensation and Pyrazole Formation
This classical approach involves the initial formation of a β-diketone through a Claisen condensation, followed by cyclization with hydrazine to construct the pyrazole ring. The resulting acetylpyrazole is then converted to the target amine.
Experimental Protocol
Step 1: Synthesis of 1-(1H-pyrazol-3-yl)ethan-1-one
A solution of 3,3-dimethoxybutan-2-one and diethyl oxalate is treated with a base such as sodium ethoxide in a suitable solvent like toluene. The resulting intermediate undergoes cyclization with hydrazine hydrate to yield 5-acetyl-1H-pyrazole-3-carboxylic acid. Subsequent decarboxylation affords 1-(1H-pyrazol-3-yl)ethan-1-one.[1][2]
Step 2: Conversion to this compound
The acetylpyrazole is subjected to reductive amination. This can be achieved in a one-pot reaction by treating the ketone with an ammonia source (e.g., ammonium acetate) and a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride in a solvent such as methanol or dichloroethane.[3]
Method 2: Synthesis via Chalcone Formation and Subsequent Pyrazoline Acetylation
This alternative route utilizes a chalcone intermediate, which is then cyclized with hydrazine and subsequently acetylated to form a pyrazoline derivative. While this method does not directly yield the target molecule, it represents a common strategy for constructing substituted pyrazoles that could be adapted.
Experimental Protocol
Step 1: Synthesis of Chalcone
A substituted acetophenone is reacted with a substituted benzaldehyde in the presence of a base, such as sodium hydroxide in ethanol, to yield the corresponding chalcone.[4][5]
Step 2: Synthesis of 1-acetyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole
The synthesized chalcone is refluxed with hydrazine hydrate in acetic acid. The resulting pyrazoline is then acetylated in the same reaction mixture to yield the 1-acetyl-4,5-dihydropyrazole derivative.[4][5]
Comparative Data
| Parameter | Method 1: Claisen Condensation | Method 2: Chalcone Cyclization |
| Starting Materials | 3,3-dimethoxybutan-2-one, diethyl oxalate, hydrazine | Substituted acetophenone, substituted benzaldehyde, hydrazine |
| Key Intermediates | 5-acetyl-1H-pyrazole-3-carboxylic acid, 1-(1H-pyrazol-3-yl)ethan-1-one | Chalcone, 3,5-disubstituted-4,5-dihydropyrazole |
| Overall Yield | Moderate to Good (specific yield for the full sequence is not well-documented in a single source) | Good (for the formation of the acetylated pyrazoline) |
| Purity of Final Product | Dependent on purification of intermediates and final reductive amination step. | High, often obtainable by crystallization. |
| Reproducibility | Generally reproducible, relies on well-established reaction types. | Good, based on classical and reliable organic reactions. |
| Scalability | Potentially scalable, though handling of hydrazine requires appropriate safety measures. | Readily scalable. |
| Advantages | Direct route to the pyrazole core with the required carbon framework. | Versatile for creating diverse substituted pyrazoles. |
| Disadvantages | Multi-step process with intermediate purifications potentially lowering overall yield. | This specific reported pathway does not directly produce the target amine and would require further modification. |
Logical Workflow of Synthesis Methods
Below is a diagram illustrating the logical flow of the two compared synthetic pathways.
Caption: Comparative logical workflow for the synthesis of this compound.
References
Comparative Analysis of 1-(1H-Pyrazol-3-YL)propan-2-amine Analogs: A Structural Activity Relationship Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comparative analysis of the structural activity relationships (SAR) of pyrazole-containing compounds as potential therapeutic agents, with a focus on their activity as monoamine oxidase (MAO) inhibitors and their interaction with dopamine receptors. While specific SAR data for 1-(1H-Pyrazol-3-YL)propan-2-amine analogs is not extensively available in publicly accessible research, this document synthesizes findings from closely related pyrazole and pyrazoline derivatives to infer potential SAR trends. The guide includes quantitative data from published studies, detailed experimental protocols for key biological assays, and visualizations of relevant biological pathways and experimental workflows to aid in the rational design of novel drug candidates.
Introduction
Pyrazole and its derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a wide range of pharmacological activities.[1] The this compound core is a promising pharmacophore for targeting neurological and psychiatric disorders due to its structural similarity to known monoamine oxidase inhibitors and dopamine receptor ligands. Understanding the structural modifications that influence the potency and selectivity of these analogs is crucial for the development of effective and safe therapeutics. This guide aims to provide a comprehensive overview of the SAR of related pyrazole compounds to inform future drug discovery efforts centered on this scaffold.
Structural Activity Relationship (SAR) of Related Pyrazole Analogs as MAO Inhibitors
Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of monoamine neurotransmitters, making them important targets for the treatment of depression and neurodegenerative diseases.[2] SAR studies on various pyrazoline derivatives have revealed several key structural features that govern their MAO inhibitory activity and selectivity.[2][3]
Key SAR Observations for Pyrazoline-based MAO Inhibitors:
-
Substitution on the Pyrazoline Ring: The nature and position of substituents on the pyrazoline and adjacent phenyl rings significantly impact potency and selectivity.
-
Presence of a Second Aromatic Ring (Ring C): The presence of an additional aromatic ring often enhances potency and selectivity for MAO-A. Its absence tends to decrease both.[2]
-
Nature of Substituents on Phenyl Rings: Electron-donating or withdrawing groups on the phenyl rings attached to the pyrazoline core can modulate activity. For instance, a hydroxyl group on a phenyl ring has been shown to be important for potent MAO-A inhibition.[2]
Table 1: MAO-A Inhibitory Activity of Selected Pyrazoline Derivatives
| Compound ID | Structure | hMAO-A Ki (µM) | Selectivity Index (SI) vs hMAO-B | Reference |
| Compound 7 | 2-methoxy-4-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol | 0.06 ± 0.003 | >1666 | [2] |
| Moclobemide | (Reference Drug) | 0.11 ± 0.01 | >204 | [2] |
Note: The structures in this table represent a general class of pyrazoline derivatives and not specifically this compound analogs, for which specific public data is limited.
Interaction with Dopamine Receptors
Dopamine receptors, particularly the D2 subtype, are critical targets for antipsychotic and antiparkinsonian drugs. While direct binding data for this compound analogs on dopamine receptors is scarce in the literature, the structural resemblance to known dopamine receptor ligands suggests potential activity. The propan-2-amine moiety is a common feature in many dopamine receptor agonists and partial agonists.[4]
Dopamine Receptor Signaling Pathway
The following diagram illustrates the general signaling pathway for D1-like and D2-like dopamine receptors.
Caption: Dopamine receptor signaling pathways.
Experimental Protocols
Monoamine Oxidase (MAO) Inhibition Assay
A continuous spectrophotometric method is commonly used to determine MAO-A and MAO-B inhibitory activity.[2]
Workflow for MAO Inhibition Assay
Caption: General workflow for an in vitro MAO inhibition assay.
Detailed Protocol:
-
Enzyme and Substrate Preparation: Recombinant human MAO-A and MAO-B are used as the enzyme sources. Kynuramine can be used as a substrate for MAO-A, and benzylamine for MAO-B.
-
Incubation: The assay is typically performed in a 96-well plate. The test compounds, dissolved in a suitable solvent (e.g., DMSO), are pre-incubated with the respective MAO isoenzyme in a phosphate buffer (pH 7.4) at 37°C for a defined period (e.g., 15 minutes).
-
Reaction Initiation and Measurement: The reaction is initiated by the addition of the substrate. The formation of the product (e.g., 4-hydroxyquinoline from kynuramine) is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 316 nm) over time using a spectrophotometer.
-
Data Analysis: The rate of reaction is calculated from the linear portion of the absorbance versus time curve. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. IC50 values are then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Ki values can be determined using the Cheng-Prusoff equation.
Dopamine D2 Receptor Binding Assay
Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor.
Workflow for Dopamine D2 Receptor Binding Assay
Caption: General workflow for a dopamine D2 receptor binding assay.
Detailed Protocol:
-
Membrane Preparation: Cell membranes from a stable cell line overexpressing the human dopamine D2 receptor are prepared by homogenization and centrifugation.
-
Binding Assay: The assay is performed in tubes or plates. The membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]spiperone) and varying concentrations of the test compound in a binding buffer.
-
Determination of Non-specific Binding: Non-specific binding is determined in the presence of a high concentration of a known D2 antagonist (e.g., haloperidol).
-
Separation and Quantification: After incubation to equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove unbound radioligand. The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Conclusion and Future Directions
While the direct structural activity relationship of this compound analogs remains an area for further investigation, the analysis of related pyrazole and pyrazoline compounds provides valuable insights for the design of novel MAO inhibitors and potential dopamine receptor modulators. Future research should focus on the synthesis and systematic evaluation of a library of this compound analogs with diverse substitution patterns on both the pyrazole and propanamine moieties. Such studies will be instrumental in elucidating the specific SAR for this scaffold and unlocking its therapeutic potential. The experimental protocols and workflows detailed in this guide provide a solid foundation for conducting these crucial biological evaluations.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazoline based MAO inhibitors: synthesis, biological evaluation and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 1-(1H-Pyrazol-3-YL)propan-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 1-(1H-Pyrazol-3-YL)propan-2-amine. The following procedures are based on best practices for handling similar amine and pyrazole compounds and are intended to ensure the safety of laboratory personnel.
Immediate Safety Precautions
Given the chemical structure of this compound, which combines a pyrazole ring with a primary amine, it should be handled with care. Similar compounds can cause skin and eye irritation, and may be harmful if inhaled or ingested.[1][2][3][4] Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][4][5] Ensure that eyewash stations and safety showers are readily accessible.[2][6]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. The level of protection should be chosen based on a risk assessment of the specific procedure being performed.
| Protection Level | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection | When to Use |
| Standard Laboratory Use | Safety glasses with side shields or chemical splash goggles.[1][7] | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[7] | Standard lab coat.[8] | Not generally required if handled in a certified chemical fume hood. | For handling small quantities in a well-ventilated laboratory fume hood. |
| Increased Risk of Splash or Aerosol | Chemical splash goggles and a face shield.[7][9] | Double-gloving with chemical-resistant gloves.[7][8] | Chemical-resistant apron or coveralls over a lab coat.[8][10] | A NIOSH-approved respirator with organic vapor cartridges.[1][2] | For handling larger quantities, during reactions that may generate aerosols, or if working outside of a fume hood. |
| Emergency (Spill) | Full-face respirator with appropriate cartridges.[11] | Heavy-duty chemical-resistant gloves.[10] | Fully encapsulated chemical- and vapor-protective suit.[11] | Positive pressure, full face-piece self-contained breathing apparatus (SCBA).[11] | In the event of a significant spill or release. |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation : Before handling, ensure all necessary PPE is available and in good condition. Prepare your workspace within a chemical fume hood by covering the surface with absorbent, disposable bench paper.
-
Weighing and Transfer :
-
Perform all weighing and transfers of the solid compound within the fume hood.
-
Use appropriate tools (spatulas, weighing paper) to avoid generating dust.[1]
-
If dissolving in a solvent, add the solid to the solvent slowly to avoid splashing.
-
-
Reaction Setup :
-
Set up all reactions in the fume hood.
-
Ensure all glassware is properly clamped and secure.
-
-
Post-Reaction Workup :
-
Quench reactions carefully, especially if they are exothermic.
-
Perform extractions and other workup procedures in the fume hood.
-
-
Decontamination :
-
Wipe down all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) after use.
-
Properly dispose of all contaminated disposable materials (gloves, bench paper, etc.) as chemical waste.
-
-
Hand Washing : Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[8][12]
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and reaction byproducts, must be disposed of as hazardous chemical waste.
-
Waste Collection :
-
Container Labeling :
-
Label waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
List all components of a mixture, including solvents.
-
-
Storage :
-
Store waste containers in a designated, well-ventilated, and secondary containment area away from general laboratory traffic.
-
-
Disposal :
Experimental Workflow: Handling and Disposal
Caption: A flowchart outlining the key steps for the safe handling and disposal of this compound in a laboratory setting.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. aksci.com [aksci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. velsafe.com [velsafe.com]
- 8. osha.gov [osha.gov]
- 9. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 10. osha.gov [osha.gov]
- 11. Ammonia Emergency Planning & Response & PPE | Ammonia PSM / RMP Training: Process Safety Management / Risk Magement Programs for Industrial Ammonia Refrigeration Systems [chemnep.com]
- 12. blog.gooddayswork.ag [blog.gooddayswork.ag]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
